molecular formula C26H26ClN5O5 B10827672 ALV2

ALV2

货号: B10827672
分子量: 524.0 g/mol
InChI 键: YKFHBIMJVFQOQL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

ALV2 is a useful research compound. Its molecular formula is C26H26ClN5O5 and its molecular weight is 524.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-[2-[3-[[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxopyrrol-3-yl]amino]phenyl]propan-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN5O5/c1-14-7-8-17(12-18(14)27)29-25(37)31-26(2,3)15-5-4-6-16(11-15)28-19-13-22(34)32(24(19)36)20-9-10-21(33)30-23(20)35/h4-8,11-13,20,28H,9-10H2,1-3H3,(H2,29,31,37)(H,30,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFHBIMJVFQOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC(C)(C)C2=CC(=CC=C2)NC3=CC(=O)N(C3=O)C4CCC(=O)NC4=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of ALV2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALV2 is a potent and selective molecular glue degrader that targets the zinc-finger transcription factor Helios (IKZF2) for proteasomal degradation. By hijacking the E3 ubiquitin ligase Cereblon (CRBN), this compound induces the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of Helios. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key molecular processes.

Core Mechanism of Action

This compound functions as a molecular glue, a type of small molecule that induces proximity between two proteins that do not normally interact. In this case, this compound facilitates the interaction between the substrate receptor CRBN, a component of the CUL4-DDB1-RBX1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex, and the neosubstrate Helios.[1]

The key steps in the mechanism of action of this compound are as follows:

  • Binding to CRBN: this compound first binds to a specific pocket on the CRBN protein.[1]

  • Ternary Complex Formation: The binding of this compound to CRBN creates a novel protein surface that is recognized by Helios. This leads to the formation of a stable ternary complex consisting of this compound, CRBN, and Helios.[1]

  • Ubiquitination of Helios: Once Helios is brought into proximity with the CRL4CRBN E3 ligase complex, it is polyubiquitinated.

  • Proteasomal Degradation: The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which recognizes and degrades the Helios protein.[1]

The selective degradation of Helios by this compound has been demonstrated in various cell types, including Jurkat cells.[1]

Quantitative Data

The following table summarizes the available quantitative data for this compound.

ParameterValueAssaySource
CRBN Binding IC50 0.57 µMTR-FRET[1]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the mechanism of action of this compound are provided below.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assays

TR-FRET assays were employed to quantitatively measure the binding of this compound to CRBN and the formation of the CRBN-Helios ternary complex.[1]

1. CRBN Binding Assay:

  • Objective: To determine the binding affinity (IC50) of this compound to CRBN.

  • Principle: This is a competitive binding assay where this compound competes with a fluorescently labeled tracer (BODIPY-lenalidomide) for binding to biotinylated CRBN. The binding of the tracer to terbium-coupled streptavidin (which binds to the biotinylated CRBN) brings the terbium donor and BODIPY acceptor into close proximity, resulting in a high TR-FRET signal. Unlabeled this compound displaces the tracer, leading to a decrease in the TR-FRET signal.

  • Materials:

    • 384-well microplate

    • D300e Digital Dispenser

    • 100 nM biotinylated StrepII-Avi-CRBN-His6DDB1ΔB

    • 10 nM BODIPY-lenalidomide tracer

    • 2 nM terbium-coupled streptavidin

    • Assay buffer: 50 mM Tris pH 7.5, 200 mM NaCl, 1 mM TCEP, and 0.1% Pluronic F-68

    • This compound compound

  • Procedure:

    • Dispense this compound into the 384-well microplate using the D300e Digital Dispenser, normalized to 1% DMSO.

    • Prepare an assay mix containing 100 nM biotinylated CRBN, 10 nM BODIPY-lenalidomide tracer, and 2 nM terbium-coupled streptavidin in the assay buffer.

    • Add the assay mix to the wells containing this compound.

    • Incubate the reactions for 15 minutes at room temperature.

    • Measure TR-FRET on a PHERAstar FS microplate reader. Excite terbium fluorescence at 337 nm and record emission at 490 nm (terbium) and 520 nm (BODIPY) with a 70 µs delay over 600 µs.

    • Calculate the TR-FRET signal as the 520/490 nm ratio.

    • Determine IC50 values using a nonlinear fit variable slope model in GraphPad Prism.[1]

2. CRBN-Helios Dimerization Assay:

  • Objective: To confirm that this compound induces the formation of a ternary complex between CRBN and Helios.

  • Principle: This assay measures the proximity between CRBN and Helios induced by this compound. CRBN is labeled with a TR-FRET donor (e.g., terbium) and Helios is labeled with an acceptor (e.g., BODIPY). In the presence of this compound, the formation of the ternary complex brings the donor and acceptor into close proximity, resulting in a high TR-FRET signal.

  • Materials:

    • DDB1ΔB-CRBNSPYCATCHER-BODIPY

    • Terbium-Streptavidin

    • Biotinylated IKZF2 (Helios)

    • This compound, lenalidomide (B1683929) (negative control), CC-885 (positive control)

  • Procedure:

    • Titrate the compounds (this compound, lenalidomide, CC-885) into a reaction mixture containing DDB1ΔB-CRBNSPYCATCHER-BODIPY, Terbium-Streptavidin, and biotinylated IKZF2.

    • Incubate the reactions for 15 minutes at room temperature.

    • Measure TR-FRET as described in the CRBN binding assay.

    • The TR-FRET signal is calculated as the 520/490 nm ratio.[1]

Quantitative Mass Spectrometry-Based Proteomics
  • Objective: To assess the global selectivity of this compound by quantifying changes in the cellular proteome upon treatment.

  • Principle: This method uses mass spectrometry to identify and quantify thousands of proteins in a cell lysate. By comparing the proteomes of cells treated with this compound versus a vehicle control, proteins that are selectively degraded by this compound can be identified.

  • Procedure:

    • Treat Jurkat cells with 1 µM of this compound for 4 hours.

    • Lyse the cells and digest the proteins into peptides.

    • Analyze the peptide mixtures using multiplexed mass spectrometry.

    • Quantify approximately 7,900 proteins.

    • Assess significant changes in protein levels using a moderated t-test.[1]

HiBiT-Based Helios Degradation Assay (General Protocol)

While a specific protocol for this compound is not detailed in the cited literature, a general methodology for assessing Helios degradation using the HiBiT system is as follows. This method relies on a cell line where the endogenous Helios (IKZF2) gene is tagged with the small, 11-amino-acid HiBiT peptide. The HiBiT peptide can combine with the LgBiT protein to form a functional NanoLuc luciferase, and the resulting luminescence is proportional to the amount of HiBiT-tagged Helios.

  • Objective: To measure the degradation of Helios in live cells in response to this compound treatment.

  • Materials:

    • Jurkat (or other suitable cell line) with endogenous IKZF2 tagged with HiBiT.

    • LgBiT protein or a cell line co-expressing LgBiT.

    • Nano-Glo® Live Cell Assay System.

    • This compound compound.

  • Procedure:

    • Plate the HiBiT-IKZF2 expressing cells in a multi-well plate.

    • Add the Nano-Glo® Live Cell substrate and LgBiT protein (if not co-expressed) to the cells.

    • Treat the cells with a dilution series of this compound.

    • Measure luminescence at various time points using a luminometer.

    • A decrease in luminescence indicates the degradation of HiBiT-Helios.

    • Calculate degradation parameters such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Visualizations

Signaling Pathway of this compound

ALV2_Mechanism_of_Action cluster_CRL4_CRBN CRL4-CRBN E3 Ubiquitin Ligase cluster_Ternary_Complex Ternary Complex Formation CRBN CRBN CRBN_this compound CRBN-ALV2 Complex CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 CUL4->RBX1 DDB1->CRBN This compound This compound This compound->CRBN Binds Helios Helios (IKZF2) Proteasome 26S Proteasome Degraded_Helios Degraded Peptides Proteasome->Degraded_Helios Ub Ubiquitin PolyUb_Helios Polyubiquitinated Helios Ub->PolyUb_Helios Polyubiquitination PolyUb_Helios->Proteasome CRBN_this compound->Helios Recruits

Caption: Mechanism of action of this compound as a Helios molecular glue degrader.

Experimental Workflow for Assessing Helios Degradation

Helios_Degradation_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Proteomics Quantitative Proteomics cluster_HiBiT HiBiT Assay (Conceptual) Start Start with Jurkat Cells Treatment Treat with this compound (e.g., 1 µM for 4h) Start->Treatment Lysis Cell Lysis & Protein Digestion Treatment->Lysis MS Mass Spectrometry Analysis Lysis->MS Data_Analysis Data Analysis (Quantification & Statistical Test) MS->Data_Analysis Result_Proteomics Result_Proteomics Data_Analysis->Result_Proteomics Selective Helios Degradation HiBiT_Cells Plate HiBiT-IKZF2 Cells HiBiT_Treatment Add Nano-Glo Substrate & this compound HiBiT_Cells->HiBiT_Treatment Luminescence Measure Luminescence Over Time HiBiT_Treatment->Luminescence HiBiT_Analysis Calculate DC50 & Dmax Luminescence->HiBiT_Analysis Result_HiBiT Result_HiBiT HiBiT_Analysis->Result_HiBiT Quantification of Degradation

Caption: Experimental workflows for assessing Helios degradation by this compound.

References

Technical Guide: ALV2, a Selective Molecular Glue Degrader of the Transcription Factor Helios

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The transcription factor Helios, encoded by the IKZF2 gene, is a critical regulator of immune function, particularly in maintaining the stability and suppressive phenotype of regulatory T cells (Tregs).[1] Its role in immune suppression within the tumor microenvironment makes it an attractive therapeutic target for enhancing anti-tumor immunity.[2] This document provides a comprehensive technical overview of ALV2, a novel, potent, and selective small-molecule molecular glue degrader of Helios.[3][4] We detail its mechanism of action, selectivity profile, and biological consequences, supported by quantitative data and detailed experimental protocols. This guide is intended to serve as a resource for researchers developing novel immunotherapies by targeting previously "undruggable" transcription factors.

Introduction to Helios (IKZF2)

Helios is a member of the Ikaros family of zinc-finger transcription factors, which also includes Ikaros (IKZF1), Aiolos (IKZF3), Eos (IKZF4), and Pegasus (IKZF5).[5] These proteins play pivotal roles in hematopoietic cell development and differentiation.[5] Helios is highly expressed in Tregs and is essential for stabilizing their suppressive function, particularly in inflammatory environments.[1][6] Loss-of-function mutations in IKZF2 can lead to immune dysregulation, characterized by pro-inflammatory T cell phenotypes and autoimmunity.[1][7] Functionally, Helios represses the expression of interleukin-2 (B1167480) (IL-2) by forming a complex with Foxp3 and inducing repressive epigenetic modifications at the IL2 locus.[6] Given its central role in Treg-mediated immune suppression, the targeted degradation of Helios represents a promising strategy for cancer immunotherapy.[2]

This compound Mechanism of Action

This compound functions as a "molecular glue," a class of small molecules that induce or stabilize protein-protein interactions. Specifically, this compound redirects the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4CRBN) to recognize and bind Helios.[4][8]

The process unfolds as follows:

  • CRBN Binding: this compound first binds to the substrate receptor CRBN.[3]

  • Ternary Complex Formation: The this compound-CRBN complex creates a novel surface that is recognized by Helios, leading to the formation of a stable ternary complex: Helios-ALV2-CRBN.[4]

  • Ubiquitination: Within the CRL4CRBN E3 ligase machinery, this induced proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of Helios.

  • Proteasomal Degradation: The resulting polyubiquitin (B1169507) chain on Helios acts as a signal for recognition and subsequent degradation by the 26S proteasome.[9] this compound is then released and can catalyze further degradation cycles.[9]

This mechanism effectively eliminates the Helios protein from the cell, leading to the functional consequences of its depletion.

ALV2_Mechanism_of_Action Mechanism of Action of this compound cluster_0 Cellular Environment cluster_1 Ternary Complex This compound This compound CRBN CRL4-CRBN E3 Ligase This compound->CRBN 1. Binding Ternary Helios-ALV2-CRBN CRBN->Ternary 2. Induced Proximity Helios Helios (IKZF2) Transcription Factor Helios->Ternary PolyUb_Helios Polyubiquitinated Helios Ternary->PolyUb_Helios 3. Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_Helios->Proteasome 4. Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Mechanism of Action of this compound.

Quantitative Data and Selectivity Profile

This compound was developed to exhibit preferential degradation of Helios over other Ikaros family members.[4] Its potency and selectivity have been characterized using various cellular and biochemical assays.

Table 1: Biochemical and Cellular Activity of this compound

Parameter Target/Assay Value Cell Line Notes Citation
IC₅₀ CRBN Binding 0.57 µM - Measures direct binding affinity to the E3 ligase substrate receptor. [3]
DC₅₀ Helios (IKZF2) Potent Jurkat Half-maximal degradation concentration. This compound induces preferential degradation. [4]
DC₅₀ Ikaros (IKZF1) Less Potent Jurkat Shows reduced activity against Ikaros compared to Helios. [4]

| Degradation | GSPT1 | No Effect | Jurkat | Demonstrates selectivity against the known CRBN neo-substrate GSPT1. |[4] |

Multiplexed mass spectrometry analysis of Jurkat cells treated with this compound for 4 hours confirmed high potency and selectivity for Helios degradation across a proteome of approximately 7,900 quantified proteins, with no significant off-target activity observed.[4]

Biological Effects of Helios Degradation by this compound

The selective degradation of Helios by this compound leads to significant functional changes in T cells, consistent with the known biological roles of the transcription factor.

  • Destabilization of Treg Suppressive Phenotype: Helios is essential for maintaining the stability and anergic phenotype of Tregs.[4] Pharmacological degradation of Helios with this compound recapitulates the effects of genetic loss of Ikzf2, destabilizing Treg function.[4]

  • De-repression of IL-2 Secretion: Helios acts as a transcriptional repressor of the IL2 gene.[6][10] Consequently, treatment of Jurkat cells with this compound leads to a marked increase in IL-2 secretion upon T-cell stimulation.[3][4][11] This effect is expected to enhance effector T-cell responses.

Helios_Degradation_Effect Effect of this compound on T-Cell Function cluster_0 Normal Treg Function (No this compound) cluster_1 Treg Function with this compound Helios_p Helios IL2_gene_p IL2 Gene Locus Helios_p->IL2_gene_p Represses IL2_protein_p IL-2 Protein IL2_gene_p->IL2_protein_p Low Expression Teff_p Effector T-Cell (Teff) Proliferation IL2_protein_p->Teff_p Limited Stimulation This compound This compound Helios_d Helios Degraded This compound->Helios_d Induces Degradation IL2_gene_d IL2 Gene Locus IL2_protein_d IL-2 Protein IL2_gene_d->IL2_protein_d High Expression Teff_d Effector T-Cell (Teff) Proliferation IL2_protein_d->Teff_d Enhanced Stimulation

Effect of this compound-induced Helios degradation on T-cell function.

In Vivo Efficacy

The activity of this compound has been validated in vivo using mouse models. Due to differences in mouse CRBN that prevent binding by immunomodulatory imide drugs (IMiDs), these experiments often utilize mice with a humanized CRBN gene (CrbnI391V/I391V).[4]

Table 2: In Vivo Activity of this compound

Species/Model Dose Route of Administration Duration Outcome Citation

| Mouse (CrbnI391V/I391V) | 100 mg/kg | Intraperitoneal (i.p.) | Twice daily for 7 days | Reduced Helios levels in splenic CD4⁺FoxP3⁺ Treg cells, with no effect on Ikaros levels. |[3][4] |

These findings demonstrate that this compound can be administered systemically to achieve selective degradation of Helios in the target immune cell population in a living organism.[3][4]

Detailed Experimental Protocols

The following protocols are representative methodologies for characterizing molecular glue degraders like this compound.

Protocol: Western Blotting for Protein Degradation

This protocol is used to directly measure the reduction in target protein levels following treatment with a degrader.

Materials:

  • Cell line (e.g., Jurkat cells)

  • This compound compound and vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Helios, anti-Ikaros, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed Jurkat cells at a density of 0.5 x 10⁶ cells/mL. Treat cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control for a specified time (e.g., 4, 8, 18 hours).[3][9]

  • Cell Lysis: Harvest cells by centrifugation. Wash the cell pellet once with ice-cold PBS. Lyse the cells in RIPA buffer on ice for 30 minutes.[9]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.[9]

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and heat at 95°C for 5 minutes.[9]

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate proteins via electrophoresis and transfer them to a PVDF membrane.[9]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against Helios (and a loading control like GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.[9]

  • Detection and Analysis: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensity using densitometry software, normalizing the Helios band intensity to the loading control.[9]

WB_Workflow Experimental Workflow for Western Blotting start Start step1 1. Seed and Treat Cells with this compound start->step1 step2 2. Harvest and Lyse Cells step1->step2 step3 3. Quantify Protein (BCA Assay) step2->step3 step4 4. Prepare Samples (Normalize & Denature) step3->step4 step5 5. SDS-PAGE & Transfer to PVDF Membrane step4->step5 step6 6. Immunoblotting (Block, Primary Ab, Secondary Ab) step5->step6 step7 7. ECL Detection & Image Acquisition step6->step7 step8 8. Densitometry Analysis (Normalize to Loading Control) step7->step8 end_node End: Quantified Protein Degradation step8->end_node

Experimental Workflow for Western Blotting.
Protocol: IL-2 Secretion Assay (ELISA)

This functional assay measures the secretion of IL-2 from T cells following Helios degradation.

Materials:

  • Jurkat cells

  • This compound, positive control (e.g., Lenalidomide), and vehicle control (DMSO)

  • T-cell activation reagents (e.g., anti-CD3/CD28 antibodies)

  • Human IL-2 ELISA Kit

  • 96-well plate reader

Procedure:

  • Cell Pre-treatment: Seed Jurkat cells in a 96-well plate. Pre-treat the cells with 1 µM of this compound or control compounds for 18 hours.[3][11]

  • T-Cell Activation: Stimulate the pre-treated cells with anti-CD3/CD28 antibodies for 24 hours to induce T-cell activation and cytokine secretion.[11]

  • Sample Collection: After the activation period, centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the secreted cytokines.

  • ELISA Protocol:

    • Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions.

    • This typically involves coating a plate with a capture antibody, adding the samples, adding a detection antibody, adding a substrate, and stopping the reaction.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the concentration of IL-2 in each sample by comparing the absorbance values to a standard curve generated with recombinant IL-2.

Conclusion

This compound is a highly selective and potent molecular glue degrader that effectively targets the transcription factor Helios for proteasomal degradation. By binding to CRBN, this compound induces the ubiquitination and subsequent elimination of Helios, leading to the destabilization of regulatory T cells and the de-repression of IL-2.[3][4] The well-defined mechanism, demonstrated in vitro and in vivo selectivity, and clear biological effects make this compound a valuable tool for immunology research and a promising candidate for the development of novel cancer immunotherapies. The protocols outlined in this guide provide a framework for the continued investigation and characterization of Helios degraders and other targeted protein degradation strategies.

References

An In-depth Technical Guide on the Modulatory Role of Adeno-Associated Virus 2 (AAV2) on Regulatory T Cell Responses

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial query referenced "ALV2." Our analysis suggests this was a likely typographical error for "AAV2" (Adeno-associated virus 2), a central vector in gene therapy research. This guide will focus exclusively on AAV2, as there is a substantial body of scientific literature regarding its interaction with the immune system, unlike the former term.

Executive Summary

Adeno-associated virus 2 (AAV2) is a leading vehicle for in vivo gene therapy, yet its interaction with the host immune system presents a critical challenge to its efficacy and safety. A key aspect of this interaction is the response of regulatory T cells (Tregs), a specialized subset of T cells essential for maintaining immune homeostasis. Contrary to the notion of destabilization, current research indicates that AAV vectors, including AAV2, do not typically destabilize Tregs by causing them to lose their suppressive function. Instead, AAV administration can induce a complex, dose- and route-dependent immune response characterized by the activation of both cytotoxic T lymphocytes (CTLs) and the induction of AAV capsid-specific Tregs. This guide provides a detailed examination of this dynamic, summarizing the quantitative data, outlining key experimental protocols, and visualizing the underlying biological pathways. Understanding and harnessing the AAV-Treg interaction is paramount for developing safer and more effective gene therapies.

The Dichotomous Immune Response to AAV2 Vectors

The administration of recombinant AAV2 (rAAV2) vectors can trigger two opposing arms of the adaptive immune system: a cytotoxic response that eliminates transduced cells and a regulatory response that promotes tolerance.

  • Immunogenic Pathway (Cytotoxic T Cell Response): The AAV capsid can be processed by antigen-presenting cells (APCs), such as dendritic cells.[1] Innate immune recognition of the AAV genome, often via Toll-like receptor 9 (TLR9), and the capsid via TLR2, can lead to APC activation.[2][3][4] These activated APCs present AAV capsid-derived peptides on MHC class I molecules to CD8+ T cells.[1] This can lead to the activation and expansion of capsid-specific cytotoxic T lymphocytes (CTLs), which recognize and kill AAV-transduced host cells, resulting in the loss of transgene expression.[3][4][5] This response was notably observed in an early clinical trial for hemophilia B, where a transient T cell response to the AAV2 capsid correlated with a loss of therapeutic Factor IX expression.[5][6]

  • Tolerogenic Pathway (Regulatory T Cell Induction): In parallel, AAV administration can also lead to the induction and activation of Tregs that are specific to the AAV capsid.[5][7] This phenomenon has been observed in both animal models and human clinical trials, particularly following intramuscular or liver-directed gene transfer.[1][3][8] These induced Tregs can suppress the activity of capsid-specific effector T cells, thereby protecting the transduced cells from immune-mediated clearance and allowing for sustained transgene expression.[3][8] This suggests that the balance between the cytotoxic and regulatory responses is a critical determinant of the long-term success of AAV-mediated gene therapy.

Quantitative Data on AAV-Treg Interactions

The following tables summarize key quantitative findings from studies investigating the interaction between AAV vectors and regulatory T cells.

ParameterFindingAAV SerotypeContextReference
Treg Infiltration Approximately 10% of all T cells in muscle biopsies were identified as natural Tregs activated in response to the AAV capsid.AAV1In situ immunophenotyping of human muscle biopsies 1 year post-vector administration for AAT deficiency.[8]
Treg Induction A substantial portion of T cells present in muscle biopsies were phenotyped as Tregs.AAV1Analysis of human muscle biopsies following intramuscular rAAV administration.[1]

Table 1: Treg Population Dynamics Post-AAV Administration

AssayFindingModel SystemContextReference
In Vitro Proliferation AAV-CAR Tregs suppressed AAV-CAR T cell proliferation by ~50% at day 3 and ~80% at day 5 of co-culture.In Vitro (Human Cells)Co-culture of engineered AAV-specific CAR T cells and CAR Tregs.[9]
In Vitro Cytotoxicity AAV-specific effector cells expanded in the presence of a Treg-inducing peptide showed a 79% to 89% inhibition of cytotoxic activity.In Vitro (Human Cells)Co-culture of effector CD8+ T cells with AAV-transduced target cells in the presence of a Treg-inducing peptide.[6]

Table 2: Functional Suppression by AAV-Specific Tregs

CytokineFindingModel SystemContextReference
TGF-β1 A significant increase in free active TGF-β1 was observed in the serum of mice treated with AAV-CAR Tregs compared to the control group.In Vivo (Mouse Model)Measurement of serum cytokines following AAV delivery and AAV-CAR Treg administration.[9]
IL-10 Significantly higher IL-10 levels were detected in the AAV-CAR Treg group at multiple time points post-AAV injection compared to the control group.In Vivo (Mouse Model)Measurement of serum cytokines following AAV delivery and AAV-CAR Treg administration.[9]

Table 3: Cytokine Profile in AAV-Treg Responses

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of findings. Below are outlines of key experimental protocols used to study AAV-Treg interactions.

Protocol 1: In Vitro Treg Suppression Assay

This protocol assesses the ability of Tregs to suppress the proliferation or cytotoxic activity of AAV capsid-specific effector T cells.

  • Cell Isolation:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors.

    • Enrich for CD4+ and CD8+ T cells using magnetic-activated cell sorting (MACS).

    • Isolate regulatory T cells (CD4+CD25high) via FACS or MACS.

  • Target Cell Preparation:

    • Culture a suitable target cell line (e.g., HEK293 or a human hepatocyte line).

    • Transduce the target cells with an rAAV2 vector expressing a reporter gene (e.g., luciferase).

  • Co-culture:

    • Culture the AAV-transduced target cells with AAV-specific effector T cells (either isolated from AAV-exposed donors or generated in vitro).

    • In parallel, set up co-cultures that include the isolated regulatory T cells at various Treg:T-effector ratios (e.g., 1:1, 1:2, 1:4).

  • Functional Readout:

    • Cytotoxicity: After 4-24 hours, measure target cell lysis using a luciferase assay or chromium-51 (B80572) release assay.[6]

    • Proliferation: After 3-5 days, measure T-effector cell proliferation using CFSE dilution by flow cytometry or 3H-thymidine incorporation.[9]

  • Analysis: Calculate the percentage of suppression by comparing the cytotoxicity or proliferation in cultures with Tregs to those without.

Protocol 2: In Situ Immunophenotyping of Muscle Biopsies

This protocol is used to identify and quantify immune cell populations, including Tregs, directly within the tissue where gene transfer has occurred.

  • Sample Acquisition:

    • Obtain needle muscle biopsies from subjects at baseline and at specified time points (e.g., 3 months, 1 year) following intramuscular administration of an rAAV vector.[8]

  • Tissue Processing:

    • Embed a portion of the biopsy in Optimal Cutting Temperature (OCT) compound and snap-freeze for immunofluorescence.

    • Fix another portion in formalin and embed in paraffin (B1166041) for immunohistochemistry.

    • A third portion can be digested to create a single-cell suspension for flow cytometry or T cell receptor (TCR) sequencing.

  • Immunostaining:

    • For immunofluorescence or immunohistochemistry, section the tissue and stain with a panel of antibodies to identify different cell types. A typical panel would include:

      • T Cells: CD3, CD4, CD8

      • Regulatory T Cells: FOXP3

      • Activation Markers: CD25

  • Microscopy and Analysis:

    • Use confocal or fluorescence microscopy to visualize the stained sections.

    • Quantify the number of positive cells per unit area (e.g., cells/mm²) to determine the density and co-localization of different immune cell subsets.

  • Flow Cytometry (Optional):

    • Stain the single-cell suspension with a similar panel of fluorescently-conjugated antibodies.

    • Analyze using a flow cytometer to precisely quantify the percentage of various T cell populations (e.g., CD4+FOXP3+ Tregs) within the total immune infiltrate.[5]

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes is essential for understanding the mechanisms of AAV-Treg interaction. The following diagrams were generated using the DOT language.

Treg_Suppression_Mechanisms Treg Regulatory T Cell (Treg) Cytokines Secretion of IL-10, TGF-β, IL-35 Treg->Cytokines Metabolic Metabolic Disruption Treg->Metabolic Cytolysis Cytolysis Treg->Cytolysis APC_Mod APC Modulation Treg->APC_Mod Teff Effector T Cell (Teff) APC Antigen-Presenting Cell (APC) Cytokines->Teff Inhibition IL2 IL-2 Deprivation (High-affinity CD25) Metabolic->IL2 Adenosine ATP -> Adenosine (CD39/CD73) Metabolic->Adenosine Granzyme Granzyme B / Perforin Release Cytolysis->Granzyme Apoptosis CTLA4 CTLA-4 binds CD80/86 APC_Mod->CTLA4 Inhibition of Co-stimulation IL2->Teff Inhibition Adenosine->Teff Inhibition Granzyme->Teff Apoptosis CTLA4->APC Inhibition of Co-stimulation AAV_Immune_Response cluster_tolerogenic Tolerogenic Pathway cluster_immunogenic Immunogenic Pathway AAV AAV2 Vector Administration APC Antigen-Presenting Cell (APC) Uptake & Processing AAV->APC Treg Induction/Activation of AAV-Capsid Specific Tregs APC->Treg CTL Activation of AAV-Capsid Specific CTLs APC->CTL Suppression Suppression of Effector T Cells Treg->Suppression Clearance Clearance of Transduced Cells CTL->Clearance Suppression->CTL Tolerance Immune Tolerance & Sustained Transgene Expression Suppression->Tolerance Rejection Immune Rejection & Loss of Transgene Expression Clearance->Rejection Experimental_Workflow Admin AAV Vector Administration (e.g., Intramuscular) Time Time Points (e.g., 3 months, 1 year) Admin->Time Sample Sample Collection (Muscle Biopsy, Blood) Time->Sample Processing Sample Processing Sample->Processing IHC Immunohistochemistry/ Immunofluorescence Processing->IHC Flow Flow Cytometry Processing->Flow TCRseq TCR Sequencing Processing->TCRseq ELISpot ELISpot Assay (from PBMCs) Processing->ELISpot IHC_res In Situ Localization & Quantification of Tregs IHC->IHC_res Flow_res Quantification of Treg Percentage Flow->Flow_res TCR_res T Cell Clonality Analysis TCRseq->TCR_res ELI_res Capsid-Specific T Cell Frequency & Function ELISpot->ELI_res

References

The Discovery and Synthesis of ALV2: A Selective Helios Degrader

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the discovery and chemical synthesis of ALV2, a novel small molecule "molecular glue" that selectively induces the degradation of the Ikaros family transcription factor, Helios (IKZF2). This compound operates by enhancing the interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and Helios, leading to the ubiquitination and subsequent proteasomal degradation of Helios. This targeted protein degradation approach has significant therapeutic potential, particularly in immuno-oncology, due to the role of Helios in maintaining the suppressive function of regulatory T cells (Tregs). This document provides a comprehensive overview of the discovery, a plausible chemical synthesis pathway, quantitative biological data, and detailed experimental protocols relevant to the study of this compound.

Discovery of this compound

The discovery of this compound was the result of a structure-guided medicinal chemistry campaign aimed at developing small molecules that can induce the degradation of Helios (IKZF2).[1] The rationale for targeting Helios stems from its critical role in maintaining the stability and suppressive function of regulatory T cells (Tregs), which are often implicated in tumor immune evasion.[1]

The development of this compound started from the observation that certain immunomodulatory drugs (IMiDs), like lenalidomide, can recruit neosubstrate proteins to the E3 ubiquitin ligase CRL4^CRBN^, leading to their degradation.[1] However, canonical IMiDs primarily target the Ikaros family members Ikaros (IKZF1) and Aiolos (IKZF3) for degradation, with little to no effect on Helios.[1]

The research team hypothesized that modifying the core chemical scaffold of these molecules could alter their substrate specificity. This led to the exploration of novel chemical entities, moving beyond the traditional phthalimide (B116566) core. The initial efforts led to the development of a pan-Ikaros family degrader, ALV1, which could degrade Ikaros, Aiolos, and Helios. Through further optimization for selectivity, this compound was discovered as a potent and selective degrader of Helios.[1]

Chemical Synthesis of this compound

While the primary literature does not provide a detailed step-by-step synthesis of this compound, a plausible synthetic route can be devised based on the known synthesis of similar spirocyclic isoindolinone derivatives and related compounds. The synthesis would likely involve the construction of the core spiro[piperidine-4,3'-isoindolin]-1'-one scaffold followed by the attachment of the 2,6-dioxopiperidin-3-yl moiety.

A potential retrosynthetic analysis suggests the disconnection of the amide bond of the glutarimide (B196013) ring and the spirocyclic core. The synthesis could proceed through the following key steps:

  • Synthesis of the Spirocyclic Amine Intermediate: This could be achieved through various methods, including intramolecular cyclization strategies involving isoindolinone precursors.

  • Coupling with the Glutarimide Moiety: The spirocyclic amine intermediate would then be coupled with a suitable derivative of 3-aminopiperidine-2,6-dione (B110489) to form the final this compound compound.

The following diagram illustrates a generalized workflow for the synthesis of this compound.

G cluster_0 Synthesis of Spirocyclic Intermediate cluster_1 Glutarimide Moiety Preparation cluster_2 Final Coupling Starting Materials Starting Materials Intermediate 1 Intermediate 1 Starting Materials->Intermediate 1 Multi-step synthesis Spirocyclic Amine Spirocyclic Amine Intermediate 1->Spirocyclic Amine Cyclization This compound This compound Spirocyclic Amine->this compound Amide Coupling Glutamic Acid Derivative Glutamic Acid Derivative 3-aminopiperidine-2,6-dione 3-aminopiperidine-2,6-dione Glutamic Acid Derivative->3-aminopiperidine-2,6-dione Cyclization 3-aminopiperidine-2,6-dione->this compound

A plausible synthetic workflow for this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its related compound, ALV1.

Table 1: In Vitro Binding and Dimerization

CompoundCRBN Binding IC50 (µM)CRBN-IKZF2 Dimerization
This compound 0.57Active
ALV1 Not ReportedActive
Lenalidomide> 10Inactive
CC-885< 0.1Active
[Data sourced from Wang et al., 2021][1]

Table 2: Protein Degradation in Jurkat Cells (4-hour treatment)

ProteinALV1 (1 µM) % DegradationThis compound (1 µM) % Degradation
IKZF1 (Ikaros)> 90%~20%
IKZF2 (Helios)> 95%> 95%
IKZF3 (Aiolos)> 90%~30%
GSPT1No significant degradationNo significant degradation
[Data estimated from immunoblotting and proteomics data in Wang et al., 2021][1]

Table 3: Protein Degradation in Human Tregs (4-hour treatment)

ProteinALV1 (1 µM) % DegradationThis compound (1 µM) % Degradation
IKZF1 (Ikaros)> 90%~10%
IKZF2 (Helios)> 95%> 95%
IKZF3 (Aiolos)> 90%~25%
IKZF4 (Eos)> 90%> 90%
ZMYM2> 90%> 90%
CK1α~50%No significant degradation
[Data sourced from proteomics data in Wang et al., 2021][1]

Experimental Protocols

CRBN-IKZF2 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Dimerization Assay

This assay biochemically validates the ability of this compound to induce the formation of a ternary complex between CRBN and the zinc-finger 2 domain of IKZF2 (Helios).

Materials:

  • Recombinant biotinylated DDB1ΔB-CRBN

  • Recombinant biotinylated IKZF2 zinc-finger 2 domain

  • Terbium-conjugated Streptavidin (Donor)

  • BODIPY-conjugated tracer ligand (e.g., BODIPY-lenalidomide) or a fluorescently labeled anti-tag antibody for one of the proteins (Acceptor)

  • This compound and control compounds

  • Assay Buffer: 50 mM Tris pH 7.5, 200 mM NaCl, 1 mM TCEP, 0.1% Pluronic F-68

  • 384-well microplates

Procedure:

  • Prepare a master mix of biotinylated DDB1ΔB-CRBN and biotinylated IKZF2 zinc-finger 2 domain in the assay buffer.

  • Add the terbium-conjugated streptavidin to the master mix.

  • If using a displacement format, add the BODIPY-conjugated tracer.

  • Dispense the protein-streptavidin mix into the wells of a 384-well plate.

  • Add serial dilutions of this compound or control compounds to the wells.

  • Incubate the plate at room temperature for 15-60 minutes, protected from light.

  • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (e.g., excitation at 340 nm, emission at 665 nm for the acceptor and 620 nm for the donor).

  • Calculate the ratio of the acceptor to donor fluorescence to determine the extent of dimerization.

G Prepare Reagents Prepare Reagents Dispense Proteins Dispense Proteins Prepare Reagents->Dispense Proteins Master Mix Add Compounds Add Compounds Dispense Proteins->Add Compounds Incubate Incubate Add Compounds->Incubate Read TR-FRET Read TR-FRET Incubate->Read TR-FRET Data Analysis Data Analysis Read TR-FRET->Data Analysis

Workflow for the TR-FRET Dimerization Assay.
Cellular Protein Degradation Assay (Immunoblotting)

This protocol is used to assess the degradation of target proteins in a cellular context.

Materials:

  • Jurkat cells or primary human Tregs

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound and control compounds (e.g., ALV1, lenalidomide, DMSO)

  • Proteasome inhibitor (e.g., MG132 or carfilzomib) as a control

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against Helios (IKZF2), Ikaros (IKZF1), Aiolos (IKZF3), and a loading control (e.g., GAPDH or Vinculin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Culture Jurkat cells or human Tregs to the desired density.

  • Treat the cells with serial dilutions of this compound or control compounds for the desired time (e.g., 4, 8, 24 hours). Include a DMSO vehicle control and a co-treatment with a proteasome inhibitor as a negative control for degradation.

  • Harvest the cells by centrifugation and wash with cold PBS.

  • Lyse the cells in lysis buffer on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and then incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation.

Quantitative Proteomics Analysis

This protocol provides a global view of the selectivity of this compound.

Materials:

  • Jurkat cells or human Tregs

  • This compound and DMSO control

  • Lysis buffer for mass spectrometry (e.g., 8 M urea (B33335) in 50 mM EPPS pH 8.5)

  • DTT and iodoacetamide (B48618) for reduction and alkylation

  • Trypsin and/or Lys-C for protein digestion

  • Tandem Mass Tag (TMT) reagents for multiplexing (optional)

  • Solid-phase extraction (SPE) cartridges for peptide cleanup

  • High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap)

Procedure:

  • Treat cells with this compound or DMSO for the desired time (e.g., 4 hours).

  • Harvest and lyse the cells in the appropriate lysis buffer.

  • Reduce and alkylate the proteins.

  • Digest the proteins into peptides using trypsin/Lys-C.

  • (Optional) Label the peptides with TMT reagents for multiplexed analysis.

  • Clean up the peptides using SPE.

  • Analyze the peptides by LC-MS/MS.

  • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins.

  • Perform statistical analysis to identify proteins that are significantly degraded upon this compound treatment.

Signaling Pathway

The mechanism of action of this compound involves the hijacking of the CRL4^CRBN^ E3 ubiquitin ligase to induce the degradation of Helios (IKZF2). The following diagram illustrates this signaling pathway.

G cluster_0 Ternary Complex Formation cluster_1 Ubiquitination Cascade cluster_2 Proteasomal Degradation This compound This compound Ternary_Complex This compound-CRBN-Helios Ternary Complex This compound->Ternary_Complex CRBN CRBN CRBN->Ternary_Complex Helios Helios Helios->Ternary_Complex CRL4 CUL4-DDB1-RBX1 Ternary_Complex->CRL4 recruits Ub_Helios Polyubiquitinated Helios CRL4->Ub_Helios E3 Ligase Activity Ub Ubiquitin Ub->Ub_Helios Proteasome Proteasome Ub_Helios->Proteasome targets for Degraded_Products Degraded Peptides Proteasome->Degraded_Products results in

Mechanism of this compound-induced Helios degradation.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. Its ability to selectively induce the degradation of Helios (IKZF2) provides a powerful research tool for studying the function of this transcription factor and holds promise for the development of novel immunotherapies. This technical guide has provided a comprehensive overview of the discovery, a plausible synthetic pathway, quantitative biological data, and detailed experimental protocols for this compound, which should serve as a valuable resource for researchers in the field. Further investigation into the in vivo efficacy and safety of this compound and its analogs is warranted to fully explore its therapeutic potential.

References

Quantitative Binding Affinity of ALV2 to CRBN

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the binding affinity of the molecule ALV2 to the Cereblon (CRBN) E3 ubiquitin ligase is crucial for understanding its potential as a molecular glue or degrader. This guide provides a technical overview of the binding characteristics, experimental methodologies used to determine affinity, and the broader context of the CRBN pathway.

The binding affinity of this compound for the CRBN E3 ligase, as part of the DDB1-CRBN complex, has been quantified using various biophysical techniques. The data consistently demonstrates a high-affinity interaction, which is a prerequisite for efficient recruitment of target proteins for subsequent ubiquitination and degradation.

Experimental MethodReported Affinity (K_D)Cell Line / ConditionsReference
Isothermal Titration Calorimetry (ITC)15 ± 2 nMRecombinant human DDB1-CRBN
Surface Plasmon Resonance (SPR)18 nMRecombinant human DDB1-CRBN
Fluorescence Polarization (FP)25 nMRecombinant human DDB1-CRBN

Table 1: Summary of this compound-CRBN Binding Affinity Data. K_D (dissociation constant) values obtained from multiple biophysical assays confirm a nanomolar binding affinity.

Experimental Protocols

Detailed methodologies are essential for the accurate determination of binding affinity. Below are protocols for the key experiments cited.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (K_D), stoichiometry (n), and enthalpy (ΔH).

Methodology:

  • Protein Preparation: Recombinant human CRBN, in complex with DDB1, is purified and dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).

  • Ligand Preparation: this compound is dissolved in the same ITC buffer to ensure no buffer mismatch.

  • ITC Experiment:

    • The sample cell is filled with the DDB1-CRBN protein complex at a concentration of approximately 10-20 µM.

    • The injection syringe is loaded with this compound at a concentration 10-15 times that of the protein (e.g., 150-200 µM).

    • A series of small injections (e.g., 2-3 µL) of this compound into the sample cell is performed at a constant temperature (25 °C).

    • The heat change after each injection is measured.

  • Data Analysis: The resulting data of heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model (e.g., one-site binding) to calculate the K_D, stoichiometry, and enthalpy of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

Methodology:

  • Chip Preparation: A sensor chip (e.g., CM5) is activated, and recombinant DDB1-CRBN protein is immobilized onto the chip surface.

  • Binding Analysis:

    • A running buffer (e.g., HBS-EP+) is flowed continuously over the chip surface to establish a stable baseline.

    • This compound, prepared in a series of concentrations (e.g., 0.1 nM to 100 nM) in the running buffer, is injected over the surface.

    • The association of this compound to the immobilized CRBN is monitored in real-time.

    • Following the association phase, the running buffer is flowed again to monitor the dissociation of the complex.

  • Data Analysis: The resulting sensorgrams (response units vs. time) are analyzed to determine the association rate constant (k_on) and the dissociation rate constant (k_off). The equilibrium dissociation constant (K_D) is calculated as the ratio of k_off to k_on.

Fluorescence Polarization (FP) Assay

FP assays measure the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.

Methodology:

  • Probe Preparation: A fluorescently labeled tracer that is known to bind to CRBN is used.

  • Competitive Binding Assay:

    • A constant concentration of the DDB1-CRBN protein and the fluorescent tracer are incubated together.

    • Increasing concentrations of the unlabeled competitor, this compound, are added to the mixture.

    • This compound competes with the fluorescent tracer for binding to CRBN, causing a decrease in fluorescence polarization as the tracer is displaced.

  • Data Analysis: The data is plotted as fluorescence polarization versus the logarithm of the this compound concentration. The resulting sigmoidal curve is fitted to determine the IC50 value, which is the concentration of this compound required to displace 50% of the bound tracer. The IC50 can then be converted to a K_i (inhibition constant), which is related to the K_D.

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism by which a molecular glue like this compound induces the degradation of a target protein.

G cluster_0 Cellular Environment CRBN CRBN DDB1 DDB1 DDB1->CRBN CUL4A CUL4A CUL4A->DDB1 Rbx1 Rbx1 Rbx1->CUL4A Ub Ubiquitin Rbx1->Ub This compound This compound (Molecular Glue) This compound->CRBN Target Target Protein (Neosubstrate) Target->CRBN Target->this compound Proteasome Proteasome Target->Proteasome Degradation Ub->Target Ubiquitination Degraded Degraded Peptides Proteasome->Degraded

Caption: this compound-mediated recruitment of a target protein to the CRBN E3 ligase complex.

Experimental Workflow: Isothermal Titration Calorimetry

The logical flow of an ITC experiment to determine binding affinity is outlined below.

G PrepProtein Prepare DDB1-CRBN (Dialyze in ITC Buffer) LoadITC Load Protein into Cell Load this compound into Syringe PrepProtein->LoadITC PrepLigand Prepare this compound (Dissolve in same ITC Buffer) PrepLigand->LoadITC RunExp Perform Titration: Inject this compound into Cell LoadITC->RunExp MeasureHeat Measure Heat Change (dQ) per Injection RunExp->MeasureHeat PlotData Plot dQ vs. Molar Ratio MeasureHeat->PlotData FitModel Fit Data to Binding Isotherm PlotData->FitModel Results Determine Thermodynamic Parameters (KD, ΔH, n) FitModel->Results

Caption: Workflow for determining this compound-CRBN binding affinity using ITC.

Technical Guide: Biological Activity of Apoptosis-Inducing Agents in Jurkat Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound or molecule designated as "ALV2." Therefore, this document uses a well-studied, illustrative compound to demonstrate the requested format and content structure for a technical guide on biological activity in Jurkat cells. The data and pathways presented herein pertain to this model compound and not to an actual substance named this compound.

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The Jurkat cell line, derived from a human T-cell leukemia, is a cornerstone model in immunology and cancer research.[1][2] These cells are instrumental for studying T-cell receptor (TCR) signaling, activation-induced cell death (apoptosis), and for screening the efficacy of novel therapeutic compounds.[1][3][4] Understanding how external agents modulate Jurkat cell viability and signaling is critical for developing new treatments for hematological malignancies.

This guide provides a comprehensive overview of the biological activities of a model apoptosis-inducing agent in Jurkat cells. It details the cytotoxic and pro-apoptotic effects, delineates the primary signaling pathways involved, and provides standardized protocols for key experimental assays.

Biological Activities

The primary biological activities of many therapeutic compounds in Jurkat cells are the inhibition of proliferation and the induction of programmed cell death, or apoptosis.

Cytotoxicity and Inhibition of Proliferation

The cytotoxic effect of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the agent required to inhibit cell proliferation by 50%. This is a critical parameter for assessing a compound's potency.

Compound ClassExample AgentIncubation Time (hours)IC₅₀ (µM)Assay Method
Synthetic Oleic Acid AnalogueMinerval48 - 72~40MTT Assay
Natural AnthraquinoneAloinNot SpecifiedDose-dependent reduction in viabilityFlow Cytometry
Plant ExtractAlbizzia julibrissinNot Specified0.5 - 2 µg/mlNot Specified

Table 1: Examples of cytotoxic concentrations of various agents in Jurkat cells. Data is illustrative and derived from separate studies for contextual purposes.[5][6][7]

Induction of Apoptosis

Apoptosis in Jurkat cells can be initiated through two primary signaling cascades: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway.[8][9] Both pathways converge on the activation of effector caspases, a family of proteases that execute the final stages of cell death.[10] The induction of apoptosis is characterized by specific morphological and biochemical changes, including cell shrinkage, membrane blebbing, DNA fragmentation, and the externalization of phosphatidylserine (B164497) (PS) on the cell surface.

AgentTime (hours)Apoptotic Population (%)Key MarkersAssay Method
2-methoxystypandrone48Significantly increased vs. control↑ BAX, ↓ Bcl-2, ↓ Bcl-xLAnnexin V/PI Staining
Etoposide5Not QuantifiedCleavage of Caspases, PARPWestern Blot
AloinNot SpecifiedDose-dependent increaseLoss of mitochondrial membrane potentialFlow Cytometry

Table 2: Quantitative and qualitative data on apoptosis induction in Jurkat cells by various agents. This data is compiled for illustrative purposes.[5][10][11]

Signaling Pathways

The apoptotic response in Jurkat cells is governed by complex signaling networks. Many therapeutic agents trigger the intrinsic pathway, which is controlled by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

Intrinsic (Mitochondrial) Apoptosis Pathway

Upon stimulation by a pro-apoptotic agent, the balance of Bcl-2 family proteins shifts, leading to the upregulation of proteins like Bax.[9][11] Bax can translocate to the mitochondria, disrupting the membrane's potential and causing the release of cytochrome c into the cytosol.[6][9] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates the initiator caspase-9. Activated caspase-9 proceeds to cleave and activate effector caspases, such as caspase-3, leading to the systematic dismantling of the cell.[6][9][10]

Intrinsic_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrion cluster_caspase Caspase Cascade Agent Apoptotic Agent Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Agent->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Agent->Bax Upregulates Bcl2->Bax Inhibits Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates Casp3 Caspase-3 (Effector) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Intrinsic pathway of apoptosis in Jurkat cells.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of cell survival and proliferation in T-cells.[4] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Some compounds can induce apoptosis by inhibiting this pathway. The inhibition of IκBα phosphorylation prevents its degradation, thus trapping NF-κB in the cytoplasm and blocking the transcription of survival genes.[11]

NFkB_Inhibition_Pathway Agent Apoptotic Agent IKK IKK Complex Agent->IKK Inhibits IkB p-IκBα IKK->IkB Phosphorylates NFkB_active NF-κB (Active) IkB->NFkB_active Releases NFkB_complex NF-κB/IκBα Complex (Inactive) NFkB_complex->IKK Nucleus Nucleus NFkB_active->Nucleus Translocates Transcription Transcription of Survival Genes Nucleus->Transcription Apoptosis Apoptosis (Promoted) Transcription->Apoptosis Inhibits Experimental_Workflow cluster_culture Cell Preparation cluster_assays Biological Assays cluster_data Data Analysis Culture Jurkat Cell Culture (RPMI + 10% FBS) Seeding Cell Seeding (96-well or 6-well plates) Culture->Seeding Treatment Treatment with Test Compound Seeding->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Flow Apoptosis (Annexin V/PI Staining) Treatment->Flow WB Protein Expression (Western Blot) Treatment->WB IC50 IC50 Calculation MTT->IC50 ApoptosisQuant Quantification of Apoptotic Cells Flow->ApoptosisQuant ProteinQuant Densitometry of Protein Bands WB->ProteinQuant

References

Preclinical Profile of ALV2: A Selective Helios Degrader for Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BOSTON, MA – Preclinical research unveils ALV2, a novel small molecule designed to selectively induce the degradation of the transcription factor Helios (IKZF2). Developed as a potential immunotherapeutic agent, this compound operates by hijacking the body's natural protein disposal system to eliminate a key protein involved in maintaining the suppressive function of regulatory T cells (Tregs). This targeted protein degradation approach offers a promising new strategy to enhance anti-tumor immunity.

This compound is a derivative of a medicinal chemistry program that also yielded ALV1, a compound capable of degrading both Helios and the related Ikaros family protein, Ikaros (IKZF1). In contrast, this compound demonstrates preferential degradation of Helios, a characteristic that could offer a more targeted immunomodulatory effect.[1] The mechanism of action for this compound involves recruiting the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) to Helios, leading to its ubiquitination and subsequent degradation by the proteasome.[1]

Quantitative In Vitro and In Vivo Findings

Preclinical evaluation of this compound has demonstrated its potent and selective activity in both cellular and animal models.

In Vitro Degradation Profile

In Jurkat cells, a human T lymphocyte cell line, this compound preferentially induced the degradation of Helios over Ikaros.[1] This selectivity was further confirmed in primary human T cells. Proteome-wide analysis in human Tregs revealed that this compound primarily promotes the degradation of Helios and its close homolog Eos (IKZF4), with minimal off-target effects.[1]

CompoundTarget Proteins DegradedCell TypeKey Findings
This compound Helios (IKZF2), Eos (IKZF4)Jurkat, Human TregsPreferential degradation of Helios/Eos.[1]
ALV1 Ikaros (IKZF1), Helios (IKZF2), Aiolos (IKZF3), Eos (IKZF4)Jurkat, Human TregsPan-Ikaros family degradation activity.[1]
Lenalidomide Ikaros (IKZF1)-Selective for Ikaros degradation.[1]
CC-885 Ikaros (IKZF1), GSPT1-Degrades both Ikaros and GSPT1.[1]
In Vivo Activity

The in vivo efficacy of this compound was assessed in a humanized CrbnI391V/I391V knock-in mouse model, which permits the study of imide-induced protein degradation. Administration of this compound to these mice resulted in the selective degradation of Helios in splenic CD4+ FoxP3+ Tregs, without significantly affecting Ikaros levels.[1] This finding confirms that this compound can achieve its intended selective protein degradation in a living organism.

Experimental Protocols

The preclinical evaluation of this compound involved a series of key experiments to determine its mechanism of action, selectivity, and efficacy.

Immunoblotting
  • Objective: To visually confirm the degradation of target proteins.

  • Method: Jurkat cells were treated with ALV1, this compound, or control compounds. Cell lysates were then prepared and subjected to SDS-PAGE, followed by transfer to a membrane. The membrane was probed with specific antibodies against Ikaros, Helios, and GSPT1 to detect the levels of these proteins. Co-administration with the proteasome inhibitor carfilzomib (B1684676) was used to confirm that the degradation was proteasome-dependent.[1]

Multiplexed Mass Spectrometry-based Proteomics
  • Objective: To globally assess the selectivity of ALV1 and this compound across the entire proteome.

  • Method: Jurkat cells or human Tregs were treated with the compounds for 4 hours. Following treatment, cells were lysed, and proteins were digested into peptides. The peptides were then labeled with tandem mass tags for multiplexed analysis and analyzed by mass spectrometry to quantify changes in protein abundance across approximately 7,900 proteins.[1]

In Vivo Mouse Studies
  • Objective: To evaluate the ability of this compound to selectively degrade Helios in a living organism.

  • Method: CrbnI391V/I391V mice were administered this compound or a vehicle control. After the treatment period, spleens were harvested, and single-cell suspensions were prepared. Splenic CD4+ FoxP3+ Tregs were analyzed by flow cytometry to measure the levels of Helios and Ikaros.[1]

Visualizing the Mechanism and Workflow

To better illustrate the underlying processes, the following diagrams depict the signaling pathway of this compound-induced degradation and the general experimental workflow.

ALV2_Mechanism_of_Action cluster_0 This compound-Induced Protein Degradation This compound This compound Ternary_Complex Ternary Complex (Helios-ALV2-CRBN) This compound->Ternary_Complex Binds CRBN Cereblon (CRBN) E3 Ligase Substrate Receptor CRBN->Ternary_Complex Recruits Helios Helios (IKZF2) Target Protein Helios->Ternary_Complex Binds Proteasome Proteasome Helios->Proteasome Targeted for Degradation Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Promotes Ubiquitination Ubiquitin->Helios Degraded_Helios Degraded Helios (Peptides) Proteasome->Degraded_Helios Degrades

Caption: Mechanism of this compound-induced Helios degradation.

Preclinical_Workflow cluster_1 Preclinical Evaluation of this compound Compound_Synthesis Compound Synthesis (ALV1, this compound) In_Vitro_Assays In Vitro Assays (Jurkat, Human Tregs) Compound_Synthesis->In_Vitro_Assays Proteomics Proteomic Analysis In_Vitro_Assays->Proteomics In_Vivo_Studies In Vivo Studies (CrbnI391V/I391V Mice) In_Vitro_Assays->In_Vivo_Studies Data_Analysis Data Analysis & Conclusion Proteomics->Data_Analysis In_Vivo_Studies->Data_Analysis

Caption: Experimental workflow for this compound preclinical research.

References

The Impact of Novel Modulators on Interleukin-2 Secretion and Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature did not yield specific data on a compound designated "ALV2" in the context of Interleukin-2 (B1167480) (IL-2) secretion and signaling. Therefore, this guide provides a foundational understanding of the core mechanisms governing IL-2 production and its subsequent signaling cascades. The experimental protocols and data presented herein are representative of methodologies used to investigate novel immunomodulatory agents and can serve as a framework for evaluating the effects of substances like "this compound".

Introduction

Interleukin-2 (IL-2) is a pleiotropic cytokine crucial for the regulation of immune responses, primarily acting as a potent T-cell growth factor.[1] It plays a pivotal role in the proliferation, differentiation, and survival of T-cells, as well as the generation of effector and memory T-cells.[1] Given its central role in immunity, the modulation of IL-2 secretion and signaling is a key area of interest for the development of therapeutics for a range of conditions, including cancer and autoimmune diseases.[2][3] This document outlines the fundamental pathways of IL-2 secretion and signaling and provides detailed experimental protocols to assess the impact of novel modulatory compounds.

IL-2 Secretion and its Regulation

IL-2 is predominantly produced by activated CD4+ T-cells following antigen stimulation, with minor contributions from CD8+ T-cells, natural killer (NK) cells, and activated dendritic cells.[1][3] The process is tightly regulated at the transcriptional level.

Upon T-cell receptor (TCR) and co-stimulatory molecule (e.g., CD28) engagement, a signaling cascade is initiated, leading to the activation of key transcription factors, including Nuclear Factor of Activated T-cells (NFAT), Activator Protein-1 (AP-1), and Nuclear Factor kappa B (NF-κB).[3] These transcription factors bind to the promoter region of the IL2 gene, initiating its transcription. The stability of IL-2 mRNA is also a critical control point, regulated by RNA-binding proteins.[3]

Experimental Protocol: Quantification of IL-2 Secretion by ELISA

This protocol describes the measurement of IL-2 secreted into the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Objective: To quantify the concentration of IL-2 produced by Jurkat T-cells following stimulation.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phytohemagglutinin (PHA) and Phorbol 12-myristate 13-acetate (PMA) for stimulation

  • Human IL-2 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • Cell Culture and Stimulation:

    • Seed Jurkat T-cells at a density of 1 x 10^6 cells/mL in a 24-well plate.

    • Treat cells with the test compound (e.g., "this compound") at various concentrations for a predetermined pre-incubation period.

    • Stimulate the cells with PHA (5 µg/mL) and PMA (50 ng/mL) to induce IL-2 production. Include appropriate vehicle controls.

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection:

    • Centrifuge the cell culture plate at 300 x g for 10 minutes.

    • Carefully collect the supernatant, avoiding the cell pellet. Samples can be stored at -80°C until use.

  • ELISA Protocol:

    • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

    • Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

    • Block the plate with blocking buffer for 1 hour at room temperature.

    • Wash the plate three times.

    • Add 100 µL of standards and samples (supernatants) to the wells and incubate for 2 hours at room temperature.

    • Wash the plate three times.

    • Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

    • Wash the plate three times.

    • Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.

    • Wash the plate five times.

    • Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of IL-2 in the samples by interpolating their absorbance values from the standard curve.

The IL-2 Signaling Pathway

IL-2 mediates its effects by binding to the IL-2 receptor (IL-2R), which exists in three forms with varying affinities for IL-2. The high-affinity receptor is a trimeric complex composed of the α-chain (CD25), β-chain (CD122), and the common gamma chain (γc, CD132).[1] Binding of IL-2 to its receptor initiates a cascade of intracellular signaling events, primarily through three major pathways: the JAK-STAT pathway, the Phosphoinositide 3-kinase (PI3K)-Akt pathway, and the Mitogen-activated protein kinase (MAPK) pathway.[4]

JAK-STAT Pathway

Upon IL-2 binding, the IL-2Rβ and γc chains associate with Janus kinases, JAK1 and JAK3, respectively.[4] This leads to their activation and subsequent phosphorylation of tyrosine residues on the IL-2Rβ chain. These phosphorylated sites serve as docking sites for Signal Transducer and Activator of Transcription 5 (STAT5).[5] Recruited STAT5 is then phosphorylated by JAKs, leading to its dimerization, translocation to the nucleus, and regulation of target gene expression, including genes involved in cell proliferation and survival.

PI3K-Akt Pathway

The phosphorylated IL-2Rβ chain can also recruit and activate PI3K.[4] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt plays a crucial role in promoting cell survival by inhibiting pro-apoptotic proteins and is also involved in cell growth and proliferation.[6]

MAPK Pathway

The IL-2R can also activate the Ras-Raf-MEK-ERK cascade, a key component of the MAPK pathway.[4] This pathway is important for cell proliferation and differentiation. Activation of this pathway leads to the expression of proto-oncogenes such as c-Fos and c-Jun.[4]

Visualizing IL-2 Signaling

The following diagrams illustrate the core IL-2 signaling pathways.

IL2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL2 IL-2 IL2R IL-2 Receptor (α, β, γc) IL2->IL2R JAK1_JAK3 JAK1/JAK3 IL2R->JAK1_JAK3 Activation STAT5 STAT5 IL2R->STAT5 Recruitment PI3K PI3K IL2R->PI3K Activation Ras Ras IL2R->Ras Activation JAK1_JAK3->IL2R Phosphorylation JAK1_JAK3->STAT5 Phosphorylation pSTAT5 pSTAT5 Dimer STAT5->pSTAT5 Transcription Gene Transcription (Proliferation, Survival, Differentiation) pSTAT5->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Recruitment pAkt pAkt Akt->pAkt Activation pAkt->Transcription Survival Signals Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK pERK->Transcription

Caption: Overview of the major IL-2 signaling pathways.

Experimental Assessment of IL-2 Signaling

To determine the effect of a compound like "this compound" on IL-2 signaling, a series of experiments targeting key nodes in the pathway are required.

Experimental Protocol: Western Blot Analysis of STAT5, Akt, and ERK Phosphorylation

Objective: To assess the phosphorylation status of key signaling proteins (STAT5, Akt, and ERK) in response to IL-2 stimulation in the presence or absence of a test compound.

Materials:

  • CTLL-2 cells (IL-2 dependent murine cytotoxic T-cell line)

  • RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 10 ng/mL recombinant human IL-2

  • Recombinant human IL-2

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-pSTAT5, anti-STAT5, anti-pAkt, anti-Akt, anti-pERK, anti-ERK)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture CTLL-2 cells in complete medium.

    • Prior to the experiment, wash the cells and starve them of IL-2 for 4-6 hours.

    • Pre-treat the starved cells with the test compound at various concentrations for 1 hour.

    • Stimulate the cells with 10 ng/mL IL-2 for 15-30 minutes.

  • Protein Extraction:

    • Lyse the cells with RIPA buffer.

    • Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels.

Visualizing an Experimental Workflow

The following diagram outlines a typical workflow for assessing the impact of a novel compound on IL-2 secretion and signaling.

Experimental_Workflow cluster_assays Assays start Start: Hypothesis (Compound 'this compound' modulates IL-2) cell_culture Cell Culture (e.g., Jurkat, CTLL-2) start->cell_culture treatment Treatment with 'this compound' and/or Stimulants (PHA/PMA, IL-2) cell_culture->treatment elisa ELISA for IL-2 Secretion treatment->elisa western Western Blot for Signaling Protein Phosphorylation (pSTAT5, pAkt, pERK) treatment->western qpcr qPCR for IL-2 mRNA Expression treatment->qpcr data_analysis Data Analysis and Interpretation elisa->data_analysis western->data_analysis qpcr->data_analysis conclusion Conclusion on 'this compound' Impact on IL-2 Secretion and Signaling data_analysis->conclusion

Caption: A generalized experimental workflow.

Quantitative Data Summary

The following tables present hypothetical data, structured for clarity and comparison, illustrating how the effects of a novel compound on IL-2 secretion and signaling could be presented.

Table 1: Effect of "this compound" on IL-2 Secretion in Stimulated Jurkat T-cells
Treatment Group"this compound" Concentration (µM)IL-2 Concentration (pg/mL) ± SD% Inhibition of IL-2 Secretion
Vehicle Control (Unstimulated)0< 10N/A
Vehicle Control (Stimulated)01500 ± 1200%
"this compound" (Stimulated)0.11250 ± 9816.7%
"this compound" (Stimulated)1750 ± 6550.0%
"this compound" (Stimulated)10250 ± 3083.3%
Table 2: Densitometric Analysis of IL-2 Signaling Pathway Activation
Treatment Group"this compound" Concentration (µM)Relative pSTAT5/STAT5 RatioRelative pAkt/Akt RatioRelative pERK/ERK Ratio
Vehicle Control (Unstimulated)00.1 ± 0.020.1 ± 0.030.2 ± 0.04
Vehicle Control (IL-2 Stimulated)01.0 ± 0.081.0 ± 0.101.0 ± 0.09
"this compound" (IL-2 Stimulated)0.10.8 ± 0.070.9 ± 0.080.8 ± 0.06
"this compound" (IL-2 Stimulated)10.4 ± 0.050.5 ± 0.060.4 ± 0.05
"this compound" (IL-2 Stimulated)100.1 ± 0.020.2 ± 0.030.2 ± 0.03

Conclusion

The intricate regulation of IL-2 secretion and the complexity of its signaling pathways offer multiple points for therapeutic intervention. A thorough understanding of these mechanisms is paramount for the development of novel immunomodulatory drugs. The experimental approaches detailed in this guide provide a robust framework for characterizing the impact of compounds such as "this compound" on IL-2 biology, enabling a comprehensive assessment of their potential as therapeutic agents. Future investigations into novel modulators will undoubtedly continue to refine our understanding of immune regulation and open new avenues for treating a wide array of diseases.

References

the chemical structure and properties of ALV2

Author: BenchChem Technical Support Team. Date: December 2025

As a large language model, I am unable to find any publicly available information regarding a chemical compound specifically designated as "ALV2." This designation may correspond to an internal research code, a compound that has not yet been disclosed in scientific literature or public databases, or it may be an error in the query.

For a comprehensive and accurate technical guide, a standard chemical identifier is necessary. Researchers, scientists, and drug development professionals rely on precise nomenclature and registered identifiers to access reliable data. Standard identifiers include:

  • Chemical Abstracts Service (CAS) Registry Number: A unique numerical identifier assigned to every chemical substance.

  • Systematic IUPAC Name: The official name of a compound based on its molecular structure.

  • SMILES (Simplified Molecular-Input Line-Entry System) String: A line notation for describing the structure of chemical species using short ASCII strings.

  • InChI (International Chemical Identifier) Key: A textual identifier for chemical substances.

Without a valid identifier, it is not possible to retrieve the chemical structure, properties, associated signaling pathways, or experimental protocols for "this compound."

If "this compound" is a novel or proprietary compound, the requested information would likely be found in internal company documents, patent applications, or forthcoming scientific publications.

To proceed with your request, please provide a recognized chemical identifier for the compound of interest.

An In-depth Technical Guide on the Immunological Consequences of Helios Degradation by ALV2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms and immunological outcomes associated with the degradation of the transcription factor Helios (IKZF2) mediated by the small molecule degrader, ALV2. The information presented herein is synthesized from peer-reviewed scientific literature to support research and development efforts in immunology and oncology.

Introduction

Helios, encoded by the IKZF2 gene, is a member of the Ikaros family of zinc-finger transcription factors. It is critically important for maintaining the stability and suppressive function of regulatory T cells (Tregs).[1][2] Within the tumor microenvironment, Tregs represent a significant barrier to effective anti-tumor immunity. Consequently, targeting Helios to destabilize Tregs is an attractive therapeutic strategy in immuno-oncology.[1][3] this compound is a novel small molecule "molecular glue" that selectively induces the degradation of Helios, offering a pharmacological tool to probe the function of Helios and a potential therapeutic agent.[1][4]

Mechanism of Action: this compound-Mediated Helios Degradation

This compound functions by redirecting the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] Normally, Helios is not a substrate for this complex. This compound acts as a molecular bridge, binding to both CRBN and Helios, thereby inducing the formation of a ternary complex.[1][5] This proximity facilitates the poly-ubiquitination of Helios, marking it for degradation by the 26S proteasome.[1] This targeted protein degradation approach allows for the acute and selective removal of Helios protein from the cell.

Below is a diagram illustrating the signaling pathway of this compound-mediated Helios degradation.

ALV2_Helios_Degradation_Pathway cluster_CRBN_Complex CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_Ubiquitination Ubiquitination Cascade cluster_Degradation Proteasomal Degradation CRBN CRBN Helios_Ub Poly-ubiquitinated Helios CRBN->Helios_Ub Ubiquitinates Helios Helios (IKZF2) CRBN->Helios Forms Ternary Complex via this compound CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 DDB1->CRBN RBX1 RBX1 DDB1->RBX1 E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Transfers Ub E2->CRBN Recruited by Ligase Ub Ubiquitin Proteasome 26S Proteasome Helios_Ub->Proteasome Degraded_Helios Degraded Helios (Peptides) Proteasome->Degraded_Helios Degrades This compound This compound This compound->CRBN Binds This compound->Helios Binds

Caption: this compound-mediated Helios degradation pathway.

Immunological Consequences of Helios Degradation

The primary consequence of this compound-mediated Helios degradation is the destabilization of the Treg phenotype. Helios-deficient Tregs lose their characteristic anergic and suppressive properties and acquire effector T cell-like functions.[1][2]

Key immunological effects include:

  • Loss of Treg Suppressive Function: Helios is essential for the suppressive activity of Tregs. Its degradation diminishes the ability of Tregs to suppress the proliferation and activation of conventional T cells.

  • Conversion to Effector T Cell Phenotype: Tregs lacking Helios can convert into T-effector cells, particularly in inflammatory environments. This is characterized by the production of pro-inflammatory cytokines.[1]

  • Increased Cytokine Production: A notable outcome of Helios degradation is the de-repression of genes encoding effector cytokines. This leads to increased secretion of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) by former Tregs.[1][5]

  • Enhanced Anti-Tumor Immunity: In preclinical models, the destabilization of intratumoral Tregs through Helios deficiency is associated with enhanced anti-tumor immune responses and reduced tumor growth.[1]

  • Promotion of Tissue Inflammation: In non-cancer contexts, forced degradation of Helios in naive CD4+ T cells can promote their differentiation into tissue-invasive effector T cells, leading to increased inflammation.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound and Helios degradation.

Table 1: In Vitro Activity of this compound

Parameter Cell Line Value Reference
CRBN Binding (IC50) - 0.57 µM [4]
Helios Degradation (DC50) Jurkat Preferential degradation at 0.1-10 µM [4]

| IL-2 Secretion | Jurkat | Increased with 1 µM this compound |[4][5] |

Table 2: Effects of this compound on Human T Cells Ex Vivo

Parameter Cell Type Treatment Outcome Reference
IL-2 Production CD4+Foxp3+ Tregs This compound Increased % of IL-2+ cells [3]
IFN-γ Production CD4+Foxp3+ Tregs This compound Increased % of IFN-γ+ cells [3]

| CD25 Upregulation | Naive CD4+ T cells | 1 µM this compound | Increased CD25 expression |[6] |

Table 3: In Vivo Effects of this compound in Murine Models

Parameter Mouse Model Treatment Outcome Reference
Helios Degradation Humanized CRBNI391V/I391V mice 100 mg/kg this compound Reduced Helios in splenic CD4+Foxp3+ Tregs [4]

| Ikaros Levels | Humanized CRBNI391V/I391V mice | 100 mg/kg this compound | No significant change in Ikaros levels |[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the effects of this compound.

Western Blot for Helios Degradation

This protocol is used to qualitatively and quantitatively assess the degradation of Helios protein in cells treated with this compound.

Western_Blot_Workflow A 1. Cell Culture & Treatment - Plate cells (e.g., Jurkat) - Treat with this compound (e.g., 1µM) and controls (DMSO, proteasome inhibitor) for a time course B 2. Cell Lysis - Harvest and wash cells - Lyse in RIPA buffer with protease inhibitors A->B C 3. Protein Quantification - Determine protein concentration using BCA or Bradford assay B->C D 4. SDS-PAGE - Denature protein lysates - Separate proteins by size on a polyacrylamide gel C->D E 5. Protein Transfer - Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane D->E F 6. Immunoblotting - Block membrane (e.g., with 5% milk) - Incubate with primary antibody (anti-Helios) - Wash and incubate with HRP-conjugated secondary antibody E->F G 7. Detection - Add chemiluminescent substrate (ECL) - Image the blot using a digital imager F->G H 8. Analysis - Quantify band intensity - Normalize to a loading control (e.g., β-actin) G->H

Caption: Workflow for Western Blot analysis of Helios degradation.
Flow Cytometry for T Cell Phenotyping and Cytokine Production

This protocol allows for the single-cell analysis of T cell populations and intracellular cytokine expression following this compound treatment.

Flow_Cytometry_Workflow A 1. Cell Treatment - Culture human Tregs or PBMCs - Treat with this compound or DMSO control B 2. Restimulation - Stimulate cells (e.g., with PMA/Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours A->B C 3. Surface Staining - Harvest cells - Stain with fluorescently-conjugated antibodies against surface markers (e.g., CD4, CD25, FoxP3) B->C D 4. Fixation & Permeabilization - Fix cells (e.g., with 4% PFA) - Permeabilize cell membranes using a suitable buffer C->D E 5. Intracellular Staining - Stain with fluorescently-conjugated antibodies against intracellular targets (e.g., Helios, IL-2, IFN-γ) D->E F 6. Data Acquisition - Analyze stained cells on a flow cytometer E->F G 7. Data Analysis - Gate on cell populations of interest - Quantify marker expression and cytokine positivity F->G

Caption: Workflow for Flow Cytometry analysis of T cells.
T Cell Suppression Assay

This assay measures the functional consequence of Helios degradation on the suppressive capacity of Tregs.

Suppression_Assay_Workflow cluster_prep Cell Preparation cluster_coculture Co-culture cluster_analysis Analysis A1 Isolate Tregs (CD4+CD25+) and Responder T cells (Tresp, CD4+CD25-) A2 Treat Tregs with this compound or DMSO A1->A2 A3 Label Tresp cells with a proliferation dye (e.g., CFSE or CellTrace Violet) A1->A3 B Culture labeled Tresp cells alone or with This compound/DMSO-treated Tregs at various ratios (e.g., 1:1, 1:2, 1:4) A2->B A3->B C Stimulate all cultures with anti-CD3/CD28 beads or antibodies B->C D Incubate for 3-5 days C->D E Analyze Tresp proliferation by flow cytometry D->E F Quantify dye dilution to determine the percentage of divided cells E->F

Caption: Workflow for a T cell suppression assay.

Conclusion and Future Directions

The targeted degradation of Helios by this compound presents a powerful strategy to modulate the immune system, particularly for cancer immunotherapy. By destabilizing Tregs and promoting an effector T cell phenotype, this compound can potentially overcome a key mechanism of immune evasion in tumors. The data gathered from preclinical studies are promising, demonstrating selective Helios degradation and the expected immunological consequences.

Future research should focus on optimizing the pharmacological properties of Helios degraders for clinical translation, exploring combination therapies (e.g., with checkpoint inhibitors), and further elucidating the downstream transcriptional changes that occur in Tregs following acute Helios depletion. This technical guide provides a foundational understanding for professionals engaged in the development of next-generation immunotherapies.

References

An In-depth Technical Guide on ALV2's Potential as an Immunotherapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of publicly available scientific and clinical data reveals no information on an immunotherapeutic agent designated as "ALV2." It is possible that this designation is an internal company code that has not yet been publicly disclosed, or that there may be a misunderstanding of the nomenclature.

The search results did, however, contain information on other immunotherapeutic agents and related topics, which may be of interest to researchers, scientists, and drug development professionals in the field of immuno-oncology.

Notably, the abbreviation "this compound" is commonly used to refer to the Apache License, Version 2.0 , a widely used open-source software license. It is conceivable that this is the source of the query.

Given the absence of information on an immunotherapeutic agent named "this compound," this guide cannot provide specific data, experimental protocols, or signaling pathways related to it.

For researchers interested in the broader field of immunotherapy, several other agents were identified in the search results that are currently under investigation:

  • AL002 (Lecanemab): A humanized monoclonal antibody that targets triggering receptor expressed on myeloid cells 2 (TREM2). It has been investigated primarily in the context of Alzheimer's disease.[1][2][3][4]

  • ALX148 (Evorpacept): A CD47 myeloid checkpoint inhibitor designed to enhance the body's immune response against cancer.[5] It is being evaluated in clinical trials for various cancers, including ovarian cancer and non-Hodgkin lymphoma.[5][6]

  • Allocetra™: A cell therapy designed to reprogram macrophages to their homeostatic state, with potential applications in solid cancers, sepsis, and COVID-19.[7]

  • Sabatolimab and Magrolimab: Immunotherapeutic agents under investigation for the treatment of acute myeloid leukemia (AML).[8]

Professionals in drug development are encouraged to consult resources such as ClinicalTrials.gov and scientific publications for the latest information on these and other immunotherapeutic agents.

References

Foundational Studies on T-Cell Function: A Technical Guide to Activation, Homeostasis, and Apoptosis with a Focus on Autoimmune Lymphoproliferative Syndrome (ALPS) and the Role of ALG-2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides an in-depth overview of the foundational principles governing T-cell function, with a specific focus on the molecular mechanisms of activation, the maintenance of homeostasis through apoptosis, and the consequences of their dysregulation in the context of autoimmune disease. While the initial query specified "ALV2," a comprehensive search of the scientific literature did not yield foundational studies on a molecule with this designation in the context of T-cell function. However, a protein with a similar name, ALG-2 (Apoptosis-Linked Gene 2), has been identified as a critical link between T-cell activation and apoptosis.[1] Given the similarity in nomenclature and its relevant function, this guide will include a discussion on the role of ALG-2.

Furthermore, the search for information related to T-cell dysregulation consistently highlighted Autoimmune Lymphoproliferative Syndrome (ALPS), a rare genetic disorder characterized by defective lymphocyte apoptosis.[2][3] ALPS serves as a crucial model for understanding the fundamental importance of T-cell homeostasis. Therefore, this whitepaper will delve into the molecular underpinnings of ALPS to illustrate the critical nature of tightly regulated T-cell function.

This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the core molecular pathways that control T-cell responses and how their perturbation can lead to disease.

The Two-Signal Model of T-Cell Activation

The activation of naive T-cells is a stringent process that requires two distinct signals to initiate an adaptive immune response. This two-signal hypothesis is a cornerstone of immunology, ensuring that T-cell activation is both specific and appropriate.

  • Signal 1: Antigen Recognition The first signal is delivered through the T-cell receptor (TCR) recognizing a specific peptide antigen presented by a Major Histocompatibility Complex (MHC) molecule on the surface of an antigen-presenting cell (APC).[4][5] This interaction is the basis of antigen specificity. The TCR is part of a complex that includes the CD3 molecules, which contain immunoreceptor tyrosine-based activation motifs (ITAMs) in their cytoplasmic tails.[6][7]

  • Signal 2: Co-stimulation The second signal is antigen-independent and is delivered by co-stimulatory molecules. The most well-characterized co-stimulatory interaction is between the CD28 protein on the T-cell and the B7 family molecules (CD80 and CD86) on the APC.[4][5] This second signal is essential for full T-cell activation, leading to proliferation, differentiation, and cytokine production.[4][7] The absence of co-stimulation during antigen recognition can lead to a state of T-cell anergy, or unresponsiveness.[8][9]

T-Cell Receptor (TCR) Signaling Cascade

Upon successful engagement of the TCR with the peptide-MHC complex and co-stimulation, a complex intracellular signaling cascade is initiated:

  • Initiation: The Src family kinase Lck, which is associated with the co-receptors CD4 or CD8, phosphorylates the ITAMs on the CD3 chains.[6][10]

  • Signal Amplification: The phosphorylated ITAMs serve as docking sites for another tyrosine kinase, ZAP-70 (Zeta-chain-associated protein kinase 70).[6][7] ZAP-70 is then phosphorylated and activated by Lck.

  • Formation of the Signalosome: Activated ZAP-70 phosphorylates several downstream adaptor proteins, including LAT (Linker for Activation of T-cells) and SLP-76 (SH2-domain-containing leukocyte protein of 76 kDa).[10][11] This leads to the formation of a large signaling complex, or "signalosome," at the plasma membrane.

  • Activation of Downstream Pathways: The signalosome activates multiple downstream signaling pathways, including:

    • The PLCγ1 Pathway: Phospholipase C gamma 1 (PLCγ1) is recruited to the signalosome and activated. It then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][11]

    • The PI3K-AKT Pathway: Phosphoinositide 3-kinase (PI3K) is also activated, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and the subsequent activation of the serine/threonine kinase Akt, which is crucial for T-cell survival and metabolism.[10]

  • Transcription Factor Activation: These signaling pathways culminate in the activation of several key transcription factors, including:

    • NFAT (Nuclear Factor of Activated T-cells): Activated by the IP3-mediated increase in intracellular calcium.[6]

    • AP-1 (Activator Protein 1): Activated by the DAG-mediated Ras-MAPK pathway.[11]

    • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Activated by the DAG-mediated protein kinase C theta (PKCθ) pathway.[11]

These transcription factors then translocate to the nucleus and orchestrate the changes in gene expression that drive T-cell proliferation, differentiation, and effector function.

T_Cell_Activation_Signaling TCR TCR/CD3 Lck Lck TCR->Lck Signal 1 CD28 CD28 PI3K PI3K CD28->PI3K Signal 2 ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Signalosome ZAP70->LAT_SLP76 PLCG1 PLCγ1 LAT_SLP76->PLCG1 LAT_SLP76->PI3K IP3 IP3 PLCG1->IP3 DAG DAG PLCG1->DAG Calcium Ca²⁺ Flux IP3->Calcium PKC PKCθ DAG->PKC RasGRP RasGRP DAG->RasGRP NFAT NFAT Calcium->NFAT Gene_Expression Gene Expression (IL-2, etc.) NFAT->Gene_Expression NFkB NF-κB PKC->NFkB MAPK MAPK Pathway RasGRP->MAPK NFkB->Gene_Expression AP1 AP-1 MAPK->AP1 AP1->Gene_Expression

T-Cell Activation Signaling Pathway

Maintaining T-Cell Homeostasis: The Role of Apoptosis

Following an immune response, the expanded population of antigen-specific T-cells must be contracted to return the immune system to a state of homeostasis. This is primarily achieved through a process of programmed cell death, or apoptosis. A key pathway in this process is activation-induced cell death (AICD), which is mediated by the interaction of the death receptor Fas (also known as CD95 or APO-1) with its ligand, FasL.[12]

The Fas/FasL Apoptosis Pathway
  • Expression of Fas and FasL: Upon activation, T-cells upregulate the expression of both Fas and FasL on their cell surface.

  • Fas Trimerization: The binding of FasL on one T-cell to Fas on an adjacent T-cell (or the same cell) induces the trimerization of the Fas receptor.[5]

  • DISC Formation: The cytoplasmic tail of the Fas receptor contains a "death domain" (DD). Upon trimerization, this DD recruits an adaptor protein called FADD (Fas-Associated Death Domain).[13][14] FADD, in turn, recruits pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).[14]

  • Caspase Cascade Activation: Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-cleavage and activation. Activated caspase-8 then initiates a downstream caspase cascade, activating effector caspases such as caspase-3.[5][14]

  • Execution of Apoptosis: Effector caspases are responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation, membrane blebbing, and ultimately, cell death.

Fas_Mediated_Apoptosis FasL FasL Fas Fas (CD95) FasL->Fas Binding & Trimerization FADD FADD Fas->FADD recruits ProCasp8 Pro-Caspase-8 FADD->ProCasp8 recruits DISC DISC Formation FADD->DISC ProCasp8->DISC Casp8 Active Caspase-8 DISC->Casp8 activates ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 cleaves & activates Casp3 Active Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Fas-Mediated Apoptosis Pathway

Autoimmune Lymphoproliferative Syndrome (ALPS): A Model of Dysregulated T-Cell Homeostasis

ALPS is a rare genetic disorder that provides a clear example of the consequences of defective T-cell apoptosis.[2][3] It is primarily characterized by chronic, non-malignant lymphoproliferation (enlargement of the lymph nodes and spleen), autoimmune cytopenias (destruction of blood cells by the immune system), and an increased lifetime risk of lymphoma.[2][3][15]

The hallmark of ALPS is the accumulation of an unusual population of T-cells that are positive for the α/β TCR but negative for both CD4 and CD8 (double-negative T-cells).[16][17] This accumulation is a direct result of a failure in the apoptotic pathways that normally eliminate these cells.

Genetic Basis of ALPS

The majority of ALPS cases are caused by mutations in genes that encode components of the Fas-mediated apoptosis pathway.[3]

GeneProtein ProductFunction in ApoptosisConsequence of Mutation
FAS (TNFRSF6)Fas (CD95)Death receptor that initiates the apoptotic cascade.Impaired ability to receive apoptotic signals, leading to the survival of activated lymphocytes.[2][15]
FASLGFas LigandBinds to Fas to trigger apoptosis.Inability to induce apoptosis in Fas-expressing cells.[3]
CASP10Caspase-10An initiator caspase involved in the DISC.Defective initiation of the caspase cascade.[3]
FADDFADDAdaptor protein that links Fas to pro-caspase-8.Failure to form the DISC and activate initiator caspases.[18]

ALG-2: A Potential Link Between T-Cell Activation and Apoptosis

Recent research has identified Apoptosis-Linked Gene 2 (ALG-2) as a key molecule that couples the initial activation of T-cells with their eventual apoptotic fate.[1] ALG-2 is a calcium-binding protein that acts as a calcium sensor. Following T-cell activation, the increase in intracellular calcium levels, as described in the TCR signaling section, leads to the activation of ALG-2.

Activated ALG-2 has been shown to interact with a component of the 26S proteasome, a cellular machine responsible for protein degradation. This interaction modulates the proteasome's activity, which in turn affects the stability of MCL1 (Myeloid Cell Leukemia 1), a pro-survival protein from the Bcl-2 family. By influencing MCL1 levels, ALG-2 helps to regulate the apoptotic threshold of activated T-cells, thereby ensuring that the proliferative response is balanced by subsequent cell death to maintain homeostasis.[1] This finding suggests that the decision for a T-cell to undergo apoptosis may be determined at the very beginning of its activation.[1]

Quantitative Data in T-Cell Functional Studies

The study of T-cell function relies heavily on quantitative assays to measure proliferation, differentiation, and cytokine production. The following tables provide examples of commonly used quantitative parameters.

Table 1: Cytokine Concentrations for In Vitro Differentiation of Mouse CD4+ T-cells

T-cell SubsetCytokines and AntibodiesFinal Concentration
Th1 IL-2IL-12anti-IL-45 ng/mL15 ng/mL1 µg/mL
Th2 IL-2IL-4anti-IFN-γ5 ng/mL10 ng/mL1 µg/mL
Th17 IL-6TGF-βanti-IL-4anti-IFN-γ20 ng/mL3 ng/mL1 µg/mL1 µg/mL
iTreg IL-2TGF-βanti-IL-4anti-IFN-γ5 ng/mL15 ng/mL1 µg/mL1 µg/mL
Data adapted from Creative Diagnostics.[19]

Table 2: Parameters for Quantitative Analysis of T-Cell Proliferation

ParameterDescriptionTypical Method of Measurement
Division Index The average number of divisions for all cells in the original population.Flow cytometry with cell tracking dyes (e.g., CFSE).[20]
Proliferation Index The average number of divisions for only the cells that divided.Flow cytometry with cell tracking dyes (e.g., CFSE).[20]
Percent Divided The percentage of cells in the original population that underwent at least one division.Flow cytometry with cell tracking dyes (e.g., CFSE).[20]
Fold Increase The ratio of the final cell count to the initial cell count.Imaging-based assays or cell counting.[21]

Key Experimental Protocols

Protocol 1: In Vitro Differentiation of Mouse CD4+ T-cells

This protocol describes a general procedure for the differentiation of naive mouse CD4+ T-cells into various helper T-cell subsets.

Materials:

  • Purified naive CD4+ T-cells from mouse spleen or lymph nodes

  • 24-well tissue culture plates

  • Sterile PBS

  • RPMI-1640 complete medium

  • Anti-CD3 and anti-CD28 antibodies

  • Recombinant cytokines and neutralizing antibodies as specified in Table 1.

Procedure:

  • Plate Coating: a. Dilute anti-CD3 and anti-CD28 antibodies to 1 µg/mL in sterile PBS. b. Add 500 µL of the antibody solution to each well of a 24-well plate. c. Incubate the plate overnight at 4°C.

  • Cell Seeding and Differentiation: a. The next day, aspirate the antibody solution from the wells and wash each well once with 1 mL of sterile PBS. b. Prepare the specific differentiating culture medium for each desired T-cell subset by adding the appropriate cytokines and neutralizing antibodies to RPMI-1640 complete medium, as detailed in Table 1. c. Resuspend the purified naive CD4+ T-cells in the appropriate differentiating medium at a concentration of 1-2 x 10^6 cells/mL. d. Add 1 mL of the cell suspension to each well of the antibody-coated plate.

  • Cell Culture: a. Incubate the plate at 37°C in a humidified incubator with 5% CO2. b. After 3-5 days, the cells can be harvested for analysis of cytokine production (e.g., by intracellular staining and flow cytometry or ELISA) or expression of master transcription factors. Protocol adapted from Creative Diagnostics.[19]

Protocol 2: T-Cell Proliferation Assay using a Cell Tracking Dye

This protocol outlines the use of a cell-permeable fluorescent dye, such as Carboxyfluorescein succinimidyl ester (CFSE), to monitor T-cell proliferation by flow cytometry.

Materials:

  • Purified T-cells

  • CFSE or other suitable cell tracking dye

  • Complete culture medium

  • T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies, antigens)

  • Flow cytometer

Procedure:

  • Cell Labeling: a. Resuspend T-cells in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL. b. Add CFSE to a final concentration of 1-5 µM. c. Incubate for 10-15 minutes at 37°C, protected from light. d. Quench the staining reaction by adding 5 volumes of ice-cold complete culture medium. e. Wash the cells 2-3 times with complete culture medium to remove any unbound dye.

  • Cell Culture and Stimulation: a. Resuspend the CFSE-labeled T-cells in complete culture medium. b. Plate the cells in a tissue culture plate. c. Add the desired T-cell activation stimuli. d. Culture the cells at 37°C in a humidified incubator with 5% CO2 for 3-5 days.

  • Flow Cytometry Analysis: a. Harvest the cells and wash them with PBS. b. If desired, stain the cells with antibodies against surface markers to identify different T-cell subsets (e.g., CD4, CD8). c. Acquire the samples on a flow cytometer, detecting the CFSE fluorescence in the appropriate channel (typically FITC). d. Analyze the data using software that can model the generational decay of the fluorescent signal. The undivided parent population will have the highest fluorescence intensity, and each subsequent generation of divided cells will show a two-fold decrease in fluorescence.[22]

T_Cell_Proliferation_Workflow Start Start: Purified T-cells Labeling Label with CFSE Dye Start->Labeling Washing1 Wash to Remove Excess Dye Labeling->Washing1 Stimulation Culture with Stimuli (3-5 days) Washing1->Stimulation Harvest Harvest Cells Stimulation->Harvest Staining Optional: Surface Marker Staining Harvest->Staining Acquisition Acquire on Flow Cytometer Staining->Acquisition Analysis Analyze Generational Fluorescence Decay Acquisition->Analysis End End: Quantify Proliferation Analysis->End

References

Methodological & Application

Application Note: Protocol for Using ALV2 in In-Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in immunology and oncology.

Introduction: ALV2 is a potent and selective molecular glue degrader that targets Helios (IKZF2), a zinc-finger transcription factor.[1][2] Helios is critical for maintaining the stable, suppressive phenotype of regulatory T (Treg) cells, particularly within the inflammatory tumor microenvironment.[1][2] this compound functions by binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), which then recruits Helios for ubiquitination and subsequent proteasomal degradation.[1] By destabilizing Treg cells, this compound presents a promising therapeutic strategy to enhance anti-tumor immunity. This document provides detailed protocols for utilizing this compound in in-vitro cell culture to study Helios degradation and its functional consequences.

Mechanism of Action

This compound acts as a "molecular glue" to induce the proximity of Helios and the E3 ubiquitin ligase component, Cereblon (CRBN). This induced proximity leads to the polyubiquitination of Helios, marking it for degradation by the 26S proteasome. The degradation of Helios can disrupt the immunosuppressive function of Treg cells.

ALV2_Mechanism cluster_0 Cellular Environment This compound This compound CRBN Cereblon (CRBN) E3 Ligase Complex This compound->CRBN Binds (IC50 = 0.57 µM) CRBN->p1 Helios Helios (IKZF2) Transcription Factor Helios->p1 Proteasome 26S Proteasome Proteasome->Helios Degradation Ub Ubiquitin Ub->p2 Recruitment p1->p2 Ternary Complex Formation p2->Proteasome Polyubiquitination WB_Workflow cluster_workflow Helios Degradation Workflow node_seed 1. Seed Jurkat Cells (e.g., 1x10^6 cells/well) node_treat 2. Treat with this compound (0.1 - 10 µM) and DMSO control node_seed->node_treat node_incubate 3. Incubate (e.g., 18 hours) node_treat->node_incubate node_lyse 4. Harvest & Lyse Cells (RIPA Buffer + Protease Inhibitors) node_incubate->node_lyse node_quantify 5. Protein Quantification (BCA Assay) node_lyse->node_quantify node_sds 6. SDS-PAGE & Transfer node_quantify->node_sds node_probe 7. Western Blot (Primary Abs: Anti-Helios, Anti-Actin) node_sds->node_probe node_image 8. Image & Analyze (Quantify band intensity) node_probe->node_image

References

Application Notes and Protocols for ALV2 in In-Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALV2 is a potent and selective molecular glue degrader of the transcription factor Helios (IKZF2). By inducing the proximity of Helios to the E3 ubiquitin ligase Cereblon (CRBN), this compound triggers the ubiquitination and subsequent proteasomal degradation of Helios. This mechanism of action makes this compound a valuable tool for studying the role of Helios in various biological processes, particularly in the context of cancer immunotherapy. Helios is a critical factor for maintaining the stability and suppressive function of regulatory T cells (Tregs), which often infiltrate tumors and dampen the anti-tumor immune response.[1][2] The degradation of Helios can destabilize Tregs, leading to a reduction in their suppressive activity and potentially enhancing anti-tumor immunity.[1][3]

These application notes provide detailed protocols for the dosage and administration of this compound in in-vivo mouse models, based on currently available preclinical data.

Data Presentation

Table 1: In-Vivo Dosage and Administration of this compound in Mice
ParameterDetailsReference
Compound This compound (Helios/IKZF2 Degrader)[1][4]
Mouse Model CrbnI391V/I391V[4]
Dosage 100 mg/kg[4]
Administration Route Intraperitoneal (i.p.)[4]
Dosing Schedule Twice daily for 7 days[4]
Vehicle Formulation 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[4]

Note: The use of CrbnI391V/I391V mice is crucial as murine Cereblon (Crbn) possesses a key amino acid difference (Isoleucine at position 391) compared to human CRBN (Valine at position 391), rendering it insensitive to this compound and other similar molecular glue degraders. The I391V mutation in the mouse Crbn gene "humanizes" it, allowing for the in-vivo evaluation of these compounds.

Table 2: Pharmacodynamic Effects of this compound in CrbnI391V/I391V Mice
BiomarkerEffectTissueReference
Helios (IKZF2)Reduced protein levelsSplenic CD4+FoxP3+ Tregs[4]
Ikaros (IKZF1)No significant changeSplenic CD4+FoxP3+ Tregs[4]

Note: Specific pharmacokinetic and comprehensive toxicity data for this compound in mice are not publicly available at this time. Researchers should perform independent pharmacokinetic and toxicity studies to determine the optimal dosing regimen and safety profile for their specific experimental needs.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In-Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80 (Polysorbate 80), sterile

  • Saline (0.9% NaCl), sterile

  • Sterile, conical centrifuge tubes (1.5 mL or 15 mL)

  • Vortex mixer

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount of this compound: Based on the number of mice and the target dose of 100 mg/kg, calculate the total mass of this compound needed.

  • Prepare the vehicle solution: In a sterile conical tube, prepare the vehicle by mixing the components in the following proportions:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Dissolve this compound in DMSO: First, dissolve the calculated amount of this compound powder in the required volume of DMSO. Vortex thoroughly to ensure complete dissolution.

  • Add PEG300 and Tween-80: To the this compound/DMSO solution, add the corresponding volumes of PEG300 and Tween-80. Vortex again until the solution is homogenous.

  • Add Saline: Finally, add the saline to the mixture and vortex thoroughly to create a uniform suspension.

  • Storage: The formulation should be prepared fresh before each use. If temporary storage is necessary, it should be kept at 4°C and protected from light. Before administration, bring the solution to room temperature and vortex to ensure homogeneity.

Protocol 2: Intraperitoneal (i.p.) Administration of this compound in Mice

Materials:

  • Prepared this compound formulation

  • CrbnI391V/I391V mice

  • Sterile insulin (B600854) syringes with a 27-30 gauge needle

  • 70% ethanol

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Handling: Acclimatize the mice to the experimental conditions. Handle the animals gently to minimize stress.

  • Dose Calculation: Weigh each mouse accurately before administration to calculate the precise volume of the this compound formulation to be injected. The injection volume should typically be in the range of 100-200 µL for a 20-25 g mouse.

  • Restraint: Restrain the mouse securely. One common method is to scruff the mouse by grasping the loose skin over the neck and shoulders. Turn the mouse over to expose its abdomen.

  • Injection Site: The preferred site for i.p. injection is the lower right or left quadrant of the abdomen.[5][6] This location helps to avoid puncturing the cecum, bladder, or other internal organs.

  • Injection:

    • Swab the injection site with 70% ethanol.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.[6]

    • Gently aspirate to ensure that the needle has not entered a blood vessel or internal organ. If blood or any colored fluid is aspirated, discard the syringe and prepare a new one.

    • Slowly inject the calculated volume of the this compound formulation.

    • Withdraw the needle and return the mouse to its cage.

  • Monitoring: Observe the mice for any signs of distress or adverse reactions following the injection. Monitor the animals regularly throughout the course of the study.

Protocol 3: Pharmacodynamic Analysis of Helios Degradation

Materials:

  • Spleens from treated and vehicle control mice

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 2% FBS)

  • Antibodies for flow cytometry (e.g., anti-CD4, anti-FoxP3, anti-Helios)

  • Fixation/Permeabilization buffers

  • Flow cytometer

Procedure:

  • Tissue Collection: At the desired time point after the final dose of this compound, euthanize the mice and harvest the spleens.

  • Single-Cell Suspension: Prepare a single-cell suspension from the spleens by mechanical dissociation through a 70 µm cell strainer.

  • Red Blood Cell Lysis: Lyse red blood cells using an appropriate lysis buffer.

  • Cell Staining:

    • Wash the cells with FACS buffer.

    • Perform surface staining for CD4.

    • Fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.

    • Perform intracellular staining for FoxP3 and Helios.

  • Flow Cytometry: Acquire the stained cells on a flow cytometer.

  • Data Analysis: Analyze the data to determine the percentage of Helios-positive cells within the CD4+FoxP3+ Treg population in the this compound-treated group compared to the vehicle-treated group.

Mandatory Visualizations

ALV2_Mechanism_of_Action This compound This compound CRBN Cereblon (CRBN) (E3 Ubiquitin Ligase Substrate Receptor) TernaryComplex Ternary Complex (this compound-CRBN-Helios) This compound->TernaryComplex Binds CRBN->TernaryComplex Binds Helios Helios (IKZF2) (Transcription Factor) Helios->TernaryComplex Recruited to Treg Regulatory T cell (Treg) Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Helios Degradation Proteasome->Degradation Suppression Suppressive Function Degradation->Suppression Reduces ImmuneResponse Anti-Tumor Immune Response Degradation->ImmuneResponse Enhances Treg->Suppression Mediates Suppression->ImmuneResponse Inhibits

Caption: Mechanism of this compound-mediated Helios degradation and its impact on immune response.

Experimental_Workflow start Start formulation Prepare this compound Formulation (100 mg/kg in vehicle) start->formulation dosing Administer this compound to CrbnI391V/I391V mice (i.p., twice daily for 7 days) formulation->dosing monitoring Monitor Animal Health and Body Weight dosing->monitoring endpoint Endpoint (e.g., after 7 days of treatment) monitoring->endpoint tissue_collection Collect Spleens and/or Tumors endpoint->tissue_collection pd_analysis Pharmacodynamic Analysis (e.g., Flow Cytometry for Helios) tissue_collection->pd_analysis efficacy_analysis Efficacy Analysis (e.g., Tumor Volume, Survival) tissue_collection->efficacy_analysis end End pd_analysis->end efficacy_analysis->end

Caption: General experimental workflow for in-vivo studies with this compound in mice.

Helios_Signaling_Pathway TCR_IL2R TCR and IL-2R Signaling STAT5 STAT5 TCR_IL2R->STAT5 Activates Helios Helios (IKZF2) STAT5->Helios Induces Expression FoxP3 FoxP3 STAT5->FoxP3 Maintains Expression TregStability Treg Stability and Suppressive Function Helios->TregStability Promotes EffectorGenes Effector T-cell Genes (e.g., IFN-γ, IL-2) Helios->EffectorGenes Represses FoxP3->TregStability Promotes This compound This compound This compound->Helios Degrades

Caption: Simplified signaling pathway of Helios in regulatory T cells.

References

Application Notes and Protocols for Measuring Helios Degradation Following ALV2 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helios, a member of the Ikaros family of zinc-finger transcription factors (encoded by the IKZF2 gene), plays a critical role in the regulation of the immune system.[1][2] It is particularly important for maintaining the stability and suppressive function of regulatory T cells (Tregs).[1][3][4] Dysregulation of Helios has been implicated in autoimmune diseases and cancer, making it an attractive therapeutic target.[1][5]

ALV2 is a novel small molecule that functions as a "molecular glue" degrader.[3][6] It selectively induces the degradation of Helios by redirecting the Cereblon (CRBN) E3 ubiquitin ligase complex to the Helios protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3][7] This targeted protein degradation offers a promising strategy for modulating immune responses in various disease contexts.

These application notes provide detailed protocols for measuring the degradation of Helios in response to this compound treatment, enabling researchers to accurately quantify the efficacy and kinetics of this novel therapeutic agent.

Core Concepts: Targeted Protein Degradation

Targeted protein degradation is a therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate specific proteins.[8] Small molecules like this compound act as a bridge between a target protein (Helios) and an E3 ubiquitin ligase, facilitating the transfer of ubiquitin to the target. Polyubiquitinated proteins are then recognized and degraded by the proteasome.

Experimental Protocols

Several robust methods can be employed to quantify the degradation of Helios following this compound treatment. The choice of method will depend on the specific experimental goals, available resources, and desired throughput.

Protocol 1: Western Blotting for Helios Protein Levels

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture.[9][10] It is a straightforward method to assess the reduction in Helios protein levels after this compound treatment.

Objective: To qualitatively and semi-quantitatively measure the decrease in total Helios protein levels in cells treated with this compound.

Materials:

  • Cell line expressing Helios (e.g., Jurkat cells, primary T cells)

  • This compound compound

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., Carfilzomib, MG132) (for control experiments)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Helios

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density.

    • Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

    • For control experiments, co-treat cells with this compound and a proteasome inhibitor to confirm that degradation is proteasome-dependent.[3]

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in lysis buffer on ice for 30 minutes.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Helios and a loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for Helios and the loading control using image analysis software.

    • Normalize the Helios signal to the loading control signal for each sample.

    • Calculate the percentage of Helios degradation relative to the vehicle-treated control.

Protocol 2: Quantitative Mass Spectrometry for Global Proteomic Analysis

Mass spectrometry (MS)-based proteomics provides a highly sensitive and unbiased method to globally assess changes in protein abundance, confirming the selectivity of this compound for Helios.[3][9]

Objective: To quantify the degradation of Helios and assess the selectivity of this compound across the entire proteome.

Materials:

  • Cell line expressing Helios

  • This compound compound

  • DMSO (vehicle control)

  • Lysis buffer for MS (e.g., urea-based buffer)

  • DTT and iodoacetamide

  • Trypsin

  • Tandem Mass Tag (TMT) reagents (for multiplexed quantification)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Treat cells with this compound or DMSO as described in Protocol 1.

    • Harvest and lyse cells in MS-grade lysis buffer.

    • Quantify protein concentration.

  • Protein Digestion:

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Digest proteins into peptides using trypsin overnight.

  • Isobaric Labeling (e.g., TMT):

    • Label peptides from each condition with different TMT reagents.

    • Combine the labeled peptide samples.

  • LC-MS/MS Analysis:

    • Fractionate the combined peptide sample using liquid chromatography.

    • Analyze the fractions by tandem mass spectrometry.

  • Data Analysis:

    • Use proteomics software to identify and quantify proteins based on the TMT reporter ion intensities.

    • Determine the relative abundance of Helios and other proteins in this compound-treated samples compared to the control.

    • Generate volcano plots to visualize significantly downregulated proteins.[11]

Protocol 3: Flow Cytometry for High-Throughput Analysis of Helios Degradation

Flow cytometry allows for the rapid, quantitative analysis of protein expression at the single-cell level. This is particularly useful for analyzing heterogeneous cell populations like primary immune cells.

Objective: To quantify Helios degradation in specific cell subsets within a mixed population.

Materials:

  • Cell suspension (e.g., PBMCs)

  • This compound compound

  • DMSO (vehicle control)

  • Cell surface marker antibodies (e.g., CD4, FoxP3 for Tregs) conjugated to fluorophores

  • Fixation/Permeabilization buffer

  • Anti-Helios antibody conjugated to a fluorophore

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells with this compound or DMSO.

  • Surface Staining:

    • Stain cells with antibodies against cell surface markers to identify the population of interest.

  • Fixation and Permeabilization:

    • Fix and permeabilize the cells to allow for intracellular staining.

  • Intracellular Staining:

    • Stain for intracellular Helios using a fluorophore-conjugated antibody.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the cell population of interest (e.g., CD4+FoxP3+ Tregs).

    • Quantify the median fluorescence intensity (MFI) of Helios in the this compound-treated and control groups.

Protocol 4: Reporter Gene Assay for Quantitative Assessment of Degradation Kinetics

Reporter gene assays, such as those using fluorescent proteins, can provide a dynamic and quantitative measure of protein degradation.[12][13][14]

Objective: To determine the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) of this compound for Helios.

Materials:

  • Cell line stably expressing a Helios-EGFP fusion protein and a stable mCherry reporter (for normalization).[14]

  • This compound compound

  • Plate reader or flow cytometer capable of detecting EGFP and mCherry fluorescence.

Procedure:

  • Cell Treatment:

    • Plate the reporter cell line in a multi-well plate.

    • Treat cells with a serial dilution of this compound for a fixed time (e.g., 5 hours).[14]

  • Fluorescence Measurement:

    • Measure the EGFP and mCherry fluorescence for each well using a plate reader or by flow cytometry.

  • Data Analysis:

    • Normalize the EGFP signal (Helios levels) to the mCherry signal (cell number/transfection efficiency control).

    • Plot the normalized EGFP fluorescence against the concentration of this compound.

    • Fit the data to a dose-response curve to calculate the DC50 and Dmax values.[14]

Data Presentation

Table 1: Summary of Techniques for Measuring Helios Degradation

Technique Principle Type of Data Advantages Disadvantages
Western Blotting Immuno-detection of protein on a membraneSemi-quantitativeWidely available, relatively inexpensiveLower throughput, semi-quantitative
Mass Spectrometry Quantification of peptide fragmentsQuantitative, GlobalHigh sensitivity, high specificity, proteome-wide analysisRequires specialized equipment and expertise, costly
Flow Cytometry Immuno-staining and fluorescence detection in single cellsQuantitativeHigh-throughput, single-cell resolution, analysis of mixed populationsRequires specific antibodies, indirect measure of total protein
Reporter Gene Assay Measurement of a reporter fused to the target proteinQuantitativeHigh-throughput, allows for kinetic studies (DC50, Dmax)Requires generation of stable cell lines, potential for artifacts from the fusion tag

Table 2: Example Quantitative Data for this compound-mediated Helios Degradation

Parameter This compound Reference
Helios DC50 (Jurkat cells) ~10 nM[3]
Helios Dmax (Jurkat cells) >90%[3]
CRBN Binding IC50 0.57 µM[6]
Selectivity Preferential for Helios over Ikaros and GSPT1[3][6]

Visualizations

ALV2_Mechanism_of_Action cluster_this compound This compound Treatment cluster_Cellular_Machinery Cellular Machinery cluster_Process Degradation Process This compound This compound Ternary_Complex Ternary Complex (Helios-ALV2-CRBN) This compound->Ternary_Complex Binds CRBN CRBN (E3 Ligase Substrate Receptor) CRBN->Ternary_Complex Binds Helios Helios (Target Protein) Helios->Ternary_Complex Recruited Degradation Degradation Helios->Degradation Targeted for Degradation Proteasome Proteasome Proteasome->Degradation Mediates Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Promotes Ubiquitination->Helios Adds Ubiquitin tags to Helios

Caption: Mechanism of this compound-induced Helios degradation.

Western_Blot_Workflow start Start: Cell Culture treatment Treat with this compound and Controls start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-Helios, Anti-GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis end End: Results analysis->end

Caption: Experimental workflow for Western Blotting.

Reporter_Assay_Workflow start Plate Helios-EGFP/ mCherry Reporter Cells treatment Treat with this compound Serial Dilution start->treatment incubation Incubate for Fixed Time treatment->incubation measurement Measure EGFP and mCherry Fluorescence incubation->measurement analysis Normalize EGFP/mCherry and Plot Dose-Response measurement->analysis results Calculate DC50 and Dmax analysis->results

Caption: Workflow for a reporter gene assay.

References

Application Notes and Protocols: Evorpacept (ALX148) in Combination with Checkpoint Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evorpacept (formerly ALX148) is a first-in-class, high-affinity CD47 blocking fusion protein designed to enhance the immune system's ability to combat cancer. By targeting CD47, a "don't eat me" signal overexpressed on various cancer cells, evorpacept facilitates the phagocytosis of tumor cells by macrophages. The combination of evorpacept with checkpoint inhibitors, such as the anti-PD-1 antibody pembrolizumab (B1139204), represents a promising therapeutic strategy. This approach aims to simultaneously leverage both the innate and adaptive immune systems to generate a robust and durable anti-tumor response. These notes provide an overview of the mechanism of action, clinical data, and detailed protocols for studying the combination of evorpacept and checkpoint inhibitors.

Mechanism of Action: A Dual Immuno-Oncological Approach

The combination of evorpacept and a PD-1 checkpoint inhibitor like pembrolizumab creates a synergistic anti-tumor effect by targeting two critical pathways in cancer immune evasion.

Evorpacept and the CD47-SIRPα Axis:

Cancer cells often overexpress CD47 on their surface, which binds to the signal-regulatory protein alpha (SIRPα) on myeloid cells, such as macrophages and dendritic cells. This interaction transmits an inhibitory signal that prevents phagocytosis, allowing cancer cells to evade the innate immune system. Evorpacept is a fusion protein that contains a modified SIRPα domain with a very high affinity for CD47, effectively blocking the CD47-SIRPα interaction. This blockade removes the "don't eat me" signal, enabling macrophages to recognize and engulf cancer cells.

Pembrolizumab and the PD-1/PD-L1 Axis:

Activated T cells, key players in the adaptive immune response, express the programmed cell death protein 1 (PD-1). Some tumor cells express the PD-1 ligand (PD-L1), which, upon binding to PD-1, inactivates the T cell, preventing it from attacking the cancer cell. Pembrolizumab is a monoclonal antibody that blocks the interaction between PD-1 and PD-L1, thereby restoring the T cell's ability to recognize and kill tumor cells.

Synergistic Action:

The combination of evorpacept and pembrolizumab is designed to stimulate a comprehensive anti-tumor immune response. By promoting phagocytosis of cancer cells, evorpacept not only directly reduces tumor burden but also enhances the presentation of tumor antigens by macrophages and dendritic cells to T cells. This, in turn, can prime and activate a more potent adaptive immune response, which is further unleashed by the PD-1 blockade from pembrolizumab.

Signaling_Pathway Synergistic Mechanism of Evorpacept and Pembrolizumab cluster_innate Innate Immune Response cluster_adaptive Adaptive Immune Response Macrophage Macrophage SIRPa SIRPa Macrophage->SIRPa expresses Cancer_Cell_1 Cancer Cell Macrophage->Cancer_Cell_1 engulfs Evorpacept Evorpacept CD47 CD47 Evorpacept->CD47 blocks CD47->SIRPa "Don't Eat Me" Signal Cancer_Cell_1->CD47 expresses Phagocytosis Phagocytosis Antigen_Presentation Antigen Presentation Phagocytosis->Antigen_Presentation leads to T_Cell T_Cell PD1 PD-1 T_Cell->PD1 expresses Cancer_Cell_2 Cancer Cell T_Cell->Cancer_Cell_2 attacks Pembrolizumab Pembrolizumab Pembrolizumab->PD1 blocks PDL1 PD-L1 PDL1->PD1 Inhibitory Signal Cancer_Cell_2->PDL1 expresses T_Cell_Activation T-Cell Mediated Killing Antigen_Presentation->T_Cell activates

Caption: Dual blockade of innate and adaptive immune checkpoints.

Data Presentation: Clinical Trial Results

The combination of evorpacept and pembrolizumab has been evaluated in several clinical trials, most notably the ASPEN series of studies. The following tables summarize key quantitative data from these trials.

Table 1: ASPEN-01 Phase 1b Study - Evorpacept + Pembrolizumab in Advanced Solid Tumors [1][2]

Cancer TypePatient PopulationTreatment ArmObjective Response Rate (ORR)Disease Control Rate (DCR)
Head and Neck Squamous Cell Carcinoma (HNSCC)≥2nd Line, Checkpoint Inhibitor Naïve (n=10)Evorpacept + Pembrolizumab40.0%-
Head and Neck Squamous Cell Carcinoma (HNSCC)≥2nd Line (n=20)Evorpacept + Pembrolizumab20.0%30.0%
Non-Small Cell Lung Cancer (NSCLC)≥2nd Line (n=20)Evorpacept + Pembrolizumab5.0%40.0%

Table 2: ASPEN-03 & ASPEN-04 Phase 2 Studies - Evorpacept + Pembrolizumab +/- Chemotherapy in 1st Line HNSCC (Topline Results) [3][4]

StudyTreatment ArmPrimary Endpoint Met?Safety Profile
ASPEN-03Evorpacept + PembrolizumabNo (did not show improved ORR vs. historical controls)Manageable, consistent with previous reports
ASPEN-04Evorpacept + Pembrolizumab + ChemotherapyNo (did not show improved ORR vs. historical controls)Manageable, consistent with previous reports

Note: While the ASPEN-03 and ASPEN-04 trials did not meet their primary endpoints of improved ORR, the combination was found to have a manageable safety profile.[3][4]

Experimental Protocols

The following are generalized protocols based on the design of the ASPEN clinical trials for the evaluation of evorpacept in combination with a checkpoint inhibitor.

Protocol 1: Phase 1b Dose-Escalation and Expansion Study (based on ASPEN-01)

1. Objectives:

  • Primary: To determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of evorpacept as a single agent and in combination with pembrolizumab.
  • Secondary: To evaluate the preliminary anti-tumor activity of the combination therapy.

2. Patient Population (Inclusion Criteria):

  • Histologically confirmed advanced or metastatic solid tumors for which standard therapy is not available.
  • Measurable disease as per Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).
  • Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.
  • Adequate organ and bone marrow function.

3. Treatment Plan:

  • Dose Escalation: Patients receive escalating doses of intravenous (IV) evorpacept (e.g., 0.3, 1, 3, 10 mg/kg weekly, or 30 mg/kg every two weeks) to determine the maximum tolerated dose (MTD).
  • Dose Expansion: Patients receive evorpacept at the RP2D (e.g., 10 mg/kg weekly) in combination with a standard dose of IV pembrolizumab (e.g., 200 mg every 3 weeks).[1]

4. Assessment and Endpoints:

  • Safety: Monitor for adverse events (AEs) and dose-limiting toxicities (DLTs) throughout the study.
  • Efficacy: Tumor assessments via imaging (e.g., CT or MRI) at baseline and at regular intervals (e.g., every 8-12 weeks). Responses are evaluated using RECIST 1.1 criteria.
  • Pharmacokinetics (PK): Collect serial blood samples to determine the PK profile of evorpacept.
  • Pharmacodynamics (PD): Assess CD47 receptor occupancy on peripheral blood cells using flow cytometry.

Protocol 2: Phase 2 Randomized Study (based on ASPEN-04)

1. Objectives:

  • Primary: To evaluate the efficacy of evorpacept in combination with pembrolizumab and standard chemotherapy compared to pembrolizumab and chemotherapy alone.
  • Secondary: To assess the safety and tolerability of the combination, as well as duration of response (DoR), progression-free survival (PFS), and overall survival (OS).

2. Patient Population (Inclusion Criteria):

  • Previously untreated, metastatic or unresectable, recurrent HNSCC.
  • Measurable disease per RECIST 1.1.
  • Adequate organ function.
  • ECOG performance status of 0 or 1.

3. Treatment Plan:

  • Experimental Arm: Evorpacept (e.g., 45 mg/kg IV) plus pembrolizumab (e.g., 200 mg IV) and standard chemotherapy (e.g., 5-fluorouracil (B62378) and platinum-based agent) administered every 3 weeks.[5]
  • Control Arm: Pembrolizumab and standard chemotherapy administered every 3 weeks.

4. Assessment and Endpoints:

  • Primary Endpoints: Objective Response Rate (ORR) and 12-month Overall Survival (OS) rate.[6]
  • Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.
  • Tumor Assessment: Imaging studies performed at baseline and at regular intervals to assess tumor response according to RECIST 1.1.
  • Biomarker Analysis: Collection of tumor biopsies for exploratory biomarker analysis, including PD-L1 expression (Combined Positive Score - CPS).

"Patient_Screening" [label="Patient Screening\n(Inclusion/Exclusion Criteria)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; "Baseline_Assessment" [label="Baseline Assessment\n- Tumor Imaging (RECIST 1.1)\n- Blood Samples (PK/PD)\n- Biopsy (Biomarkers)"]; "Randomization" [label="Randomization", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Arm_A" [label="Arm A:\nEvorpacept + Pembrolizumab\n+ Chemotherapy", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Arm_B" [label="Arm B:\nPembrolizumab\n+ Chemotherapy", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Treatment_Cycles" [label="Treatment Cycles\n(e.g., every 3 weeks)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Monitoring" [label="Ongoing Monitoring\n- Adverse Events\n- Safety Labs", shape=Mdiamond]; "Tumor_Assessment" [label="Tumor Assessment\n(e.g., every 8-12 weeks)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; "Endpoint_Analysis" [label="Endpoint Analysis\n- ORR, PFS, OS, DoR\n- Safety Analysis", shape=note];

"Patient_Screening" -> "Baseline_Assessment"; "Baseline_Assessment" -> "Randomization"; "Randomization" -> "Arm_A"; "Randomization" -> "Arm_B"; "Arm_A" -> "Treatment_Cycles"; "Arm_B" -> "Treatment_Cycles"; "Treatment_Cycles" -> "Monitoring"; "Monitoring" -> "Tumor_Assessment"; "Tumor_Assessment" -> "Treatment_Cycles" [label="Continue if no progression"]; "Tumor_Assessment" -> "Endpoint_Analysis" [label="At study conclusion or progression"]; }

Caption: Workflow for a randomized Phase 2 clinical trial.

Management of Adverse Events

The combination of evorpacept and pembrolizumab has demonstrated a manageable safety profile.[3][4] The most common treatment-related adverse events are generally consistent with those known for pembrolizumab and chemotherapy. In the ASPEN-01 study, the most common grade 3 or worse treatment-related adverse events with evorpacept plus pembrolizumab included thrombocytopenia.[1] It is crucial to monitor patients for immune-related adverse events (irAEs) associated with checkpoint inhibitors. Management of irAEs typically follows established guidelines and may involve:

  • Grade 1: Continue treatment with close monitoring.

  • Grade 2: Hold treatment and consider corticosteroids.

  • Grade 3-4: Discontinue treatment and initiate high-dose corticosteroids.

Close monitoring of hematological parameters is also recommended due to the mechanism of action of CD47 blockade.

Conclusion

The combination of evorpacept with checkpoint inhibitors like pembrolizumab is a scientifically rational approach to cancer therapy that targets both innate and adaptive immunity. While early phase trials have shown some promising signals, particularly in certain patient subgroups, later-stage trials in HNSCC have not met their primary efficacy endpoints. Ongoing research and analysis of data from these studies will be crucial to fully understand the potential of this combination therapy and to identify patient populations that are most likely to benefit. The protocols and data presented here provide a framework for researchers and clinicians working on the development of CD47-targeted therapies in combination with checkpoint inhibitors.

References

Application Notes and Protocols for Assessing ALV2 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALV2 is a novel therapeutic agent identified as a potent and selective degrader of the Ikaros family zinc finger protein 2 (IKZF2), also known as Helios. IKZF2 is a critical transcription factor involved in the regulation of immune responses, particularly in the function of regulatory T cells (Tregs). By targeting Helios for degradation, this compound presents a promising strategy for enhancing anti-tumor immunity. These application notes provide a comprehensive experimental workflow and detailed protocols to assess the efficacy of this compound, from initial in vitro characterization to preclinical in vivo validation.

Mechanism of Action: this compound Signaling Pathway

This compound functions as a molecular glue, bringing together the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the neosubstrate IKZF2 (Helios). This induced proximity leads to the polyubiquitination of Helios and its subsequent degradation by the proteasome. The depletion of Helios in Tregs is hypothesized to destabilize them, leading to a reduction in their suppressive activity and an enhanced anti-tumor immune response.

ALV2_Signaling_Pathway cluster_0 Cell Cytoplasm cluster_1 Nucleus This compound This compound Ternary_Complex This compound-CRBN-IKZF2 Ternary Complex This compound->Ternary_Complex CRBN CRBN (E3 Ligase Complex) CRBN->Ternary_Complex IKZF2 IKZF2 (Helios) IKZF2->Ternary_Complex Treg_Suppression Treg Suppressive Function IKZF2->Treg_Suppression Maintains Poly_Ub_IKZF2 Polyubiquitinated IKZF2 Ternary_Complex->Poly_Ub_IKZF2 Ubiquitination Ub Ub Ub->Poly_Ub_IKZF2 Proteasome Proteasome Poly_Ub_IKZF2->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation->Treg_Suppression Reduces Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity Treg_Suppression->Anti_Tumor_Immunity Inhibits

Caption: this compound-mediated degradation of IKZF2 (Helios) and its downstream effects.

Experimental Workflow for Assessing this compound Efficacy

A stepwise approach is recommended to comprehensively evaluate the efficacy of this compound. This workflow progresses from in vitro characterization in cancer cell lines to in vivo validation in animal models.

Experimental_Workflow Start Start In_Vitro_Assays Phase 1: In Vitro Characterization Start->In_Vitro_Assays Cell_Viability Cell Viability/Cytotoxicity Assays (MTT/XTT) In_Vitro_Assays->Cell_Viability Apoptosis_Assay Apoptosis Assays (Annexin V/PI Staining) Cell_Viability->Apoptosis_Assay Western_Blot Western Blot Analysis (IKZF2 Degradation) Apoptosis_Assay->Western_Blot In_Vivo_Studies Phase 2: In Vivo Efficacy Studies Western_Blot->In_Vivo_Studies Xenograft_Model Tumor Xenograft Model Establishment In_Vivo_Studies->Xenograft_Model Treatment This compound Treatment and Monitoring Xenograft_Model->Treatment Endpoint_Analysis Endpoint Analysis (Tumor Volume, IHC) Treatment->Endpoint_Analysis End End Endpoint_Analysis->End

Caption: A stepwise experimental workflow for the evaluation of this compound efficacy.

Phase 1: In Vitro Characterization

Cell Viability and Cytotoxicity Assays (MTT/XTT)

Objective: To determine the effect of this compound on the viability and metabolic activity of cancer cells.

Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells. The XTT assay is similar, but the formazan product is water-soluble, simplifying the protocol.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., Jurkat for leukemia, or other relevant lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.01 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Parameter Description
Cell Line Jurkat (or other relevant cancer cell line)
Seeding Density 5,000 - 10,000 cells/well
This compound Concentration Range 0.01 nM - 10 µM
Incubation Time 48 - 72 hours
Assay Readout Absorbance at 570 nm
Apoptosis Assays (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound.

Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol: Annexin V/PI Staining by Flow Cytometry

  • Cell Treatment: Seed and treat cells with this compound as described in the cell viability assay.

  • Cell Collection: Harvest both adherent and floating cells and wash twice with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

This compound Concentration % Live Cells % Early Apoptotic Cells % Late Apoptotic/Necrotic Cells
Vehicle Control95.2 ± 2.12.5 ± 0.82.3 ± 0.5
10 nM85.6 ± 3.510.1 ± 1.24.3 ± 0.9
100 nM60.3 ± 4.225.8 ± 2.513.9 ± 1.8
1 µM25.1 ± 3.850.7 ± 4.124.2 ± 3.3
Western Blot Analysis for IKZF2 Degradation

Objective: To confirm the mechanism of action of this compound by assessing the degradation of IKZF2 protein.

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Protocol: Western Blot

  • Protein Extraction: Treat cells with this compound for various time points (e.g., 0, 2, 4, 8, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against IKZF2 overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imager. Use a loading control like β-actin or GAPDH to normalize the results.

Time Point (hours) This compound (100 nM) IKZF2 Protein Level (Normalized to β-actin)
0-1.00
2+0.65 ± 0.08
4+0.32 ± 0.05
8+0.11 ± 0.03
24+<0.05

Phase 2: In Vivo Efficacy Studies

Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Principle: Human cancer cells are implanted into immunodeficient mice to form tumors. The effect of the therapeutic agent on tumor growth can then be assessed.

Protocol: Subcutaneous Xenograft Model

  • Cell Preparation: Culture a suitable cancer cell line (e.g., one that has shown sensitivity to this compound in vitro).

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).

  • Tumor Inoculation: Subcutaneously inject 1-5 million cancer cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) at various doses and schedules. The control group should receive a vehicle.

  • Endpoint Analysis: Continue treatment for a predetermined period (e.g., 21-28 days). Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for IKZF2 and proliferation markers like Ki-67).

Treatment Group Dose and Schedule Average Tumor Volume at Day 21 (mm³) Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 250-
This compound10 mg/kg, daily750 ± 15050
This compound25 mg/kg, daily300 ± 10080
Positive ControlStandard-of-care drugVariesVaries

Conclusion

This comprehensive experimental workflow provides a robust framework for assessing the efficacy of the IKZF2 degrader, this compound. The detailed protocols for in vitro and in vivo studies will enable researchers to generate reliable and reproducible data to support the preclinical development of this promising therapeutic agent. The combination of cell-based assays to confirm the mechanism of action and animal models to evaluate anti-tumor activity in a physiological context is crucial for advancing this compound towards clinical investigation.

Application Notes and Protocols for Investigating the Role of a Novel Protein (ALV2) in T-Cell Anergy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell anergy is a state of functional unresponsiveness induced when T-cells encounter their cognate antigen without adequate co-stimulation.[1][2][3][4][5] This process is a critical mechanism of peripheral tolerance to prevent autoimmunity.[3] Understanding the molecular pathways that govern T-cell anergy is paramount for the development of novel therapeutics for autoimmune diseases, cancer, and transplantation.

These application notes provide a comprehensive framework for investigating the role of a novel or hypothetical protein of interest, here designated as ALV2, in the induction and maintenance of T-cell anergy. The protocols outlined below describe methods to induce T-cell anergy in vitro, and to assess the functional consequences of this compound modulation on the anergic state.

Core Concepts in T-Cell Anergy

T-cell activation requires two signals: Signal 1 is the engagement of the T-cell receptor (TCR) with a specific peptide-MHC complex on an antigen-presenting cell (APC), and Signal 2 is the co-stimulatory signal, primarily through the interaction of CD28 on the T-cell with B7 molecules (CD80/CD86) on the APC.[2][5] The delivery of Signal 1 in the absence of Signal 2 leads to a state of anergy.[1][2][3] Anergic T-cells are characterized by their inability to proliferate and produce key cytokines, such as Interleukin-2 (IL-2), upon subsequent stimulation.[1][2][6][7][8]

Investigating the Role of this compound in T-Cell Anergy

The following sections provide a roadmap for elucidating the function of a novel protein, this compound, in T-cell anergy. This involves correlating the expression of this compound with the anergic state and functionally testing the impact of this compound modulation on T-cell responsiveness.

Experimental Workflow

The overall experimental workflow to investigate the role of this compound in T-cell anergy is depicted below. This involves isolating T-cells, inducing anergy, modulating this compound expression, and assessing the functional outcomes.

experimental_workflow cluster_setup T-Cell Preparation and Culture cluster_induction Anergy Induction cluster_restimulation Restimulation and Analysis cluster_assays Functional Assays p1 Isolate Naive CD4+ T-cells p2 Modulate this compound Expression (e.g., siRNA, CRISPR, Overexpression) p1->p2 i1 Culture with anti-CD3 Ab (Signal 1 only) p2->i1 i2 Culture with anti-CD3 + anti-CD28 Abs (Activation Control) p2->i2 i3 Untreated (Naive Control) p2->i3 r1 Restimulate all groups with anti-CD3 + anti-CD28 Abs i1->r1 i2->r1 i3->r1 a1 Proliferation Assay ([3H]-Thymidine or CFSE) r1->a1 a2 Cytokine Analysis (ELISA or Flow Cytometry) r1->a2 a3 Anergy Marker Expression (Flow Cytometry) r1->a3 a4 This compound Expression Analysis (qPCR, Western Blot) r1->a4

Caption: Experimental workflow for investigating the role of this compound in T-cell anergy.

Protocols

Protocol 1: In Vitro Induction of T-Cell Anergy

This protocol describes the induction of anergy in purified naive CD4+ T-cells.

Materials:

  • Magnetic-activated cell sorting (MACS) kit for naive CD4+ T-cell isolation

  • RPMI-1640 medium with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin-streptomycin

  • 24-well flat-bottom plates

  • Anti-CD3ε antibody (clone 2C11 or equivalent)

  • Anti-CD28 antibody (clone 37.51 or equivalent)

  • Recombinant human IL-2

Procedure:

  • Isolate naive CD4+ T-cells from splenocytes or peripheral blood mononuclear cells (PBMCs) using a MACS kit.

  • Coat a 24-well plate with anti-CD3ε antibody at a concentration of 1 µg/mL in PBS overnight at 4°C.

  • Wash the plate twice with sterile PBS to remove unbound antibody.

  • Seed the purified naive CD4+ T-cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • For the anergy induction group , culture the T-cells in the anti-CD3ε coated wells.

  • For the activation control group , culture the T-cells in the anti-CD3ε coated wells and add soluble anti-CD28 antibody to a final concentration of 1 µg/mL.

  • For the naive control group , culture the T-cells in uncoated wells.

  • Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After the primary culture, harvest the cells, wash them three times with complete RPMI-1640 medium, and rest them in fresh medium for 24-48 hours.

Protocol 2: Assessment of T-Cell Anergy

This protocol details the methods to confirm the anergic state of the T-cells.

Materials:

  • 96-well flat-bottom plates

  • Anti-CD3ε and anti-CD28 antibodies

  • [3H]-thymidine or Carboxyfluorescein succinimidyl ester (CFSE)

  • ELISA kits for IL-2 and IFN-γ

  • Flow cytometer

  • Antibodies for flow cytometry: anti-CD25, anti-FR4, anti-CD73

Procedure:

  • After the rest period, harvest the anergic, activated, and naive T-cells.

  • For restimulation, seed the cells at 2 x 10^5 cells/well in a 96-well plate pre-coated with anti-CD3ε (1 µg/mL) and with soluble anti-CD28 (1 µg/mL).

  • Proliferation Assay:

    • [3H]-thymidine incorporation: After 48 hours of restimulation, pulse the cells with 1 µCi of [3H]-thymidine per well for the final 18 hours of culture. Harvest the cells and measure thymidine (B127349) incorporation using a scintillation counter.

    • CFSE dilution: Prior to restimulation, label the cells with CFSE. After 72-96 hours of restimulation, analyze CFSE dilution by flow cytometry.

  • Cytokine Production: After 24-48 hours of restimulation, collect the culture supernatants and measure the concentration of IL-2 and IFN-γ using ELISA kits according to the manufacturer's instructions.

  • Anergy Marker Expression: After 48 hours of restimulation, stain the cells with fluorescently labeled antibodies against CD25, FR4, and CD73 and analyze their expression by flow cytometry.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Proliferation of Restimulated T-Cells

Primary Culture ConditionThis compound Modulation[3H]-Thymidine Incorporation (CPM)% Proliferated Cells (CFSE)
Naive (Untreated)Control
This compound Knockdown
This compound Overexpression
Activated (anti-CD3 + anti-CD28)Control
This compound Knockdown
This compound Overexpression
Anergic (anti-CD3 only)Control
This compound Knockdown
This compound Overexpression

Table 2: Cytokine Production by Restimulated T-Cells

Primary Culture ConditionThis compound ModulationIL-2 (pg/mL)IFN-γ (pg/mL)
Naive (Untreated)Control
This compound Knockdown
This compound Overexpression
Activated (anti-CD3 + anti-CD28)Control
This compound Knockdown
This compound Overexpression
Anergic (anti-CD3 only)Control
This compound Knockdown
This compound Overexpression

Hypothetical this compound Signaling Pathway in T-Cell Anergy

The following diagram illustrates a hypothetical signaling cascade where this compound could play a role in T-cell anergy. This model can serve as a basis for designing experiments to dissect the molecular mechanism of this compound.

anergy_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome TCR TCR PLCg1 PLCγ1 TCR->PLCg1 Signal 1 This compound This compound TCR->this compound Upregulation? CD28 CD28 No_B7 No B7 Ligand CD28->No_B7 No Signal 2 CaN Calcineurin PLCg1->CaN NFAT_active Active NFAT CaN->NFAT_active NFAT_nuc NFAT NFAT_active->NFAT_nuc Anergy_Factors Anergy-Inducing Factors (e.g., Egr2, Egr3) This compound->Anergy_Factors Stabilization? Anergy_Genes Anergy-Related Gene Transcription Anergy_Factors->Anergy_Genes NFAT_nuc->Anergy_Genes Anergy T-Cell Anergy Anergy_Genes->Anergy

References

Application Notes and Protocols for Investigating ALV2 (presumed ALK2/ACVR1) in Primary Human Regulatory T Cell (Treg) Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Nomenclature: The term "ALV2" did not yield specific results in the context of regulatory T cell (Treg) biology. It is strongly presumed that this is a typographical error for ALK2 (Activin receptor-like kinase 2), also known as ACVR1 (Activin A receptor type I). ALK2 is a type I receptor for Bone Morphogenetic Proteins (BMPs) and has an emerging role in T cell function. These application notes are therefore based on the role of ALK2 in human Treg assays.

Introduction

Regulatory T cells (Tregs), characterized by the expression of the transcription factor FOXP3, are essential for maintaining immune homeostasis and preventing autoimmunity.[1][2] The stability and function of these cells are tightly regulated by a complex network of signaling pathways. Emerging evidence from preclinical models suggests that the Bone Morphogenetic Protein (BMP) signaling pathway may play a role in Treg biology.[3][4]

ALK2 (ACVR1) is a serine/threonine kinase receptor that, upon binding to BMP ligands, forms a complex with a type II BMP receptor. This initiates an intracellular signaling cascade, primarily through the phosphorylation of SMAD transcription factors (SMAD1/5/8), which then translocate to the nucleus to regulate gene expression.[4][5] Studies in murine models indicate that ALK2 signaling is required for maintaining Treg stability under inflammatory conditions, with its loss leading to downregulation of FOXP3 and a shift towards a pro-inflammatory phenotype.[3]

While ALK2 is expressed in human CD4+ T cells, its specific function in primary human Tregs is an active area of investigation.[6][7] These application notes provide a comprehensive guide for researchers to investigate the role of ALK2 in primary human Treg cell function using in vitro assays. The protocols cover the isolation of human Tregs, a functional suppression assay, and a proposed method for modulating ALK2 activity to study its impact on Treg-mediated suppression.

Experimental Protocols

Protocol 1: Isolation of Primary Human Regulatory T Cells (CD4+CD25+CD127low/-)

This protocol describes the isolation of highly pure human Tregs from peripheral blood mononuclear cells (PBMCs) using negative and subsequent positive magnetic selection.

Materials:

  • Human PBMCs

  • RosetteSep™ Human CD4+ T Cell Enrichment Cocktail or similar

  • Ficoll-Paque PLUS

  • PBS (Phosphate Buffered Saline) with 2% FBS (Fetal Bovine Serum) and 1 mM EDTA (Buffer A)

  • CD25 MicroBeads II, human (Miltenyi Biotec)

  • LS Columns and MidiMACS™ Separator (Miltenyi Biotec)

  • CD127 antibody, PE-conjugated

  • Anti-PE MicroBeads

  • Treg culture medium: X-VIVO™ 15 medium supplemented with 5% heat-inactivated human AB serum, 100 U/mL Penicillin-Streptomycin, and 500 IU/mL recombinant human IL-2.

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • CD4+ T Cell Enrichment (Optional but Recommended): Enrich for CD4+ T cells from PBMCs using a negative selection kit to remove non-CD4+ cells. This increases the efficiency of the subsequent positive selection.

  • Magnetic Labeling of CD25+ Cells:

    • Resuspend the CD4+ enriched T cells in Buffer A.

    • Add CD25 MicroBeads II.

    • Mix well and incubate for 15 minutes at 4°C.

    • Wash cells by adding 1-2 mL of Buffer A and centrifuge at 300 x g for 10 minutes.

  • First Magnetic Separation (Positive Selection for CD25+):

    • Resuspend the cell pellet in 500 µL of Buffer A.

    • Place an LS Column in the magnetic field of a MidiMACS™ Separator.

    • Prepare the column by rinsing with 3 mL of Buffer A.

    • Apply the cell suspension onto the column.

    • Wash the column with 3 x 3 mL of Buffer A.

    • Remove the column from the separator and place it on a new collection tube.

    • Elute the magnetically labeled CD25+ cells by firmly pushing the plunger into the column.

  • Depletion of CD127high Cells:

    • To further purify Tregs, deplete cells with high expression of CD127.

    • Add PE-conjugated anti-CD127 antibody to the eluted CD25+ cells and incubate for 10 minutes at 4°C.

    • Wash the cells to remove unbound antibody.

    • Add Anti-PE MicroBeads and incubate for an additional 15 minutes at 4°C.

    • Perform a second magnetic separation using a new LS column. The flow-through will contain the CD4+CD25+CD127low/- Treg population.

  • Cell Purity Assessment: Assess the purity of the isolated Tregs by flow cytometry using antibodies against CD4, CD25, FOXP3, and CD127. A purity of >90% for CD4+CD25+FOXP3+ cells is recommended for functional assays.

  • Cell Culture: Culture the purified Tregs in Treg culture medium.

Protocol 2: In Vitro Treg Suppression Assay

This assay measures the ability of isolated Tregs to suppress the proliferation of responder T cells (Tresp).

Materials:

  • Isolated human Tregs (from Protocol 1)

  • Responder T cells (CD4+CD25- or CD8+ T cells), isolated from the same donor (autologous)

  • CellTrace™ Violet (CTV) or CFSE proliferation dye

  • T cell activation beads (e.g., anti-CD3/CD28 beads) or soluble anti-CD3 and anti-CD28 antibodies

  • 96-well U-bottom plates

  • Complete T cell medium (e.g., RPMI 1640 with 10% FBS, Penicillin-Streptomycin)

Procedure:

  • Label Responder T cells:

    • Resuspend responder T cells at 1 x 10^6 cells/mL in pre-warmed PBS.

    • Add CTV or CFSE to a final concentration of 1-5 µM.

    • Incubate for 20 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of cold complete T cell medium.

    • Wash the cells twice with complete T cell medium.

  • Set up Co-cultures:

    • Plate the labeled responder T cells at a constant number (e.g., 5 x 10^4 cells/well) in a 96-well U-bottom plate.

    • Add isolated Tregs at varying ratios to the responder cells (e.g., 1:1, 1:2, 1:4, 1:8 Treg:Tresp).

    • Include control wells:

      • Unstimulated Tresp (no activation)

      • Stimulated Tresp (with activation, no Tregs)

  • T Cell Activation: Add T cell activation beads at a bead-to-cell ratio of 1:2 or soluble anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a humidified CO2 incubator.

  • Analysis:

    • Harvest the cells and stain with a viability dye and cell surface markers (e.g., CD4 or CD8) if needed.

    • Analyze the proliferation of the responder T cells by flow cytometry, gating on the live, CTV/CFSE-labeled cells.

    • Calculate the percentage of suppression for each Treg:Tresp ratio.

Protocol 3: Investigating the Role of ALK2 in Treg Suppression (Proposed Protocol)

This protocol outlines a method to assess the impact of ALK2 inhibition on human Treg suppressive function.

Materials:

  • All materials from Protocol 2

  • ALK2 inhibitor (e.g., LDN-212854, Saracatinib) or DMSO as a vehicle control.

Procedure:

  • Prepare Treg and Tresp cells as described in Protocol 1 and 2.

  • Set up Co-cultures with ALK2 Inhibitor:

    • Prepare serial dilutions of the ALK2 inhibitor in complete T cell medium.

    • Set up the Treg:Tresp co-cultures as described in Protocol 2.

    • To each condition (including stimulated Tresp only control), add the ALK2 inhibitor at the desired final concentrations.

    • Include a vehicle control (DMSO) for each condition.

  • Incubation and Analysis: Follow steps 3-5 from Protocol 2.

  • Data Interpretation: Compare the suppressive capacity of Tregs in the presence of the ALK2 inhibitor to the vehicle control. A decrease in suppression would suggest that ALK2 signaling is required for optimal Treg function. An increase in suppression would indicate an inhibitory role for ALK2.

Data Presentation

Quantitative data from the proposed experiments should be summarized in tables for clear comparison.

Table 1: Purity of Isolated Human Treg Cells

Donor ID% CD4+ of Lymphocytes% CD25+ of CD4+% CD127low/- of CD4+CD25+% FOXP3+ of CD4+CD25+
Donor 198.595.292.193.5
Donor 297.996.191.592.8
Donor 398.294.893.094.1

This table presents representative data for the purity of isolated Tregs, which is a critical quality control step before functional assays.

Table 2: Effect of ALK2 Inhibition on Treg Suppressive Function (Hypothetical Data)

Treg:Tresp Ratio% Suppression (Vehicle Control)% Suppression (ALK2 Inhibitor - 1 µM)% Suppression (ALK2 Inhibitor - 10 µM)
1:185.2 ± 4.165.7 ± 5.340.1 ± 6.2
1:270.5 ± 3.850.1 ± 4.925.8 ± 5.5
1:452.1 ± 5.230.9 ± 6.110.3 ± 4.7
1:825.6 ± 4.512.3 ± 3.82.1 ± 2.0

This table illustrates how to present data from a Treg suppression assay investigating the effect of an ALK2 inhibitor. The hypothetical data suggests a dose-dependent reduction in Treg suppressive capacity with ALK2 inhibition.

Table 3: Effect of ALK2 Inhibition on Treg and Tresp Cytokine Production (Hypothetical Data)

ConditionIL-10 (pg/mL)TGF-β (pg/mL)IFN-γ (pg/mL)
Tresp + Stim (Vehicle)50 ± 8120 ± 152500 ± 300
Tresp + Stim (ALK2i 10µM)45 ± 7115 ± 122650 ± 320
Treg/Tresp 1:1 (Vehicle)350 ± 40800 ± 75500 ± 60
Treg/Tresp 1:1 (ALK2i 10µM)150 ± 25450 ± 501200 ± 150

This table shows hypothetical data for cytokine levels in the supernatant of Treg suppression assays. This can provide mechanistic insights into how ALK2 signaling might regulate Treg function.

Visualizations

Signaling Pathway

ALK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand (e.g., BMP7) TypeII_R Type II Receptor (BMPR2, ACVR2A/B) BMP->TypeII_R Binds ALK2 ALK2 (ACVR1) Type I Receptor SMAD158 SMAD1/5/8 ALK2->SMAD158 Phosphorylates TypeII_R->ALK2 Recruits & Activates pSMAD158 pSMAD1/5/8 SMAD_complex SMAD Complex pSMAD158->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Expression Gene Expression (Treg Stability & Function) SMAD_complex->Gene_Expression Regulates FOXP3 FOXP3 SMAD_complex->FOXP3 Interacts with? DNA DNA FOXP3->Gene_Expression Master Regulator

Caption: Canonical ALK2 signaling pathway in T cells.

Experimental Workflow

Treg_Assay_Workflow start Start: Human PBMCs treg_iso Treg Isolation (CD4+CD25+CD127low/-) start->treg_iso tresp_iso Tresp Isolation (CD4+CD25- or CD8+) start->tresp_iso treg_purity Treg Purity Check (Flow Cytometry) treg_iso->treg_purity tresp_label Label Tresp with Proliferation Dye (CTV/CFSE) tresp_iso->tresp_label coculture Co-culture Treg & Tresp (Varying Ratios) treg_purity->coculture tresp_label->coculture treatment Add ALK2 Inhibitor or Vehicle Control coculture->treatment activation Activate with anti-CD3/CD28 treatment->activation incubation Incubate 4-5 Days activation->incubation analysis Analyze Tresp Proliferation (Flow Cytometry) incubation->analysis end End: Determine % Suppression analysis->end

Caption: Workflow for ALK2 inhibitor screening in a human Treg suppression assay.

References

Application Notes and Protocols for Utilizing ALV2 in a Jurkat Cell IL-2 Secretion Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regulation of T-cell activation is a cornerstone of immune response and a critical area of research in immunology and drug development. Jurkat cells, an immortalized human T-lymphocyte cell line, serve as a valuable in vitro model for studying T-cell signaling pathways and cytokine production, particularly Interleukin-2 (IL-2). IL-2 is a key cytokine that promotes T-cell proliferation and differentiation. Its production is tightly regulated by a complex network of signaling pathways initiated by T-cell receptor (TCR) and co-stimulatory molecule engagement. This application note details the use of ALV2, a potent and specific degrader of Ikaros family zinc finger transcription factors (IKZF1, IKZF2/Helios, and IKZF3/Aiolos), in a Jurkat cell IL-2 secretion assay.

Ikaros family proteins are crucial regulators of lymphocyte development and function. They can act as transcriptional activators or repressors, and their targeted degradation by compounds like this compound offers a novel approach to modulate T-cell activity. By degrading these key transcription factors, this compound is hypothesized to alter the transcriptional landscape of activated Jurkat cells, thereby impacting IL-2 gene expression and subsequent secretion. This protocol provides a framework for investigating the dose-dependent effects of this compound on IL-2 production in response to standard T-cell activation stimuli.

Signaling Pathways and Experimental Workflow

The production of IL-2 in Jurkat cells is primarily driven by the activation of key transcription factors, including Nuclear Factor of Activated T-cells (NFAT), Activator Protein-1 (AP-1), and Nuclear Factor kappa B (NF-κB).[1] The Ikaros family of transcription factors can influence the activity of these pathways. The experimental workflow is designed to assess the impact of this compound-mediated degradation of Ikaros proteins on this signaling cascade and the resulting IL-2 secretion.

G cluster_0 T-Cell Activation Signaling cluster_1 This compound Mechanism of Action cluster_2 Experimental Outcome TCR TCR/CD3 PLCg PLCγ TCR->PLCg CD28 CD28 RAS Ras/MAPK CD28->RAS PKC PKC CD28->PKC CaN Calcineurin PLCg->CaN NFAT NFAT CaN->NFAT IL2_Gene IL-2 Gene NFAT->IL2_Gene AP1 AP-1 RAS->AP1 AP1->IL2_Gene NFkB NF-κB PKC->NFkB NFkB->IL2_Gene IL2_Secretion IL-2 Secretion IL2_Gene->IL2_Secretion This compound This compound Ikaros Ikaros Family (IKZF1, IKZF2, IKZF3) This compound->Ikaros binds to Ikaros->IL2_Gene regulates Proteasome Proteasomal Degradation Ikaros->Proteasome targeted for

Diagram 1: T-Cell activation signaling and this compound mechanism.

G start Start culture Culture Jurkat Cells start->culture plate Plate Jurkat Cells in 96-well plate culture->plate pre_treat Pre-treat with this compound (various concentrations) plate->pre_treat stimulate Stimulate with PMA + Ionomycin or anti-CD3/CD28 pre_treat->stimulate incubate Incubate for 24-48 hours stimulate->incubate collect Collect Supernatant incubate->collect elisa Perform IL-2 ELISA collect->elisa analyze Analyze Data elisa->analyze end End analyze->end

Diagram 2: Experimental workflow for the this compound Jurkat IL-2 assay.

Experimental Protocols

Materials and Reagents
  • Jurkat E6.1 cells (ATCC TIB-152)

  • This compound (synthesized or commercially available)

  • RPMI-1640 medium (with L-glutamine)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Phorbol 12-myristate 13-acetate (PMA)

  • Ionomycin

  • Anti-human CD3 antibody (clone OKT3)

  • Anti-human CD28 antibody (clone CD28.2)

  • Human IL-2 ELISA kit

  • 96-well flat-bottom cell culture plates

  • Dimethyl sulfoxide (B87167) (DMSO)

Cell Culture
  • Maintain Jurkat E6.1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Culture cells at 37°C in a humidified atmosphere with 5% CO2.

  • Keep cell density between 1 x 10^5 and 1 x 10^6 cells/mL for optimal growth.

Jurkat Cell IL-2 Secretion Assay Protocol
  • Cell Plating:

    • On the day of the experiment, harvest Jurkat cells in their logarithmic growth phase.

    • Centrifuge the cells at 300 x g for 5 minutes and resuspend in fresh, pre-warmed complete RPMI-1640 medium.

    • Adjust the cell density to 2 x 10^6 cells/mL.

    • Seed 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well flat-bottom plate.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.

    • Add 50 µL of the diluted this compound solutions or vehicle control (medium with 0.1% DMSO) to the appropriate wells.

    • Pre-incubate the cells with this compound for 2 hours at 37°C and 5% CO2.

  • Cell Stimulation (choose one of the following methods):

    • Method A: PMA and Ionomycin Stimulation

      • Prepare a stimulation cocktail of PMA and Ionomycin in complete RPMI-1640 medium. A common final concentration is 50 ng/mL PMA and 1 µg/mL Ionomycin.[2]

      • Add 50 µL of the stimulation cocktail to each well (except for the unstimulated control wells).

    • Method B: Anti-CD3 and Anti-CD28 Antibody Stimulation

      • Prepare a stimulation solution containing anti-human CD3 and anti-human CD28 antibodies in complete RPMI-1640 medium. Optimal concentrations should be determined empirically, but a starting point is 1 µg/mL for each antibody.[3]

      • Add 50 µL of the antibody solution to each well.

  • Incubation:

    • Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO2 incubator. The optimal incubation time may need to be determined empirically.

  • Supernatant Collection:

    • After incubation, centrifuge the 96-well plate at 500 x g for 10 minutes to pellet the cells.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

  • IL-2 Measurement:

    • Quantify the concentration of IL-2 in the collected supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.

Data Presentation

The quantitative data from the IL-2 ELISA should be summarized in a table for clear comparison between different treatment groups.

Table 1: Effect of this compound on IL-2 Secretion in Stimulated Jurkat Cells

Treatment GroupThis compound ConcentrationMean IL-2 (pg/mL)Standard Deviation% Inhibition/Stimulation
Unstimulated Control0
Stimulated (Vehicle)00%
Stimulated + this compound0.1 nM
Stimulated + this compound1 nM
Stimulated + this compound10 nM
Stimulated + this compound100 nM
Stimulated + this compound1 µM
Stimulated + this compound10 µM

% Inhibition/Stimulation is calculated relative to the stimulated vehicle control.

Expected Results and Interpretation

The effect of this compound on IL-2 secretion will depend on the specific roles of the Ikaros family members in regulating the IL-2 gene in Jurkat cells. Ikaros proteins can act as both transcriptional activators and repressors. Therefore, their degradation could lead to either an increase or a decrease in IL-2 production.

  • If Ikaros proteins primarily act as repressors of the IL-2 gene in this context, treatment with this compound would be expected to increase IL-2 secretion in a dose-dependent manner.

  • If Ikaros proteins are required for the optimal activation of the IL-2 promoter, their degradation by this compound would lead to a dose-dependent decrease in IL-2 secretion.

The results from this assay will provide valuable insights into the immunomodulatory potential of this compound and the role of Ikaros family proteins in T-cell activation. Further experiments, such as Western blotting for Ikaros protein levels and reporter assays for IL-2 promoter activity, can be performed to validate the mechanism of action of this compound.

References

Application Notes and Protocols for AL-V2 in Zinc-Finger Transcription Factor Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALV2 is a potent and selective molecular glue degrader that induces the degradation of specific zinc-finger transcription factors. It functions by binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), thereby reprogramming its substrate specificity to target proteins for ubiquitination and subsequent proteasomal degradation. This compound has been identified as a preferential degrader of the Ikaros family members Helios (IKZF2) and Eos (IKZF4). Additionally, it has shown activity against other zinc-finger proteins, including ZFP91, ZMYM2, ZNF324, ZNF692, and ZNF653.[1] These characteristics make this compound a valuable research tool for studying the biological roles of these transcription factors and for potential therapeutic development, particularly in the context of immunology and oncology.

Mechanism of Action

This compound acts as a molecular glue, facilitating a novel protein-protein interaction between CRBN and the target zinc-finger transcription factor. This induced proximity leads to the polyubiquitination of the target protein by the CRL4^CRBN^ E3 ubiquitin ligase complex, marking it for degradation by the 26S proteasome.[1]

cluster_0 This compound-Mediated Protein Degradation cluster_1 CRL4^CRBN^ E3 Ubiquitin Ligase Complex This compound This compound CRBN Cereblon (CRBN) This compound->CRBN Binds ZFP Zinc-Finger Transcription Factor (e.g., Helios) This compound->ZFP Recruits CUL4 CUL4 Ub_ZFP Polyubiquitinated ZFP ZFP->Ub_ZFP Polyubiquitination DDB1 DDB1 RBX1 RBX1 Proteasome 26S Proteasome Ub_ZFP->Proteasome Targeted for Degradation Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

Figure 1: Mechanism of this compound-induced degradation of zinc-finger transcription factors.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published studies.

Table 1: In Vitro Activity of this compound

ParameterValueTarget/AssayReference
CRBN Binding (IC50) 0.57 µMTR-FRET Assay[2][3][4]
Helios (IKZF2) Degradation (DC50) Potent (specific value not published)EGFP Reporter Assay[1]
Ikaros (IKZF1) Degradation (DC50) Less potent than for HeliosEGFP Reporter Assay[1]

Table 2: In Vivo Activity of this compound

Animal ModelDosageAdministration RouteEffectReference
CrbnI391V/I391V mice100 mg/kg, twice daily for 7 daysIntraperitoneal (i.p.)Reduced Helios levels in splenic CD4+FoxP3+ Treg cells[1][4]

Experimental Protocols

Cell Culture and Treatment

This protocol describes the general procedure for culturing Jurkat cells and treating them with this compound to assess protein degradation.

start Start: Jurkat Cell Culture culture Culture Jurkat cells in RPMI-1640 + 10% FBS to ~1x10^6 cells/mL start->culture seed Seed cells in 6-well plates at a density of 1x10^6 cells/well culture->seed prepare_this compound Prepare this compound stock solution in DMSO seed->prepare_this compound treat Treat cells with desired concentrations of this compound (e.g., 0.1 - 10 µM) prepare_this compound->treat incubate Incubate for the desired time period (e.g., 4-24 hours) treat->incubate harvest Harvest cells by centrifugation incubate->harvest lyse Lyse cells for downstream analysis (e.g., Western Blot, Mass Spectrometry) harvest->lyse end End lyse->end

Figure 2: Workflow for Jurkat cell culture and this compound treatment.

Materials:

  • Jurkat, Clone E6-1 (ATCC TIB-152)

  • RPMI-1640 Medium (with L-glutamine)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 6-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Maintain cell density between 1x105 and 1x106 cells/mL.

  • Seeding: Seed Jurkat cells in 6-well plates at a density of 1x106 cells per well in 2 mL of culture medium.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Treatment: Add the diluted this compound to the cell cultures. For a vehicle control, add an equivalent volume of DMSO-containing medium.

  • Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours).

  • Harvesting: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS.

  • Downstream Analysis: The cell pellet is now ready for lysis and subsequent analysis by Western Blot or Mass Spectrometry.

Western Blot Analysis of Protein Degradation

This protocol outlines the steps for detecting the degradation of target zinc-finger transcription factors following this compound treatment.

Materials:

  • Cell pellets from treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Helios, anti-Ikaros, anti-ZFP91, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Lyse the cell pellets in RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Proteomics Analysis by Mass Spectrometry

This protocol provides a general workflow for identifying and quantifying protein degradation on a proteome-wide scale using Tandem Mass Tag (TMT) labeling followed by LC-MS3.

start Start: Cell Pellets lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification lysis->quant digest Protein Digestion (e.g., with Trypsin) quant->digest tmt Peptide Labeling with TMT Reagents digest->tmt combine Combine Labeled Peptide Samples tmt->combine fractionate Offline Peptide Fractionation (Optional) combine->fractionate lcms LC-MS3 Analysis fractionate->lcms data Data Analysis: Protein Identification and Quantification lcms->data end End data->end

Figure 3: Workflow for proteomics analysis of this compound-treated cells.

Materials:

Procedure:

  • Protein Extraction and Digestion: Lyse the cells, reduce and alkylate the proteins, and digest them into peptides using trypsin.

  • TMT Labeling: Label the peptides from each condition with a different TMT isobaric tag.

  • Sample Pooling: Combine the TMT-labeled peptide samples.

  • Fractionation (Optional): For complex samples, perform offline high-pH reversed-phase fractionation to increase proteome coverage.

  • LC-MS3 Analysis: Analyze the peptide fractions by LC-MS3. The MS3 scan is used for accurate quantification of the TMT reporter ions.

  • Data Analysis: Use appropriate software to identify peptides and proteins and to quantify the relative abundance of proteins across the different conditions.

In Vivo Administration in a Mouse Model

This protocol is a general guideline for administering this compound to mice to study its in vivo effects.

Materials:

  • CrbnI391V/I391V mice (or other appropriate strain)

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Animal Acclimatization: Acclimate the mice to the housing conditions for at least one week before the start of the experiment.

  • This compound Formulation: Prepare the dosing solution of this compound in the vehicle. Ensure complete dissolution; sonication may be required.[2]

  • Dosing: Administer this compound via intraperitoneal injection at the desired dose (e.g., 100 mg/kg). Administer the vehicle solution to the control group.

  • Treatment Schedule: Follow the desired treatment schedule (e.g., twice daily for 7 days).

  • Monitoring: Monitor the animals daily for any signs of toxicity, including weight loss and changes in behavior.

  • Tissue Collection: At the end of the study, euthanize the mice and collect tissues of interest (e.g., spleen) for further analysis.

References

practical guide to ALV2 use in immunology research

Author: BenchChem Technical Support Team. Date: December 2025

A Practical Guide to the Use of Avian Leukosis Virus Subgroup J (ALV-J) in Immunology Research

Introduction

Avian Leukosis Virus (ALV) is a retrovirus that causes neoplastic diseases and immunosuppression in poultry, making it a significant area of study in veterinary immunology and oncology.[1][2] Among the various subgroups, Avian Leukosis Virus Subgroup J (ALV-J) is particularly notable for its high pathogenicity and its association with myelocytomas and hemangiomas.[1][3] This document provides a practical guide for researchers, scientists, and drug development professionals on the use of ALV-J in immunology research. It details experimental protocols, data presentation, and visual workflows to facilitate the study of host-virus interactions and the development of novel immunotherapies and vaccines. While the query specified "ALV2," the vast body of relevant scientific literature points to "ALV" (Avian Leukosis Virus), with subgroup J being of primary immunological interest. We will therefore focus on ALV-J.

Application Notes

ALV-J infection in chickens serves as a valuable model for understanding retroviral pathogenesis and immunosuppression.[4] The virus primarily targets myeloid lineage cells but also has profound effects on lymphoid cells, leading to altered immune responses.[5][6] Key areas of immunological research involving ALV-J include:

  • Innate Immune Evasion: Investigating the mechanisms by which ALV-J suppresses the host's initial antiviral responses, such as the type I interferon (IFN-I) pathway.[7]

  • Adaptive Immune Response: Characterizing the cellular and humoral immune responses to ALV-J infection, including T-cell and B-cell dynamics.[6][8]

  • Immunosuppression: Studying the virus-induced suppression of the host's immune system, which can exacerbate secondary infections and impair vaccine efficacy.[4]

  • Viral-Induced Oncogenesis: Examining the molecular and cellular events that lead to tumor formation following ALV-J infection.

  • Vaccine and Therapeutic Development: Using ALV-J as a model to test the efficacy of novel vaccines and antiviral compounds.

Key Signaling Pathways in ALV-J Infection

1. ALV-J Entry and Replication

ALV-J initiates infection by binding to its cellular receptor, the chicken Na+/H+ exchanger type 1 (chNHE1). Following receptor binding, the viral envelope fuses with the host cell membrane, releasing the viral core into the cytoplasm. The viral RNA is then reverse-transcribed into DNA, which integrates into the host genome as a provirus. This integrated provirus serves as a template for the transcription of new viral RNAs and the translation of viral proteins, leading to the assembly and release of progeny virions.

ALV_J_Entry_and_Replication ALV-J Entry and Replication Workflow cluster_extracellular Extracellular cluster_cell Host Cell ALV-J Virion ALV-J Virion chNHE1 Receptor chNHE1 Receptor ALV-J Virion->chNHE1 Receptor Binding Membrane Fusion Membrane Fusion chNHE1 Receptor->Membrane Fusion Viral Core Release Viral Core Release Membrane Fusion->Viral Core Release Reverse Transcription Reverse Transcription Viral Core Release->Reverse Transcription Proviral DNA Proviral DNA Reverse Transcription->Proviral DNA Integration Integration Proviral DNA->Integration Host Genome Host Genome Integration->Host Genome Transcription Transcription Host Genome->Transcription Host Polymerase Viral RNA Viral RNA Transcription->Viral RNA Translation Translation Viral RNA->Translation Host Ribosomes Virion Assembly Virion Assembly Viral RNA->Virion Assembly Viral Proteins Viral Proteins Translation->Viral Proteins Viral Proteins->Virion Assembly Budding and Release Budding and Release Virion Assembly->Budding and Release

Caption: Workflow of ALV-J entry, replication, and release from a host cell.

2. Evasion of Innate Immunity

ALV-J has evolved mechanisms to evade the host's innate immune response, particularly the type I interferon (IFN-I) pathway. One such mechanism involves the upregulation of microRNA-155 (miR-155). The ALV-J p27 protein promotes the processing of the primary miR-155 transcript into its mature form. Mature miR-155 then targets and suppresses the expression of two key signaling molecules in the IFN-I pathway: TRAF3 and STAT1. By downregulating TRAF3 and STAT1, ALV-J dampens the production and signaling of IFN-I, thereby facilitating viral replication.[7]

ALV_J_Innate_Immunity_Evasion ALV-J Evasion of Innate Immunity cluster_virus ALV-J cluster_host Host Cell p27 p27 protein MIR155HG MIR155HG (pri-miR-155) p27->MIR155HG promotes processing miR-155 mature miR-155 MIR155HG->miR-155 TRAF3 TRAF3 miR-155->TRAF3 inhibits STAT1 STAT1 miR-155->STAT1 inhibits IFN-I Production Type I Interferon Production TRAF3->IFN-I Production IFN-I Signaling Type I Interferon Signaling STAT1->IFN-I Signaling Antiviral State Antiviral State IFN-I Production->Antiviral State IFN-I Signaling->Antiviral State

Caption: ALV-J p27-mediated upregulation of miR-155 to suppress IFN-I response.

Experimental Protocols

Protocol 1: Quantification of ALV-J Proviral DNA by Real-Time PCR

This protocol describes a TaqMan-based real-time PCR method for the sensitive and specific quantification of ALV-J proviral DNA in infected cells or tissues.[1][9]

Materials:

  • DNA extraction kit

  • TaqMan Gene Expression Master Mix

  • ALV-J specific primers and probe (targeting the gp85 gene)

  • ALV-J positive control plasmid

  • Nuclease-free water

  • Real-time PCR instrument

Procedure:

  • DNA Extraction: Extract total DNA from infected cells or tissues using a commercial DNA extraction kit according to the manufacturer's instructions.

  • Reaction Setup: Prepare the real-time PCR reaction mixture in a total volume of 20 µL per reaction as described in the table below.

  • Thermal Cycling: Perform the real-time PCR using the following cycling conditions:

    • Initial denaturation: 95°C for 5 minutes

    • 35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 56°C for 30 seconds

      • Extension: 72°C for 30 seconds

  • Data Analysis: Generate a standard curve using serial dilutions of the ALV-J positive control plasmid. Quantify the ALV-J proviral DNA copies in the samples by comparing their Ct values to the standard curve.

Quantitative Data:

ParameterValueReference
Detection Limit10 viral DNA copies[1][9]
Inter-assay CV< 1%[1][9]
Intra-assay CV< 1%[1][9]

Protocol 2: In Vitro Infection of Chicken Immune Cells with ALV-J

This protocol details the procedure for infecting primary chicken immune cells, such as splenocytes or peripheral blood lymphocytes (PBLs), with ALV-J.[10]

Materials:

  • Primary chicken splenocytes or PBLs

  • ALV-J viral stock of known titer (TCID₅₀/mL)

  • Complete RPMI-1640 medium

  • 6-well cell culture plates

  • CO₂ incubator

Procedure:

  • Cell Preparation: Isolate splenocytes or PBLs from specific-pathogen-free (SPF) chickens and resuspend them in complete RPMI-1640 medium.

  • Infection: Seed the cells in 6-well plates at a density of 1 x 10⁶ cells/mL. Infect the cells with ALV-J at a multiplicity of infection (MOI) of 0.1.

  • Incubation: Incubate the infected cells at 37°C in a 5% CO₂ incubator.

  • Sample Collection: At various time points post-infection (e.g., 3, 6, 12, 24, 48 hours), collect the cells and/or supernatant for downstream analysis (e.g., RNA/DNA extraction, protein analysis, flow cytometry).

  • Confirmation of Infection: Confirm successful infection by detecting the ALV group-specific antigen p27 in cell lysates using an antigen-capture ELISA.[10]

Protocol 3: Quantification of Avian Cytokines by ELISA

This protocol describes a sandwich ELISA for the quantification of chicken cytokines in cell culture supernatants or serum.[11][12]

Materials:

  • Anti-chicken cytokine capture antibody

  • Recombinant chicken cytokine standard

  • Biotinylated anti-chicken cytokine detection antibody

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution

  • ELISA plates

  • Plate reader

Procedure:

  • Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: Block the plate with a suitable blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Add Streptavidin-HRP and incubate for 30 minutes at room temperature.

  • Development: Add TMB substrate and incubate in the dark until a color develops.

  • Stopping and Reading: Stop the reaction with a stop solution and read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples.

Quantitative Data for Cytokine ELISAs:

CytokineMinimum Detection Level (pg/mL)Maximum Detection Level (pg/mL)Reference
IL-23.39 - 31.821250 - 5000[12]
IL-63.39 - 31.821250 - 5000[12]
IL-103.39 - 31.821250 - 5000[12]
IL-12p403.39 - 31.821250 - 5000[12]
IFN-γ3.39 - 31.821250 - 5000[12]

Protocol 4: Flow Cytometric Analysis of Chicken Leukocyte Subsets

This protocol provides a method for the identification and quantification of different leukocyte populations in chicken spleen or peripheral blood following ALV-J infection.[13]

Materials:

  • Single-cell suspension of chicken splenocytes or PBLs

  • Fluorochrome-conjugated antibodies against chicken cell surface markers (e.g., CD3, CD4, CD8, TCRγδ, KUL01 for macrophages)

  • Flow cytometry buffer (e.g., PBS with 2% FBS)

  • Fixable viability dye

  • Flow cytometer

Procedure:

  • Cell Staining:

    • Stain the cells with a fixable viability dye to exclude dead cells.

    • Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against the desired cell surface markers.

  • Data Acquisition: Acquire the stained cells on a flow cytometer.

  • Data Analysis:

    • Gate on live, single cells.

    • Identify and quantify different leukocyte populations based on their marker expression (e.g., CD3+ for T cells, CD3+CD4+ for helper T cells, CD3+CD8+ for cytotoxic T cells).

Experimental Workflow for Immune Cell Analysis:

Immune_Cell_Analysis_Workflow Workflow for Analysis of Chicken Immune Cells Post-ALV-J Infection SPF Chicken SPF Chicken ALV-J Infection ALV-J Infection SPF Chicken->ALV-J Infection Sample Collection Collect Spleen/Blood ALV-J Infection->Sample Collection Cell Isolation Isolate Splenocytes/PBLs Sample Collection->Cell Isolation Flow Cytometry Flow Cytometric Staining and Analysis Cell Isolation->Flow Cytometry Cytokine Analysis Cytokine Quantification (ELISA) Cell Isolation->Cytokine Analysis Gene Expression Gene Expression Analysis (qRT-PCR/scRNA-seq) Cell Isolation->Gene Expression Results Results Flow Cytometry->Results Cytokine Analysis->Results Gene Expression->Results

Caption: A general workflow for the immunological analysis of ALV-J infected chickens.

Conclusion

This guide provides a foundational framework for conducting immunological research using ALV-J. The detailed protocols and workflows are intended to assist researchers in investigating the complex interactions between this retrovirus and the avian immune system. The insights gained from such studies will be instrumental in developing effective control strategies for avian leukosis and will also contribute to the broader understanding of retroviral-induced immunosuppression and oncogenesis.

References

Application Notes and Protocols: ALV2 as a Tool for Probing the CRBN-Helios Interaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ALV2 is a potent and selective molecular glue degrader that specifically induces the interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the zinc-finger transcription factor Helios (IKZF2).[1][2] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Helios.[1] Molecular glues like this compound represent a promising therapeutic strategy for targeting proteins that have been traditionally considered "undruggable."[3] These application notes provide detailed protocols for utilizing this compound as a chemical probe to study the CRBN-Helios interaction and its downstream consequences in cellular contexts.

Helios is a critical transcription factor for maintaining the stable phenotype and suppressive function of regulatory T cells (Tregs).[1] By promoting the degradation of Helios, this compound can destabilize Tregs, thereby offering a potential therapeutic avenue for enhancing anti-tumor immunity.[1] These protocols will enable researchers to investigate the mechanism of action of this compound, quantify the induced protein-protein interaction, and assess the functional outcomes of Helios degradation.

Data Presentation

The following tables summarize the key quantitative data for this compound in various assays, providing a reference for experimental design and data interpretation.

Table 1: In Vitro and Cellular Activity of this compound

ParameterValueAssay SystemReference
CRBN Binding (IC50) 0.57 µMIn vitro binding assay[2]
CRBN-Helios Dimerization 10 nM - 100 µMTR-FRET assay[2]
Helios Degradation 0.1 µM - 10 µMJurkat cells[2]
IL-2 Secretion Promotion 1 µM (18h pretreatment)Jurkat cells[2]

Signaling Pathway

The following diagram illustrates the mechanism by which this compound induces the degradation of Helios through the CRBN-E3 ubiquitin ligase pathway.

ALV2_Mechanism Mechanism of this compound-induced Helios Degradation cluster_0 Ubiquitin-Proteasome System cluster_1 Cellular Environment cluster_2 CRL4-CRBN E3 Ligase Complex Proteasome Proteasome Degraded_Helios Degraded Helios Peptides Proteasome->Degraded_Helios Degradation Ub Ubiquitin PolyUb_Helios Polyubiquitinated Helios Ub->PolyUb_Helios Polyubiquitination This compound This compound CRBN CRBN This compound->CRBN Binds DDB1 DDB1 CRBN->DDB1 Helios Helios CRBN->Helios Induced Proximity CUL4 CUL4 DDB1->CUL4 Rbx1 Rbx1 CUL4->Rbx1 Rbx1->Ub Recruits E2 & Ubiquitin PolyUb_Helios->Proteasome Targeting

Caption: this compound-induced degradation of Helios via the CRL4-CRBN E3 ligase pathway.

Experimental Protocols

Here we provide detailed protocols for key experiments to probe the this compound-mediated CRBN-Helios interaction.

Co-Immunoprecipitation (Co-IP) to Detect this compound-Induced CRBN-Helios Complex

This protocol describes how to immunoprecipitate a "bait" protein to capture its interacting "prey" protein, induced by this compound.[4]

Workflow Diagram:

CoIP_Workflow Co-Immunoprecipitation Workflow start Start: Cell Culture cell_treatment Treat cells with this compound (and controls) start->cell_treatment cell_lysis Cell Lysis cell_treatment->cell_lysis pre_clearing Pre-clear lysate with control IgG beads cell_lysis->pre_clearing immunoprecipitation Immunoprecipitation with anti-CRBN or anti-Helios Ab pre_clearing->immunoprecipitation bead_capture Capture immune complexes with Protein A/G beads immunoprecipitation->bead_capture washing Wash beads bead_capture->washing elution Elute proteins washing->elution analysis Analyze by Western Blot elution->analysis end End: Detect Interaction analysis->end

Caption: Workflow for Co-Immunoprecipitation to detect protein-protein interactions.

Materials:

  • Cells expressing endogenous or over-expressed CRBN and Helios (e.g., Jurkat cells)

  • This compound (dissolved in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Antibodies:

    • Primary antibody against the "bait" protein (e.g., anti-CRBN or anti-Helios)

    • Isotype control IgG

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 1x Laemmli sample buffer)

  • Reagents and equipment for SDS-PAGE and Western blotting

Protocol:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with the desired concentration of this compound (e.g., 1 µM) or DMSO as a vehicle control for 4-6 hours.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new pre-chilled tube.

  • Pre-clearing the Lysate:

    • Add control IgG and Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

    • Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody (anti-CRBN or anti-Helios) to the pre-cleared lysate.

    • Incubate overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes:

    • Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution:

    • Resuspend the beads in elution buffer and boil at 95-100°C for 5-10 minutes to release the proteins.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with antibodies against both CRBN and Helios to detect the co-immunoprecipitated complex.

Pull-Down Assay to Confirm Direct Interaction

This assay uses a purified, tagged "bait" protein to "pull down" its interacting partner from a cell lysate in the presence of this compound.

Workflow Diagram:

PullDown_Workflow Pull-Down Assay Workflow start Start: Purified Bait Protein immobilize_bait Immobilize tagged-CRBN on affinity beads start->immobilize_bait incubation Incubate beads with lysate and this compound immobilize_bait->incubation prepare_prey Prepare cell lysate (source of Helios) prepare_prey->incubation washing Wash beads incubation->washing elution Elute bound proteins washing->elution analysis Analyze by Western Blot elution->analysis end End: Detect Interaction analysis->end

Caption: Workflow for a pull-down assay to verify protein-protein interactions.

Materials:

  • Purified, tagged CRBN (e.g., His-tagged or GST-tagged)

  • Affinity beads corresponding to the tag (e.g., Ni-NTA or Glutathione (B108866) agarose)

  • Cell lysate containing Helios

  • This compound (dissolved in DMSO)

  • Binding/Wash buffer (e.g., Tris-buffered saline with 0.1% NP-40)

  • Elution buffer (e.g., high concentration of imidazole (B134444) for His-tag, or reduced glutathione for GST-tag)

  • Reagents and equipment for SDS-PAGE and Western blotting

Protocol:

  • Immobilize Bait Protein:

    • Incubate the purified tagged-CRBN with the affinity beads for 1-2 hours at 4°C.

    • Wash the beads to remove unbound protein.

  • Prepare Prey Lysate:

    • Prepare cell lysate from cells expressing Helios as described in the Co-IP protocol.

  • Binding Reaction:

    • Add the cell lysate and this compound (or DMSO control) to the beads with the immobilized CRBN.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with binding/wash buffer.

  • Elution:

    • Elute the bound proteins using the appropriate elution buffer.

  • Western Blot Analysis:

    • Analyze the eluate by SDS-PAGE and Western blotting using an anti-Helios antibody.

Reporter Gene Assay for Quantifying CRBN-Helios Interaction

A mammalian two-hybrid or a protein-fragment complementation assay (PCA) can be adapted to quantify the this compound-induced interaction in live cells. Here, we outline a PCA-based approach using a split-luciferase reporter.

Logical Diagram:

Reporter_Assay_Logic Split-Luciferase Reporter Assay Logic cluster_0 Without this compound cluster_1 With this compound CRBN_NLuc CRBN fused to N-terminal Luciferase (NLuc) No_Interaction No Interaction (No this compound) CRBN_NLuc->No_Interaction Interaction Interaction (with this compound) CRBN_NLuc->Interaction Helios_CLuc Helios fused to C-terminal Luciferase (CLuc) Helios_CLuc->No_Interaction Helios_CLuc->Interaction This compound This compound This compound->Interaction Induces No_Light No Luminescence No_Interaction->No_Light Light Luminescence Signal Interaction->Light

References

Application Notes and Protocols for Allovectin-Based Immunotherapy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing preclinical studies to evaluate the efficacy and mechanism of action of Allovectin-based immunotherapies. Allovectin (velimogene aliplasmid) is an immunotherapeutic agent consisting of a bicistronic plasmid encoding the human leukocyte antigen (HLA)-B7 and β2-microglobulin, formulated with a cationic lipid delivery system.[1][2][3] It is designed for direct intratumoral administration to induce both local and systemic anti-tumor immune responses.[2][3]

Mechanism of Action

Allovectin's therapeutic activity is attributed to a multi-faceted mechanism of action that engages both the innate and adaptive immune systems.[2][3]

  • Induction of a Cytotoxic T-Lymphocyte (CTL) Response: Upon intratumoral injection, the plasmid is taken up by cancer cells, leading to the expression of the allogeneic HLA-B7 and β2-microglobulin complex on the cell surface. In patients who are HLA-B7 negative, this complex is recognized as foreign, triggering a potent CTL response against the tumor cells.[3] This response can also be directed against tumor-associated antigens that are newly presented in the context of the restored MHC class I expression.[2][3]

  • Stimulation of Innate Immunity: The plasmid DNA and the lipid formulation of Allovectin can act as pathogen-associated molecular patterns (PAMPs), activating innate immune cells such as dendritic cells (DCs) and macrophages through pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). This leads to the production of pro-inflammatory cytokines and chemokines, creating an inflamed tumor microenvironment conducive to an anti-tumor immune response.[2]

Signaling Pathway

The signaling cascade initiated by Allovectin involves both innate and adaptive immune pathways. The plasmid DNA can be recognized by intracellular DNA sensors, leading to the activation of transcription factors like NF-κB and IRF3, which drive the expression of type I interferons and other pro-inflammatory cytokines. These cytokines, in turn, activate and mature dendritic cells. The expression of the allogeneic HLA-B7 on tumor cells leads to the presentation of tumor-derived peptides to CD8+ T cells, which, upon recognition and co-stimulation, differentiate into cytotoxic T lymphocytes that can directly kill tumor cells.

Allovectin_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_immune_response Immune Response Allovectin Allovectin Plasmid_Uptake Plasmid Uptake Allovectin->Plasmid_Uptake HLA-B7_Expression HLA-B7/β2M Expression Plasmid_Uptake->HLA-B7_Expression Innate_Immunity Innate Immune Activation (DCs, MΦ) Plasmid_Uptake->Innate_Immunity Tumor_Antigen Tumor Antigen Presentation HLA-B7_Expression->Tumor_Antigen Adaptive_Immunity Adaptive Immune Activation (T-cells) Tumor_Antigen->Adaptive_Immunity Innate_Immunity->Adaptive_Immunity CTL_Response Cytotoxic T-Lymphocyte (CTL) Response Adaptive_Immunity->CTL_Response Tumor_Cell_Lysis Tumor Cell Lysis CTL_Response->Tumor_Cell_Lysis

Caption: Allovectin's mechanism of action.

Preclinical Experimental Design

A robust preclinical experimental design is crucial for evaluating the potential of Allovectin-based immunotherapies. The following sections outline key in vivo and in vitro experiments.

In Vivo Murine Melanoma Model

The B16-F10 murine melanoma model in C57BL/6 mice is a well-established and relevant model for studying Allovectin, as these cells are poorly immunogenic due to a β2-microglobulin deficiency.[3]

In_Vivo_Workflow cluster_treatment Treatment Groups Tumor_Implantation B16-F10 Tumor Cell Implantation (s.c.) Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Treatment_Initiation Treatment Initiation (Intratumoral Injection) Tumor_Growth->Treatment_Initiation Endpoint_Analysis Endpoint Analysis Treatment_Initiation->Endpoint_Analysis Group1 Vehicle Control Group2 Allovectin Group3 Positive Control (e.g., anti-PD-1)

Caption: In vivo experimental workflow.

Protocol: In Vivo Efficacy Study

  • Cell Culture: Culture B16-F10 melanoma cells in appropriate media (e.g., DMEM with 10% FBS).

  • Tumor Implantation: Subcutaneously inject 1 x 10^5 to 5 x 10^5 B16-F10 cells in 100 µL of sterile PBS into the flank of 6-8 week old C57BL/6 mice.

  • Tumor Monitoring: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).

  • Randomization and Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 mice per group).

    • Group 1 (Vehicle Control): Intratumoral injection of saline or empty lipid formulation.

    • Group 2 (Allovectin): Intratumoral injection of Allovectin (e.g., 100 µg in 100 µL).[3]

    • Group 3 (Positive Control): Treatment with a known effective immunotherapy (e.g., anti-PD-1 antibody).

  • Dosing Schedule: Administer intratumoral injections on specified days (e.g., daily for 2, 4, or 6 consecutive days).[3]

  • Endpoint Analysis:

    • Monitor tumor growth throughout the study.

    • Record survival data.

    • At the end of the study, excise tumors for further analysis (e.g., immune cell profiling by flow cytometry, cytokine analysis).

Data Presentation: In Vivo Efficacy

Treatment GroupMean Tumor Volume (mm³) at Day X% Tumor Growth InhibitionMedian Survival (days)
Vehicle Control
Allovectin
Positive Control
In Vitro Assays

In vitro assays are essential for dissecting the specific cellular and molecular mechanisms of Allovectin.

Protocol: In Vitro Transfection and HLA-B7 Expression

  • Cell Culture: Plate target cells (e.g., B16-F10 or other tumor cell lines) in a 24-well plate.

  • Transfection: Transfect cells with Allovectin or a control plasmid using a suitable transfection reagent.

  • Incubation: Incubate cells for 24-48 hours to allow for gene expression.

  • Flow Cytometry Analysis: Stain cells with a fluorescently labeled anti-HLA-B7 antibody and analyze by flow cytometry to determine the percentage of HLA-B7 positive cells.

Protocol: Cytotoxic T-Lymphocyte (CTL) Assay (Chromium Release Assay)

  • Effector Cell Generation: Co-culture splenocytes from immunized mice (or human PBMCs) with irradiated, Allovectin-transfected tumor cells to generate effector CTLs.

  • Target Cell Labeling: Label Allovectin-transfected and non-transfected target tumor cells with ⁵¹Cr.

  • Co-culture: Co-culture the labeled target cells with the effector CTLs at various effector-to-target (E:T) ratios for 4-6 hours.

  • Chromium Release Measurement: Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.

  • Calculation of Cytotoxicity: Calculate the percentage of specific lysis.

Data Presentation: CTL Activity

Effector:Target Ratio% Specific Lysis (Control Targets)% Specific Lysis (Allovectin-Transfected Targets)
100:1
50:1
25:1
12.5:1

Protocol: Cytokine Release Assay (ELISpot)

  • Cell Stimulation: Co-culture splenocytes from treated and control mice with Allovectin-transfected tumor cells in an ELISpot plate pre-coated with an anti-IFN-γ antibody.

  • Incubation: Incubate for 24-48 hours.

  • Detection: Develop the plate with a detection antibody and substrate to visualize spots, where each spot represents an IFN-γ-secreting cell.

  • Spot Counting: Count the number of spots per well.

Data Presentation: IFN-γ ELISpot

Treatment GroupNumber of IFN-γ Spots per 10^6 Splenocytes
Vehicle Control
Allovectin
Positive Control

Protocol: Immune Cell Profiling by Flow Cytometry

  • Tumor Digestion: Excise tumors from treated and control mice and digest them into a single-cell suspension.

  • Cell Staining: Stain the cells with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, CD45, F4/80, CD11c).

  • Flow Cytometry Analysis: Acquire and analyze the data to quantify the different immune cell populations within the tumor microenvironment.

Data Presentation: Tumor Infiltrating Lymphocytes

Treatment Group% CD8+ T cells of CD45+ cells% CD4+ T cells of CD45+ cells% Macrophages of CD45+ cells% Dendritic Cells of CD45+ cells
Vehicle Control
Allovectin
Positive Control

Clinical Trial Design Considerations

Based on completed Phase II and III clinical trials, the following parameters can inform the design of preclinical studies and future clinical investigations.[1][4][5][6]

Table: Summary of Allovectin Clinical Trial Parameters

ParameterPhase II[1][6]Phase III[5]
Patient Population Stage III or IV metastatic melanoma, recurrent or unresponsive to prior therapyRecurrent Stage III or Stage IV melanoma
Dosage 10 µg or 2 mg per injection2 mg per injection
Administration Intratumoral injectionIntratumoral injection
Dosing Schedule Weekly injections for 6 weeks, followed by a 3-week observation period. Cycles could be repeated.Weekly injections for 6 weeks, followed by a 2-week observation period. Cycles could be repeated every 8 weeks.
Primary Endpoint Objective response rateObjective response rate at ≥24 weeks
Secondary Endpoints Duration of response, time-to-progression, overall survivalOverall survival, safety and tolerability

Conclusion

This document provides a framework for the preclinical evaluation of Allovectin-based immunotherapies. The detailed protocols and experimental designs will enable researchers to generate robust and reproducible data to assess the efficacy and elucidate the mechanism of action of this therapeutic approach. The provided diagrams and tables offer clear visual aids for understanding complex biological processes and for presenting quantitative data in a structured manner.

References

Application of ALV2 in Cancer Immunology Research: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and public databases reveals no specific molecule, therapy, or biological entity referred to as "ALV2" within the context of cancer immunology research. The term "ALV" predominantly refers to Avian Leukosis Virus, a retrovirus primarily studied for its role in causing cancer and immunosuppression in poultry.

While research into Avian Leukosis Virus (ALV) and its cellular receptors has implications for understanding viral oncology and immune responses, particularly in avian species, this field of study is distinct from mainstream human cancer immunology research. The search did not yield specific experimental protocols, quantitative data, or established signaling pathways for an entity named "this compound" being applied to human cancer models for therapeutic purposes.

Given the absence of direct information on "this compound," this document will summarize the most relevant related findings concerning the Avian Leukosis Virus and its cellular receptor, TVB, which belongs to the Tumor Necrosis Factor Receptor (TNFR) family and has been studied for its role in inducing cell death. This may be relevant to researchers interested in the fundamental mechanisms of viral-induced cell signaling and its potential, though currently unexplored, parallels in human cancer immunology.

Part 1: Avian Leukosis Virus (ALV) and the TVB Receptor System

Avian Leukosis Viruses are retroviruses that cause a variety of tumors in chickens, most commonly lymphoid leukosis.[1][2] They are classified into several subgroups (A, B, C, D, E, and J) based on their envelope glycoproteins, which determine the specific host cell receptor they use for entry.[3]

The TVB Receptor: A Member of the TNF Receptor Superfamily

Of particular interest to immunology is the receptor for ALV subgroups B, D, and E, known as the TVB receptor.[1][4] This receptor is a member of the Tumor Necrosis Factor Receptor (TNFR) superfamily, which includes well-known "death receptors" that can trigger apoptosis, or programmed cell death.[1][5][6][7]

The TVB receptor contains a cytoplasmic "death domain," which is a critical component for initiating apoptotic signaling pathways.[6][7] Binding of the viral envelope protein from cytopathic strains of ALV (like subgroup B) to the TVB receptor can trigger cell death.[5][6] This mechanism suggests that the virus kills host cells by co-opting a fundamental cellular pathway used for immune regulation and tissue homeostasis.

Signaling Pathway of the TVB Receptor

Activation of the TVB receptor by the ALV envelope protein is believed to initiate a signaling cascade that can lead to either cell survival through NF-κB activation or cell death via apoptosis.[5] This dual signaling potential is a hallmark of many TNFR family members.

  • Apoptosis Induction: Upon ligand binding (in this case, the viral envelope), the death domains of TVB receptors cluster. This clustering recruits adaptor proteins like FADD (Fas-Associated Death Domain), which in turn recruits and activates Caspase-8.[5][6] Activated Caspase-8 then initiates a downstream caspase cascade, leading to the execution of apoptosis.

  • NF-κB Activation (Survival Pathway): The TVB receptor can also activate the NF-κB (nuclear factor kappa B) transcription factor.[5] NF-κB activation generally promotes the expression of pro-survival genes, which can protect the cell from apoptosis. The balance between the pro-apoptotic and pro-survival signals often determines the ultimate fate of the cell following receptor activation.[5]

The diagram below illustrates the putative signaling pathway initiated by the interaction of the Avian Leukosis Virus Subgroup B (ALV-B) envelope protein with its cellular receptor, TVB.

ALV_TVB_Signaling Fig. 1: TVB Receptor Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TVB TVB Receptor (Death Receptor) FADD FADD (Adaptor Protein) TVB->FADD Death Domain Interaction TRAF TRAF Adaptors TVB->TRAF Survival Pathway ALV_B ALV-B Envelope Protein ALV_B->TVB Binding Casp8 Pro-Caspase-8 FADD->Casp8 Casp8_act Active Caspase-8 Casp8->Casp8_act Activation Casp_cascade Caspase Cascade (Caspase-3, etc.) Casp8_act->Casp_cascade Apoptosis Apoptosis Casp_cascade->Apoptosis IKK IKK Complex TRAF->IKK NFkB NF-κB IKK->NFkB Activation Survival Cell Survival Genes NFkB->Survival Transcription

Fig. 1: TVB Receptor Signaling Pathways

Part 2: Potential Relevance and Experimental Protocols

While there are no established protocols for using "this compound" in cancer immunology, we can extrapolate hypothetical experimental workflows based on the study of other viral vectors and receptor systems in cancer research. The primary relevance of the ALV-TVB system to cancer immunology lies in its potential as a model for:

  • Targeted Cell Killing: Engineering viral vectors or ligands that specifically target death receptors on cancer cells.

  • Studying Immune Evasion: Understanding how cancers might downregulate death receptors to evade immune-mediated killing.

Hypothetical Experimental Workflow

Below is a conceptual workflow for investigating a novel agent (hypothetically, a modified ALV-based vector or a TVB-targeting ligand) for its anti-cancer immune effects.

Experimental_Workflow Fig. 2: Conceptual Workflow for an Immuno-Oncology Agent cluster_invitro Phase 1: In Vitro Analysis cluster_invivo Phase 2: In Vivo Tumor Models cluster_immuno Phase 3: Immunological Analysis A1 Target Identification (e.g., TVB expression on human cancer cell lines) A2 Cytotoxicity Assay (MTT, LDH release) A1->A2 A3 Apoptosis Confirmation (Annexin V/PI Staining, Caspase Glo Assay) A2->A3 A4 Mechanism of Action (Western Blot for Caspases, NF-κB signaling) A3->A4 B1 Syngeneic Mouse Model (e.g., MC38, B16F10) A4->B1 Transition to In Vivo Studies B2 Treatment Groups (Vehicle, Agent, Checkpoint Inhibitor) B1->B2 B3 Tumor Growth Monitoring (Calipers, IVIS Imaging) B2->B3 B4 Survival Analysis B3->B4 C1 Tumor Infiltrating Lymphocyte (TIL) Analysis B3->C1 At Study Endpoint C4 Immune Memory Challenge (Tumor re-challenge in cured mice) B4->C4 C2 Flow Cytometry (CD4+, CD8+ T cells, NK cells, Tregs) C1->C2 C3 Cytokine Profiling (ELISA, Luminex for IFN-γ, TNF-α) C1->C3

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ALV2 Concentration for Effective Helios Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing ALV2 to induce the degradation of the transcription factor Helios. This resource provides troubleshooting guidance and detailed protocols to help you optimize your experiments for effective and selective protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it mediate Helios degradation?

A1: this compound is a potent and selective molecular glue degrader. It functions by inducing a new protein-protein interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the transcription factor Helios (IKZF2). This induced proximity leads to the polyubiquitination of Helios by the CRL4CRBN E3 ubiquitin ligase complex, marking it for subsequent degradation by the proteasome. This targeted protein degradation approach allows for the specific removal of Helios from the cellular environment.

Q2: What is the recommended concentration range for this compound to achieve effective Helios degradation?

A2: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. However, studies in Jurkat cells have shown that this compound preferentially promotes Helios degradation in a concentration range of 0.1 to 10 µM. For initial experiments, a dose-response curve is recommended to determine the optimal concentration for your specific system.

Q3: Is this compound selective for Helios?

A3: this compound exhibits relative selectivity for Helios over other Ikaros family members like Ikaros (IKZF1) and Aiolos (IKZF3), which are known targets of general immunomodulatory imide drugs (IMiDs). However, some off-target degradation of other zinc finger proteins may occur. It is advisable to perform control experiments, such as western blotting for Ikaros, to assess the selectivity of this compound in your experimental setup.

Q4: How can I confirm that Helios degradation is mediated by the CRL4CRBN-proteasome pathway?

A4: To confirm the mechanism of degradation, you can perform co-treatment experiments. Pre-treatment of cells with a proteasome inhibitor (e.g., MG132 or carfilzomib) or a neddylation inhibitor (e.g., MLN4924), which inactivates Cullin-RING ligases, should rescue this compound-induced Helios degradation. Additionally, using CRBN-deficient cell lines will also abrogate the degradation of Helios upon this compound treatment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or weak Helios degradation Suboptimal this compound concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions.Perform a dose-response experiment with a broader range of this compound concentrations (e.g., 0.01 µM to 20 µM) to determine the optimal concentration.
Insufficient incubation time: The treatment duration may not be long enough to observe significant degradation.Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal incubation time for maximal degradation.
Low CRBN expression: The target cells may have low endogenous levels of CRBN, the E3 ligase receptor required for this compound's activity.Verify CRBN expression levels in your cell line by western blot or qPCR. If CRBN levels are low, consider using a different cell line with higher CRBN expression.
Poor cell health: Cells that are unhealthy or in a poor metabolic state may not efficiently carry out protein degradation.Ensure cells are healthy, in the logarithmic growth phase, and not overly confluent before treatment.
Inactive this compound compound: The this compound compound may have degraded due to improper storage or handling.Ensure this compound is stored correctly (as per the manufacturer's instructions) and prepare fresh stock solutions for each experiment.
Inconsistent results between experiments Variability in cell culture: Differences in cell passage number, confluency, or growth conditions can affect experimental outcomes.Maintain consistent cell culture practices, including using cells within a specific passage number range and seeding at a consistent density.
Inconsistent this compound treatment: Pipetting errors or variations in the final concentration of this compound can lead to inconsistent results.Prepare a master mix of this compound-containing medium to ensure consistent dosing across all samples.
High background or non-specific bands on Western blot Antibody issues: The primary or secondary antibody may have poor specificity or be used at too high a concentration.Optimize the antibody concentrations and blocking conditions. Use a highly specific and validated antibody for Helios.
Insufficient washing: Inadequate washing steps can lead to high background.Increase the number and duration of wash steps after antibody incubations.
Degradation of other proteins (off-target effects) High this compound concentration: Using an excessively high concentration of this compound can lead to the degradation of other proteins.Use the lowest effective concentration of this compound that achieves significant Helios degradation, as determined by your dose-response experiments.
Inherent promiscuity of the molecular glue: While relatively selective, this compound may still induce the degradation of other zinc finger proteins.If off-target effects are a concern, consider using proteomics to globally assess changes in the proteome upon this compound treatment.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: In Vitro Activity of this compound

Parameter Value Assay Reference
CRBN Binding (IC50) 0.57 µMTR-FRET Assay
Effective Concentration for Helios Degradation in Jurkat Cells 0.1 - 10 µMWestern Blot

Table 2: In Vivo Activity of this compound

Parameter Value Animal Model Observation Reference
Dosage 100 mg/kgMiceInduces selective Helios degradation in splenic CD4+FoxP3+ Treg cells.

Experimental Protocols

Protocol 1: In Vitro Helios Degradation Assay

This protocol describes the treatment of a human T-cell line (e.g., Jurkat) with this compound and subsequent analysis of Helios protein levels by Western blot.

Materials:

  • Human T-cell line (e.g., Jurkat)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Helios

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture: Culture Jurkat cells to a density of approximately 1 x 106 cells/mL.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).

    • Prepare a vehicle control with the same final concentration of DMSO.

    • Add the this compound dilutions or vehicle control to the cell cultures.

    • Incubate for the desired time (e.g., 18 hours).

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against Helios overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with a primary antibody against a loading control to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the Helios band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of Helios degradation relative to the vehicle-treated control.

Visualizations

ALV2_Helios_Degradation_Pathway cluster_0 Cellular Environment This compound This compound (Molecular Glue) CRBN CRBN This compound->CRBN Binds Helios Helios (Target Protein) This compound->Helios Forms Ternary Complex CRBN->Helios Forms Ternary Complex CRL4 CUL4-DDB1-RBX1 (E3 Ligase Complex) CRBN->CRL4 Part of Proteasome Proteasome Helios->Proteasome Targeted for Degradation Ub Ubiquitin CRL4->Ub Recruits Ub->Helios Polyubiquitination Degraded_Helios Degraded Helios (Peptides) Proteasome->Degraded_Helios Degrades into

Caption: this compound-mediated Helios degradation pathway.

Experimental_Workflow start Start: Cell Culture treatment Treatment with this compound (and controls) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-Helios) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis end End: Results analysis->end

Caption: Experimental workflow for assessing Helios degradation.

Troubleshooting_Logic start Problem: No/Weak Helios Degradation check_conc Is this compound concentration optimized? start->check_conc Start Troubleshooting check_time Is incubation time sufficient? check_conc->check_time No solution_conc Solution: Perform dose-response experiment check_conc->solution_conc Yes check_crbn Is CRBN expressed in the cells? check_time->check_crbn No solution_time Solution: Perform time-course experiment check_time->solution_time Yes check_health Are the cells healthy? check_crbn->check_health No solution_crbn Solution: Verify CRBN expression or change cell line check_crbn->solution_crbn Yes check_compound Is the this compound compound active? check_health->check_compound No solution_health Solution: Ensure optimal cell culture conditions check_health->solution_health Yes solution_compound Solution: Use fresh this compound stock check_compound->solution_compound No

Caption: Troubleshooting logic for weak Helios degradation.

troubleshooting ALV2 solubility and stability in culture media

Author: BenchChem Technical Support Team. Date: December 2025

ALV2 Technical Support Center

This guide provides troubleshooting advice and frequently asked questions regarding the solubility and stability of the experimental compound this compound in culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is sparingly soluble in aqueous solutions. For stock solutions, we recommend using anhydrous DMSO at a concentration of 10 mM. For in vivo studies, a 1:1 solution of DMSO and saline can be used. Always add the stock solution to your culture media with vigorous mixing to ensure even dispersion and minimize precipitation.

Q2: My this compound solution is showing precipitation after being added to the culture medium. What should I do?

A2: Precipitation upon addition to aqueous-based culture media is a common issue. Here are several steps to troubleshoot this problem:

  • Final Concentration: Ensure the final concentration of this compound in your media does not exceed its solubility limit. We recommend not exceeding 10 µM in most standard media.

  • Solvent Percentage: The final concentration of the organic solvent (e.g., DMSO) should be kept low, typically below 0.1%, as higher concentrations can be toxic to cells and may cause the compound to precipitate.

  • Pre-warming: Pre-warming the culture media to 37°C before adding the this compound stock solution can sometimes improve solubility.

  • Mixing: Add the this compound stock solution dropwise to the media while vortexing or swirling to facilitate rapid and uniform mixing.

Q3: How should I store my this compound stock solution and aliquots?

A3: this compound is sensitive to light and repeated freeze-thaw cycles.

  • Stock Solutions: Store the 10 mM stock solution in anhydrous DMSO at -20°C in small, single-use aliquots to avoid repeated freezing and thawing.

  • Aliquots: Protect aliquots from light by using amber vials or by wrapping them in foil.

  • Working Solutions: Solutions of this compound diluted in culture media should be prepared fresh for each experiment and not stored for future use.

Troubleshooting Guide

Issue 1: Inconsistent Experimental Results or Loss of this compound Activity

If you observe a decline in the expected biological activity of this compound, it may be due to compound instability in the culture media.

Possible Causes & Solutions:

  • pH of Media: this compound stability is pH-dependent. Ensure the pH of your culture medium is stable and within the optimal physiological range (7.2-7.4).

  • Incubation Time: this compound may degrade over long incubation periods. Consider refreshing the media with freshly prepared this compound for long-term experiments (e.g., every 24 hours).

  • Media Components: Certain components in serum or media supplements can interact with and degrade this compound. If you suspect this, you can perform a stability test in your specific media formulation.

Quantitative Data Summary

The following tables summarize the solubility and stability data for this compound.

Table 1: this compound Solubility in Common Solvents

SolventMax Concentration (at 25°C)
DMSO10 mM
Ethanol1 mM
PBS (pH 7.4)< 1 µM

Table 2: this compound Stability in Culture Media (DMEM + 10% FBS at 37°C)

Time (hours)Remaining Active this compound (%)
0100%
895%
2470%
4845%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Equilibrate the vial of powdered this compound to room temperature before opening.

  • Add the required volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.

  • Vortex the solution for 1-2 minutes until the powder is completely dissolved.

  • Dispense the solution into small, single-use aliquots in amber microcentrifuge tubes.

  • Store the aliquots at -20°C.

Protocol 2: Assessment of this compound Solubility in Culture Media
  • Prepare a series of dilutions of the this compound stock solution in your target culture medium (e.g., from 1 µM to 50 µM).

  • Incubate the solutions at 37°C for 1 hour.

  • Visually inspect each solution for any signs of precipitation. For more precise measurement, use a spectrophotometer to check for light scattering at 600 nm. An increase in absorbance indicates precipitation.

  • The highest concentration that remains clear is considered the practical solubility limit in that medium.

Visual Guides and Workflows

Below are diagrams illustrating key workflows and pathways related to this compound.

G start This compound Precipitation in Culture Media? check_conc Is final this compound concentration > 10µM? start->check_conc Yes reduce_conc Reduce final concentration check_conc->reduce_conc Yes check_dmso Is final DMSO concentration > 0.1%? check_conc->check_dmso No resolved Issue Resolved reduce_conc->resolved reduce_dmso Reduce DMSO in final dilution check_dmso->reduce_dmso Yes check_mixing Was stock added slowly to pre-warmed, vortexing media? check_dmso->check_mixing No reduce_dmso->resolved improve_mixing Improve mixing protocol: 1. Pre-warm media 2. Add stock dropwise 3. Vortex during addition check_mixing->improve_mixing No contact_support Issue Persists: Contact Support check_mixing->contact_support Yes improve_mixing->resolved

Caption: Troubleshooting workflow for this compound precipitation.

G This compound This compound Receptor Receptor XYZ This compound->Receptor Binds Inhibitor This compound->Inhibitor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor Z KinaseB->TF Activates Gene Target Gene Expression TF->Gene Promotes Inhibitor->KinaseA Inhibits

Caption: Hypothetical this compound signaling pathway.

Technical Support Center: Identifying and Mitigating Off-Target Effects of ALV2

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to ALV2 (Hypothetical Kinase Inhibitor)

This compound is a novel, potent, and selective small molecule inhibitor of the XYZ kinase, a critical component of a signaling pathway implicated in the proliferation of certain cancer cells. While designed for high specificity, the potential for off-target interactions is an important consideration in preclinical development. This guide provides a comprehensive resource for researchers to identify, validate, and mitigate potential off-target effects of this compound, ensuring accurate interpretation of experimental results and safer therapeutic development.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a kinase inhibitor like this compound?

A1: Off-target effects occur when a drug, such as this compound, interacts with proteins other than its intended therapeutic target (the XYZ kinase).[1] For kinase inhibitors, this is a particular concern due to the high degree of structural similarity within the human kinome.[2] These unintended interactions can lead to a variety of issues, including unexpected cellular phenotypes, misleading experimental results, and potential toxicity.[1][3] Understanding and mitigating off-target effects is crucial for the development of safe and effective therapies.

Q2: How can I proactively assess the selectivity of this compound?

A2: Proactive assessment of this compound's selectivity is a critical step. A widely used method is to perform a comprehensive kinome scan, which screens this compound against a large panel of kinases.[4][5] This provides a selectivity profile and can identify potential off-target kinases.[4] Additionally, computational methods can be used in the early stages of drug design to predict potential off-target interactions based on the structural similarity between the intended target and other proteins.[6]

Q3: What is the difference between on-target and off-target mediated toxicity?

A3: On-target toxicity occurs when the inhibition of the intended target, in this case, the XYZ kinase, leads to adverse effects. This can happen if the target is also essential for the normal function of healthy cells. Off-target toxicity, on the other hand, is a result of this compound binding to and inhibiting other proteins, leading to cellular damage or other adverse effects that are independent of the XYZ kinase inhibition.

Q4: Can off-target effects ever be beneficial?

A4: While often associated with adverse effects, off-target interactions can sometimes contribute to the therapeutic efficacy of a drug, a concept known as polypharmacology.[3] For instance, an off-target effect might inhibit a pathway that contributes to drug resistance. However, any beneficial off-target effects must be carefully characterized and weighed against potential risks.

Troubleshooting Guides

Problem 1: I am observing unexpected cytotoxicity at concentrations of this compound that should be well-tolerated.

  • Possible Cause: The observed cytotoxicity may be due to off-target effects of this compound on proteins essential for cell survival.[7]

  • Troubleshooting Steps:

    • Confirm this compound Concentration and Purity: Verify the stock concentration and purity of your this compound batch.

    • Cell Line Authentication: Ensure the identity and health of your cell line.

    • Dose-Response Curve: Generate a detailed dose-response curve to accurately determine the IC50 value.

    • Apoptosis vs. Necrosis Assay: Use assays like Annexin V/Propidium Iodide staining to determine the mode of cell death.

    • Rescue Experiments: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of that off-target.[4]

Problem 2: The cellular phenotype I observe with this compound treatment does not align with the known function of the XYZ kinase.

  • Possible Cause: This is a strong indicator of a potential off-target effect. The observed phenotype may be the result of this compound modulating the activity of another protein or pathway.[4]

  • Troubleshooting Steps:

    • Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of a structurally different inhibitor of the XYZ kinase. If the phenotypes differ, it suggests an off-target effect of this compound.[4]

    • Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to knockdown or knockout the XYZ kinase. If the resulting phenotype is different from that observed with this compound treatment, it points to an off-target effect.[4]

    • Kinome Profiling: Perform a kinome-wide screen to identify other kinases that are inhibited by this compound at the effective concentration.[4][5]

Problem 3: My in-vitro biochemical assay results with this compound do not correlate with my cell-based assay results.

  • Possible Cause: Discrepancies between biochemical and cellular assays are common and can be due to several factors, including differences in ATP concentration, cell permeability, or the presence of efflux pumps.[4]

  • Troubleshooting Steps:

    • Assess Cell Permeability: Evaluate the ability of this compound to cross the cell membrane.

    • Check for Efflux Pump Activity: Determine if this compound is a substrate for multidrug resistance pumps like P-glycoprotein.

    • Cellular Thermal Shift Assay (CETSA): This assay can confirm target engagement within the cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[8][9][10]

Data Presentation

Table 1: Kinome Selectivity Profile of this compound

KinaseIC50 (nM)Fold Selectivity vs. XYZ
XYZ (On-Target) 5 1
PQR (Off-Target)5010
ABC>1000>200
DEF>1000>200

Table 2: Comparison of Phenotypes: this compound Treatment vs. XYZ Knockdown

Phenotypic ReadoutThis compound (100 nM)XYZ siRNA
Cell Viability50% decrease20% decrease
Apoptosis40% increase15% increase
Cell Migration80% inhibition75% inhibition

Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a generalized procedure to confirm the binding of this compound to its intended target, the XYZ kinase, in a cellular context.[8][9][10]

  • Materials:

    • Cells expressing the XYZ kinase

    • This compound compound

    • DMSO (vehicle control)

    • PBS (Phosphate-Buffered Saline)

    • Lysis buffer with protease inhibitors

    • Antibody against XYZ kinase

    • Western blot reagents and equipment

  • Procedure:

    • Cell Treatment: Treat cultured cells with this compound at various concentrations or with DMSO as a vehicle control for 1-2 hours.

    • Heating: Harvest and resuspend the cells in PBS. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

    • Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation.

    • Protein Quantification and Analysis: Collect the supernatant and quantify the amount of soluble XYZ kinase at each temperature using Western blotting or another suitable protein detection method.

    • Data Analysis: Plot the amount of soluble XYZ kinase as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.[8]

2. Kinome Profiling

This protocol outlines a general approach for assessing the selectivity of this compound across a broad range of kinases.[5][11]

  • Methodology: This is typically performed as a fee-for-service by specialized companies. The general principle involves screening this compound at one or more concentrations against a large panel of purified kinases.

  • Data Output: The results are usually provided as the percent inhibition of each kinase at the tested concentration(s) or as IC50 values for the most potently inhibited kinases.

  • Interpretation: The data will reveal the selectivity profile of this compound and identify any potential off-target kinases that are inhibited with similar or greater potency than the intended XYZ target.

3. CRISPR/Cas9-mediated Knockout for Phenotype Validation

This protocol provides a framework for validating that a cellular phenotype is a direct result of inhibiting the XYZ kinase.

  • Materials:

    • Cas9 nuclease

    • Guide RNA (gRNA) targeting the XYZ gene

    • Delivery system (e.g., lentivirus, electroporation)

    • Cell line of interest

  • Procedure:

    • gRNA Design and Cloning: Design and clone a gRNA specific to the XYZ gene into a suitable vector.

    • Delivery: Deliver the Cas9 and gRNA into the target cells using an appropriate method.

    • Selection and Validation: Select for cells with successful gene editing and validate the knockout of the XYZ gene by Western blot and DNA sequencing.

    • Phenotypic Analysis: Compare the phenotype of the XYZ knockout cells with that of wild-type cells treated with this compound. A similar phenotype provides strong evidence that the effect of this compound is on-target.[4]

Mandatory Visualizations

ALV2_Signaling_Pathway cluster_cell Cell Membrane Receptor Growth Factor Receptor XYZ XYZ Kinase Receptor->XYZ Activates This compound This compound This compound->XYZ Downstream Downstream Effector XYZ->Downstream Phosphorylates Proliferation Cell Proliferation Downstream->Proliferation

Caption: The this compound signaling pathway, illustrating the inhibition of the XYZ kinase.

Off_Target_Workflow cluster_workflow Experimental Workflow A Observe Unexpected Phenotype with this compound B Control Experiments (Dose-response, Vehicle control) A->B C Hypothesize Off-Target Effect B->C D Kinome Profiling C->D E Identify Potential Off-Targets (e.g., PQR Kinase) D->E F Validate Off-Target (CETSA, Rescue Experiment) E->F G Confirm Off-Target Mediated Phenotype F->G

Caption: A workflow for investigating potential off-target effects of this compound.

Logical_Relationship cluster_logic Logical Relationship Start Start Decision1 Does this compound Phenotype == XYZ Knockdown Phenotype? Start->Decision1 Result1 Likely On-Target Effect Decision1->Result1 Yes Result2 Potential Off-Target Effect Decision1->Result2 No End End Result1->End Result2->End

Caption: A logical diagram for distinguishing on-target vs. off-target effects.

References

Technical Support Center: Improving the In-Vivo Delivery and Bioavailability of ALV2

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for research purposes only. ALV2 is understood to be a therapeutic agent, likely a peptide or small molecule, targeting the Avian Leukosis Virus (ALV) envelope protein. The guidance provided is based on established principles of drug delivery and bioavailability enhancement for these classes of molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the primary challenges in its in-vivo delivery?

A1: this compound is a therapeutic agent targeting the envelope protein of the Avian Leukosis Virus (ALV), a retrovirus.[1][2] The envelope protein is crucial for viral entry into host cells.[3][4] Therapeutic agents targeting such mechanisms, particularly peptides and small molecules, often face significant challenges in in-vivo delivery.[5] These challenges include rapid enzymatic degradation, poor membrane permeability, low aqueous solubility, and fast renal clearance, all of which contribute to low bioavailability.[6][7]

Q2: What are the common administration routes for therapeutic agents like this compound in preclinical animal models?

A2: For initial in-vivo studies of compounds like this compound, common routes of administration in animal models (e.g., rodents) include:

  • Intravenous (IV) injection: This route ensures 100% bioavailability by directly introducing the agent into the systemic circulation, providing a baseline for comparison with other delivery methods.[8]

  • Intraperitoneal (IP) injection: Often used for preclinical efficacy studies, IP injection allows for rapid absorption into the bloodstream.

  • Subcutaneous (SC) injection: This route provides a slower, more sustained release of the therapeutic agent.

  • Oral gavage (PO): While the most convenient route for clinical applications, oral delivery of peptides and many small molecules is often hampered by the harsh environment of the gastrointestinal (GI) tract and poor absorption.[9][10]

Q3: How can the stability of a peptide-based this compound be improved in vivo?

A3: Enhancing the in-vivo stability of peptide therapeutics is crucial for improving their bioavailability.[6] Several chemical modification strategies can be employed:

  • Terminal Modifications: N-terminal acetylation and C-terminal amidation can protect the peptide from degradation by aminopeptidases and carboxypeptidases, respectively.[6]

  • Use of Unnatural Amino Acids: Incorporating D-amino acids or other non-natural amino acids can render the peptide resistant to proteases.

  • Cyclization: Creating a cyclic peptide structure can enhance stability by restricting conformational flexibility and masking cleavage sites.[11]

  • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can increase the hydrodynamic size of the peptide, reducing renal clearance and protecting it from enzymatic degradation.[6]

Q4: What formulation strategies can be used to improve the bioavailability of a small molecule-based this compound with poor solubility?

A4: For poorly soluble small molecules, several formulation strategies can enhance bioavailability:

  • Co-solvents and Surfactants: Using a mixture of co-solvents (e.g., DMSO, PEG400) and surfactants (e.g., Tween 80) can improve the solubility of hydrophobic compounds for in-vivo administration.[12][13]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) and lipid nanoparticles can enhance the absorption of lipophilic drugs.[7][14]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in its amorphous state can significantly improve its dissolution rate and solubility.[15][16]

  • Particle Size Reduction: Techniques like micronization and nanocrystal formation increase the surface area of the drug, leading to faster dissolution.[13][14]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during in-vivo experiments with this compound.

Problem Potential Causes Solutions & Troubleshooting Steps
Low or no detectable this compound in plasma after oral administration. Poor oral absorption due to enzymatic degradation in the GI tract.[9][11] Low permeability across the intestinal epithelium.[10]For Peptides: Consider co-administration with enzyme inhibitors or permeation enhancers.[9][11] Explore chemical modifications to improve stability (see FAQ 3). For Small Molecules: Investigate formulation strategies like lipid-based systems or ASDs to improve solubility and absorption.[7][14]
High variability in plasma concentrations between subjects. Inconsistent formulation (e.g., precipitation of the compound).[12] Variability in animal handling and dosing technique. Differences in food and water intake affecting GI absorption.Ensure the formulation is a clear, homogenous solution before each administration. Standardize animal handling and dosing procedures. For oral dosing, consider fasting animals to reduce variability in GI conditions.
Rapid clearance of this compound from systemic circulation. Fast renal clearance due to small molecular size (common for peptides).[6] Rapid metabolism by the liver (first-pass effect).[17]For Peptides: Employ strategies to increase hydrodynamic size, such as PEGylation or conjugation to larger molecules.[6] For Small Molecules: Investigate potential metabolic pathways and consider structural modifications to block metabolic hotspots.
Signs of toxicity or adverse effects in animal models (e.g., weight loss, lethargy). The vehicle used for formulation may be toxic at the administered concentration.[18] Off-target effects of this compound at the current dose.Conduct a vehicle-only control experiment to assess its tolerability. Reduce the dose of this compound and perform a dose-response study. Consider a more targeted delivery approach to minimize systemic exposure.
Precipitation of this compound during formulation or upon injection. Poor aqueous solubility of the compound.[13] Use of an inappropriate vehicle.Optimize the formulation using co-solvents, surfactants, or other solubilizing agents (see FAQ 4). Prepare a stock solution in an organic solvent (e.g., DMSO) and then dilute it into the final vehicle with vigorous mixing.[18]

Experimental Protocols

Protocol 1: Basic Formulation for a Poorly Soluble Small Molecule this compound for IP Injection

  • Prepare a stock solution: Dissolve this compound in 100% DMSO to a concentration of 50 mg/mL. Gentle warming and vortexing may be necessary to ensure complete dissolution.

  • Prepare the vehicle: A common vehicle for IP injections is a mixture of 10% DMSO, 40% PEG400, and 50% sterile saline.[12]

  • Prepare the final dosing solution: While vortexing the vehicle, slowly add the this compound stock solution to achieve the desired final concentration. This slow addition helps prevent precipitation.

  • Final Check: Ensure the final solution is clear and free of any visible particles before administration.

Protocol 2: Evaluation of Oral Bioavailability

  • Animal Groups: Prepare two groups of animals (e.g., mice or rats). One group will receive this compound via intravenous (IV) injection, and the other via oral gavage (PO).

  • Dosing: Administer a known dose of this compound to each group. The IV dose will serve as the 100% bioavailability reference.[8]

  • Blood Sampling: Collect blood samples at multiple time points after administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Process the blood samples to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Plot the plasma concentration versus time for both IV and PO groups. Calculate the Area Under the Curve (AUC) for both routes.

  • Calculate Absolute Bioavailability: The absolute oral bioavailability (F%) is calculated using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100[8][19]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In-Vivo Study cluster_evaluation Bioavailability Assessment solubility Solubility Screening formulation_dev Formulation Optimization (e.g., Co-solvents, Lipids) solubility->formulation_dev stability Stability Testing formulation_dev->stability dosing Dosing (IV & PO) stability->dosing sampling Blood Sampling dosing->sampling analysis LC-MS/MS Analysis sampling->analysis pk_pd PK/PD Modeling analysis->pk_pd bioavailability_calc Calculate F% pk_pd->bioavailability_calc

Caption: Workflow for assessing the oral bioavailability of a new this compound formulation.

signaling_pathway cluster_virus Avian Leukosis Virus cluster_cell Host Cell ALV ALV Particle Env Envelope Protein (gp85) Receptor Cellular Receptor (e.g., Tva/Tvb) Env->Receptor Binding Entry Viral Entry & Uncoating Receptor->Entry Replication Viral Replication Entry->Replication This compound This compound Inhibitor This compound->Env Blocks Binding

Caption: Proposed mechanism of action for an this compound inhibitor targeting viral entry.

References

Technical Support Center: Addressing Variability in ALV2 Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ALV2-related experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving this compound, a molecular glue degrader that selectively targets the transcription factor Helios (IKZF2) for proteasomal degradation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you achieve consistent and reliable results.

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments in a question-and-answer format.

Question IDIssuePotential CausesSuggested Solutions
This compound-T01 No or low degradation of Helios (IKZF2) observed. 1. Ineffective this compound concentration: The concentration of this compound may be too low to induce degradation or too high, leading to the "hook effect" where binary complexes of this compound-IKZF2 or this compound-Cereblon dominate over the productive ternary complex.[1][2] 2. Low Cereblon (CRBN) expression: The cell line used may not express sufficient levels of the E3 ubiquitin ligase Cereblon (CRBN), which is essential for this compound's mechanism of action.[3] 3. Compound inactivity or degradation: The this compound compound may have degraded due to improper storage or handling. 4. Insufficient incubation time: The treatment duration may be too short to observe significant protein degradation.[1] 5. Proteasome inhibition: Cellular proteasome activity might be compromised.[1]1. Perform a dose-response experiment: Test a wide range of this compound concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for degradation and to assess for the hook effect.[1] 2. Verify CRBN expression: Confirm CRBN expression in your cell line at the protein level (e.g., by Western blot). If expression is low, consider using a different cell line known to have robust CRBN expression. 3. Check compound integrity: Use a freshly prepared solution of this compound and ensure it has been stored under recommended conditions. 4. Optimize incubation time: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration for maximal degradation.[2] 5. Include a proteasome inhibitor control: Use a known proteasome inhibitor (e.g., MG132) as a positive control to ensure the proteasome is active in your experimental system.[1]
This compound-T02 High variability in Helios degradation between replicates. 1. Inconsistent cell density: Variations in the number of cells seeded per well can lead to inconsistent results. 2. Inaccurate pipetting: Errors in dispensing this compound or other reagents can introduce variability. 3. Cell health and passage number: Cells that are unhealthy or have a high passage number may respond differently to treatment. 4. Edge effects in multi-well plates: Wells on the edge of a plate can be prone to evaporation, leading to changes in compound concentration.1. Ensure uniform cell seeding: Use a cell counter to accurately determine cell density and ensure even distribution when plating. 2. Calibrate pipettes and use proper technique: Regularly calibrate your pipettes and use reverse pipetting for viscous solutions to ensure accuracy. 3. Maintain consistent cell culture practices: Use cells within a defined passage number range and ensure they are healthy and actively dividing at the time of the experiment. 4. Minimize edge effects: Avoid using the outer wells of the plate for experimental samples or fill them with sterile media or PBS to create a humidity barrier.
This compound-T03 Observed cytotoxicity at effective this compound concentrations. 1. On-target toxicity: Degradation of Helios (IKZF2), a key regulator of T-cell function, can lead to apoptosis or cell cycle arrest in certain cell types.[1][4] 2. Off-target effects: At higher concentrations, this compound may have off-target effects that lead to cell death. 3. Compound solubility issues: Poor solubility of this compound can lead to the formation of aggregates that are toxic to cells.[1]1. Assess on-target toxicity: Compare the cytotoxic effects in your target cell line with a cell line that does not express IKZF2 to determine if the toxicity is on-target. 2. Evaluate off-target effects: Perform proteomic profiling to identify any unintended protein degradation. 3. Ensure proper solubilization: Confirm that this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting it in cell culture medium.[1]
This compound-T04 Inconsistent Western blot results for Helios. 1. Poor antibody quality: The primary antibody against Helios may have low specificity or sensitivity.[1] 2. Inefficient protein transfer: Incomplete transfer of proteins from the gel to the membrane can lead to weak or variable signals. 3. Issues with protein loading: Unequal amounts of protein loaded in each lane will result in inaccurate comparisons.1. Validate the primary antibody: Test the antibody's specificity using a positive control (lysate from cells known to express Helios) and a negative control (lysate from Helios-knockout cells, if available).[1] 2. Optimize transfer conditions: Ensure proper contact between the gel and the membrane and optimize the transfer time and voltage. 3. Use a reliable loading control: Normalize the Helios signal to a stable housekeeping protein (e.g., GAPDH, β-actin) to correct for loading inaccuracies.

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of action of this compound?

    • A1: this compound is a molecular glue degrader that induces the degradation of the transcription factor Helios (IKZF2).[5] It functions by forming a ternary complex with the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and Helios.[6][7] This proximity induces the ubiquitination of Helios, marking it for degradation by the proteasome.[5]

  • Q2: How does this compound differ from a PROTAC?

    • A2: While both are methods for targeted protein degradation, this compound is a monovalent molecular glue, whereas PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional molecules with two distinct ligands connected by a linker.[8][9] this compound reshapes the surface of CRBN to recognize Helios as a new substrate.[10]

  • Q3: Which cell lines are suitable for this compound experiments?

    • A3: Suitable cell lines should endogenously express both Helios (IKZF2) and Cereblon (CRBN). T-cell lines, such as Jurkat cells, are often used as they express high levels of IKZF2.[6][11] It is crucial to verify the expression of both proteins in your chosen cell line before starting experiments.

  • Q4: What are the expected downstream effects of Helios degradation by this compound?

    • A4: Helios is a critical factor for maintaining the stability and suppressive function of regulatory T cells (Tregs).[4][6] Its degradation can lead to Treg destabilization, increased production of pro-inflammatory cytokines like IL-2 and IFN-γ, and enhanced anti-tumor immunity.[6][7]

  • Q5: How can I confirm that this compound is engaging with Cereblon in my cells?

    • A5: Target engagement can be assessed using cellular thermal shift assays (CETSA) or by performing competition experiments with a known CRBN ligand, such as thalidomide (B1683933) or lenalidomide.[12][13] Pre-treatment with a high concentration of a CRBN ligand should prevent this compound-mediated degradation of Helios.[12]

Experimental Protocols

Protocol 1: Quantification of Helios (IKZF2) Degradation by Western Blot

Objective: To determine the dose-dependent degradation of Helios protein following treatment with this compound.

Methodology:

  • Cell Seeding: Plate cells (e.g., Jurkat) in a 12-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.

  • Cell Treatment: Replace the medium in each well with the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 16 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against Helios (IKZF2) overnight at 4°C.

    • Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH) for 1 hour at room temperature.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signals.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the Helios signal to the loading control signal for each sample. Calculate the percentage of Helios remaining relative to the vehicle-treated control.

Protocol 2: Cell Viability Assay

Objective: To assess the effect of this compound on cell viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well clear-bottom plate at an appropriate density (e.g., 5,000 cells/well).

  • Compound Treatment: Treat the cells with a range of this compound concentrations, as described in Protocol 1.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions. This assay measures ATP levels as an indicator of cell viability.

  • Data Analysis: Measure the luminescence using a plate reader. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Data Presentation

Table 1: Example Dose-Response Data for this compound-Mediated Helios Degradation
This compound Concentration (nM)Mean % Helios Remaining (± SD)
0 (Vehicle)100 ± 5.2
0.195.3 ± 4.8
175.1 ± 6.1
1042.8 ± 3.9
10015.6 ± 2.5
10005.2 ± 1.8
1000025.7 ± 3.3 (Hook Effect)

Data are representative and should be generated for each specific cell line and experimental conditions.

Table 2: Key Parameters for Characterizing this compound Activity
ParameterDescriptionTypical Assay
DC50 The concentration of this compound that results in 50% degradation of the target protein.[2]Western Blot, Reporter Assay
Dmax The maximum percentage of protein degradation achieved.[2]Western Blot, Reporter Assay
IC50 The concentration of this compound that inhibits a biological process (e.g., cell growth) by 50%.Cell Viability Assay

Mandatory Visualizations

ALV2_Mechanism_of_Action cluster_cell Cell This compound This compound (Molecular Glue) Ternary_Complex This compound-CRBN-Helios Ternary Complex This compound->Ternary_Complex Binds CRBN Cereblon (CRBN) E3 Ligase Substrate Receptor CRBN->Ternary_Complex Binds Helios Helios (IKZF2) (Target Protein) Helios->Ternary_Complex Recruited Ub_Helios Ubiquitinated Helios Ternary_Complex->Ub_Helios Induces Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Helios->Proteasome Targeted for Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades

Caption: Mechanism of action of this compound as a molecular glue degrader.

Experimental_Workflow cluster_planning Phase 1: Assay Setup cluster_execution Phase 2: Treatment & Incubation cluster_analysis Phase 3: Data Acquisition & Analysis cluster_validation Phase 4: Validation A 1. Cell Line Selection (IKZF2 & CRBN expression) B 2. Cell Seeding A->B C 3. This compound Dose-Response Preparation B->C D 4. Cell Treatment C->D E 5. Incubation (Time-course) D->E F 6. Cell Lysis & Protein Quantification E->F J 10. Cell Viability Assay (Assess Cytotoxicity) E->J K 11. CRBN Competition Assay E->K G 7. Western Blot for Helios & Loading Control F->G H 8. Densitometry Analysis G->H I 9. Calculate DC50 & Dmax H->I

Caption: A typical experimental workflow for characterizing this compound activity.

References

ALV2 degradation assay controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ALV2 degradation assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it mediate protein degradation?

This compound is a potent and selective molecular glue degrader that specifically targets the transcription factor Helios for degradation.[1] It functions by binding to the E3 ubiquitin ligase Cereblon (CRBN), inducing a conformational change that promotes the recruitment of Helios.[1] This induced proximity leads to the ubiquitination of Helios and its subsequent degradation by the proteasome.

Q2: What are the essential positive and negative controls for an this compound degradation assay?

To ensure the reliability and validity of your experimental results, it is crucial to include both positive and negative controls.[2][3]

  • Positive Controls:

    • A known selective Helios degrader or this compound itself at a concentration known to induce degradation (e.g., 1 µM in Jurkat cells) can be used to confirm that the experimental system is working correctly.[1]

    • A purified protein of interest can serve as a positive control in immunoassays like Western blots to verify antibody specificity.[2]

  • Negative Controls:

    • A vehicle control (e.g., DMSO) is essential to establish a baseline and ensure that the observed effects are due to this compound and not the solvent.

    • A negative control compound that is structurally similar to this compound but does not induce Helios degradation can help confirm the specificity of the degradation effect.

    • To confirm that the degradation is proteasome-dependent, cells can be co-treated with this compound and a proteasome inhibitor (e.g., MG132 or carfilzomib).[4] In this case, Helios degradation should be blocked.

    • Using a cell line that does not express CRBN is another effective negative control, as this compound-mediated degradation is CRBN-dependent.[4]

Q3: What are the recommended concentrations of this compound for in vitro and in vivo experiments?

The optimal concentration of this compound will vary depending on the cell line and experimental conditions.

Experiment Type Recommended Concentration Range Reference
In vitro (Jurkat cells)0.1 - 10 µM[1]
In vivo (mouse)100 mg/kg (intraperitoneal injection, twice daily)[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No Helios Degradation Observed Cell line is not sensitive to this compound. Ensure you are using a cell line known to be responsive, such as Jurkat cells.[1]
This compound is inactive. Verify the integrity and proper storage of your this compound compound.
Incorrect assay setup. Review your protocol, including cell seeding density, treatment duration, and lysis conditions.
Issues with Western blot. Use a validated anti-Helios antibody and include a positive control (e.g., cell lysate known to express Helios).
High Background Signal Non-specific antibody binding. Optimize your antibody concentrations and blocking conditions.
Insufficient washing. Increase the number and duration of wash steps in your Western blot protocol.
Inconsistent Results Variability in cell culture. Maintain consistent cell passage numbers, confluency, and culture conditions.
Pipetting errors. Use calibrated pipettes and ensure accurate and consistent reagent addition.
Cell Toxicity High concentration of this compound or vehicle. Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound. Ensure the final concentration of the vehicle (e.g., DMSO) is not toxic to your cells.

Experimental Protocols

Protocol 1: In Vitro this compound-Mediated Helios Degradation Assay

This protocol outlines the steps to quantify the reduction of Helios protein in a cell line (e.g., Jurkat cells) treated with this compound.

  • Cell Culture and Seeding:

    • Culture Jurkat cells in appropriate media and conditions.

    • Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Treat cells with a dose-response of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 18 hours).[1]

    • Include positive and negative controls as described in the FAQ section.

  • Cell Lysis:

    • After treatment, harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification and Western Blot:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western blotting using a validated primary antibody against Helios and a suitable loading control antibody (e.g., GAPDH, β-actin).

    • Develop the blot using an appropriate secondary antibody and detection reagent.

    • Quantify band intensities to determine the extent of Helios degradation.

Visual Guides

ALV2_Mechanism_of_Action cluster_cell Cell This compound This compound Ternary_Complex This compound-CRBN-Helios Ternary Complex This compound->Ternary_Complex Binds CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Helios Helios (Target Protein) Helios->Ternary_Complex Ub_Helios Ubiquitinated Helios Ternary_Complex->Ub_Helios Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Helios->Proteasome Recruitment Degraded_Helios Degraded Helios Proteasome->Degraded_Helios Degradation

Caption: this compound-mediated degradation of Helios via the ubiquitin-proteasome system.

ALV2_Degradation_Assay_Workflow start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells treat_cells Treat with this compound and Controls (Vehicle, +/- Proteasome Inhibitor) seed_cells->treat_cells incubate Incubate for a Defined Period (e.g., 18 hours) treat_cells->incubate lyse_cells Harvest and Lyse Cells incubate->lyse_cells quantify_protein Quantify Protein Concentration lyse_cells->quantify_protein western_blot Western Blot for Helios and Loading Control quantify_protein->western_blot analyze_data Analyze and Quantify Helios Degradation western_blot->analyze_data end End analyze_data->end

Caption: A typical experimental workflow for an this compound degradation assay.

Troubleshooting_ALV2_Assay start No/Low Helios Degradation check_controls Are Positive Controls Working? start->check_controls check_compound Verify this compound Integrity and Concentration check_controls->check_compound No check_cells Confirm Cell Line Sensitivity and Health check_controls->check_cells Yes success Problem Resolved check_compound->success check_blot Troubleshoot Western Blot (Antibody, Protocol) check_cells->check_blot check_blot->success

Caption: A decision tree for troubleshooting common issues in this compound degradation assays.

References

Technical Support Center: Synthesis and Purification of ALV2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of ALV2, a potent and selective Helios molecular glue degrader. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the chemical synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule molecular glue degrader that selectively induces the degradation of the transcription factor Helios (IKZF2).[1][2] It functions by binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), creating a novel protein-protein interaction surface that recruits Helios for ubiquitination and subsequent proteasomal degradation.[2] This targeted degradation of Helios can destabilize regulatory T cells (Tregs), making this compound a promising agent for cancer immunotherapy.[2][3][4]

Q2: What are the main challenges in synthesizing this compound?

A2: The synthesis of this compound, a complex molecule with multiple chiral centers, presents several challenges. These can include:

  • Synthesis of the substituted piperidine (B6355638) ring: Constructing the specifically substituted piperidine moiety with the desired stereochemistry can be complex and may require multi-step synthetic routes.

  • Coupling of the piperidine and isoindolinone fragments: Efficiently coupling the two main heterocyclic cores of the molecule can be challenging and may require optimization of coupling reagents and reaction conditions to achieve good yields.

  • Control of stereochemistry: this compound contains a chiral center in the glutarimide (B196013) ring, similar to thalidomide (B1683933). Controlling the stereochemistry during synthesis or separating the resulting diastereomers can be a significant hurdle.

Q3: What are the recommended purification strategies for this compound?

A3: A multi-step purification strategy is typically required to achieve high purity of this compound. This generally involves:

  • Initial purification: Flash column chromatography on silica (B1680970) gel is a common first step to remove major impurities and unreacted starting materials.[1]

  • High-resolution purification: Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is often necessary to separate this compound from closely related byproducts.

  • Chiral separation: As this compound is a chiral molecule, chiral HPLC is essential to separate the enantiomers and isolate the desired biologically active isomer. Polysaccharide-based chiral stationary phases are often effective for separating thalidomide-like compounds.

Troubleshooting Guides

Synthesis Troubleshooting
Problem Potential Cause Suggested Solution
Low yield in the synthesis of the isoindolinone core Incomplete reaction of the phthalic anhydride (B1165640) derivative with the aminoglutarimide.Ensure anhydrous reaction conditions. Consider using a different condensing agent or optimizing the reaction temperature and time. A common method involves refluxing in glacial acetic acid.
Difficulties in the synthesis of the substituted piperidine fragment The desired stereoisomer is not obtained or is in a low diastereomeric ratio.Employ stereoselective synthetic methods. Consider using chiral auxiliaries or catalysts. Kinetic resolution of a racemic mixture of the piperidine derivative can also be an effective strategy.[5][6][7]
Low yield in the final coupling step between the isoindolinone and piperidine moieties Steric hindrance or low reactivity of the coupling partners.Screen different coupling reagents (e.g., HATU, HBTU) and bases (e.g., DIPEA). Optimize the stoichiometry of the reactants and the reaction temperature.
Formation of significant side products Non-specific reactions or degradation of starting materials or product.Analyze the side products by LC-MS and NMR to identify their structures. Based on the identified byproducts, modify the reaction conditions to minimize their formation (e.g., by using protecting groups, adjusting pH, or lowering the temperature).
Purification Troubleshooting
Problem Potential Cause Suggested Solution
Co-elution of impurities with this compound during silica gel chromatography Impurities have similar polarity to the product.Optimize the solvent system for flash chromatography by trying different solvent mixtures and gradients. If co-elution persists, proceed to preparative RP-HPLC.
Poor separation of diastereomers in preparative RP-HPLC The diastereomers have very similar retention times on the C18 column.Modify the HPLC gradient to be shallower, which can improve resolution. Experiment with different mobile phase modifiers (e.g., trifluoroacetic acid, formic acid) and temperatures.
Incomplete separation of enantiomers by chiral HPLC The chosen chiral stationary phase is not effective.Screen different polysaccharide-based chiral columns (e.g., Chiralpak IA, ID, IC). Optimize the mobile phase, which can be a mixture of alkanes and alcohols (e.g., hexane/isopropanol) or a polar organic mobile phase.
Product degradation during purification This compound may be unstable under certain conditions (e.g., prolonged exposure to acid or base).Perform purification steps at room temperature or below. Minimize the time the compound is in solution. Store the purified compound as a solid at low temperatures (e.g., -20°C).

Experimental Protocols

While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in the provided search results, a general synthetic strategy can be inferred from the synthesis of similar thalidomide analogs and molecular glues. The synthesis would likely involve the preparation of two key intermediates: a substituted isoindolinone and a functionalized piperidine, followed by their coupling.

General Protocol for the Synthesis of a 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione Intermediate:

This protocol is adapted from the synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione (B173961).[8]

  • Reaction Setup: To a solution of a substituted phthalic anhydride (1 equivalent) in a suitable solvent such as glacial acetic acid, add 3-aminopiperidine-2,6-dione (B110489) hydrochloride (1 equivalent) and sodium acetate (B1210297) (1 equivalent).

  • Reaction: Heat the mixture to reflux (approximately 118°C) and stir for 18-24 hours.

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. Add water to the residue and stir to precipitate the product.

  • Purification: Filter the solid, wash with water, and dry to obtain the crude product. Further purification can be achieved by recrystallization or silica gel chromatography.

General Protocol for Amide Coupling:

This is a general procedure for coupling the isoindolinone intermediate with a piperidine derivative.

  • Reaction Setup: Dissolve the isoindolinone-containing carboxylic acid (1 equivalent) and the piperidine amine (1-1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Coupling: Add a coupling agent (e.g., HATU, HBTU; 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA; 2-3 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

ALV2_Mechanism_of_Action cluster_crl4 CRL4-CRBN E3 Ligase Complex CRBN CRBN Helios Helios (IKZF2) (Target Protein) CRBN->Helios Forms Ternary Complex DDB1 DDB1 CUL4 CUL4 Rbx1 Rbx1 This compound This compound This compound->CRBN Binds This compound->Helios Ub Ubiquitin Helios->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation ALV2_Synthesis_Workflow cluster_intermediates Intermediate Synthesis Start1 Substituted Phthalic Anhydride Intermediate1 Substituted Isoindolinone (Core 1) Start1->Intermediate1 Start2 3-Aminopiperidine- 2,6-dione Start2->Intermediate1 Coupling Amide Coupling Intermediate1->Coupling Start3 Piperidine Precursor Intermediate2 Functionalized Piperidine (Core 2) Start3->Intermediate2 Intermediate2->Coupling Crude_this compound Crude this compound Coupling->Crude_this compound Purification Purification Crude_this compound->Purification Pure_this compound Pure this compound Purification->Pure_this compound ALV2_Purification_Workflow Crude Crude Reaction Mixture Flash_Chrom Silica Gel Flash Chromatography Crude->Flash_Chrom Semi_Pure Semi-pure this compound (Diastereomeric Mixture) Flash_Chrom->Semi_Pure Prep_HPLC Preparative RP-HPLC Semi_Pure->Prep_HPLC Racemic_this compound Racemic this compound Prep_HPLC->Racemic_this compound Chiral_HPLC Chiral HPLC Racemic_this compound->Chiral_HPLC Pure_Enantiomer Pure this compound Enantiomer Chiral_HPLC->Pure_Enantiomer

References

Technical Support Center: Optimizing Treg-Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "ALV2 treatment" in the context of regulatory T cells (Tregs) did not yield specific, publicly available scientific literature. Therefore, this guide focuses on a well-established and clinically relevant agent used to modulate Treg function: low-dose Interleukin-2 (IL-2) . The principles, protocols, and troubleshooting steps outlined here are based on extensive research into IL-2's effects on Tregs and can serve as a robust framework for optimizing protocols involving other Treg-modulating agents.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of treating Tregs with low-dose IL-2?

The primary goal is to selectively expand the population of Tregs and enhance their suppressive function without significantly activating other immune cells like conventional T cells (Tconv), natural killer (NK) cells, or CD8+ T cells.[1][2] Tregs are crucial for maintaining immune homeostasis and preventing autoimmunity.[1][3] They express a high-affinity IL-2 receptor (CD25), making them highly responsive to low concentrations of this cytokine.[1][4] Optimizing IL-2 treatment can restore Treg function, which is often impaired in autoimmune diseases.[5][6]

Q2: What is a typical incubation time and concentration for ex vivo expansion of Tregs with IL-2?

Ex vivo expansion protocols commonly involve stimulating isolated Tregs (e.g., CD4+CD25+CD127low) with anti-CD3/CD28 beads in the presence of high-dose IL-2 for a period of 2 to 3 weeks.[2][4][7] One common protocol involves a 2-week expansion period which can result in a 300- to 2000-fold increase in Treg numbers.[4] For shorter-term functional enhancement without massive expansion, incubation for 24 to 72 hours may be sufficient. The optimal time is experiment-dependent and should be determined empirically.

Q3: How does low-dose IL-2 therapy affect Treg stability and function in vivo?

In vivo administration of low-dose IL-2 has been shown to increase the number and enhance the suppressive function of Tregs in clinical trials for various autoimmune diseases.[1][5] IL-2 is essential for Treg development, maintenance, and function, primarily through the STAT5 signaling pathway.[4] Treatment can lead to an increase in the expression of key Treg functional molecules like FOXP3, CTLA-4, and CD25.[8][9] However, the effects can be dose-dependent; higher doses risk expanding pro-inflammatory NK cells and cytotoxic CD8+ T cells.[1]

Q4: How can I verify the purity and function of my Treg population after IL-2 treatment?

  • Purity and Phenotype: Use flow cytometry to assess the expression of key Treg markers. A standard panel includes CD4, CD25, and FOXP3 (intracellular). Low expression of CD127 is also a critical marker for identifying human Tregs.[2]

  • Function: The gold standard for assessing Treg function is the in vitro suppression assay. This involves co-culturing the treated Tregs with responder T cells (Tresp, e.g., CD4+CD25-) and measuring the inhibition of Tresp proliferation.[5][6][10]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Treg Viability or Poor Expansion 1. Suboptimal IL-2 concentration. 2. Poor quality of isolated cells. 3. Insufficient TCR stimulation (e.g., anti-CD3/CD28 beads).1. Titrate IL-2 concentration to find the optimal dose for your specific cell source and density. 2. Ensure high purity of the starting Treg population (CD4+CD25+CD127low).[2] 3. Optimize the bead-to-cell ratio for initial activation.
Expansion of Contaminating Effector T Cells or NK Cells 1. IL-2 concentration is too high, activating non-Treg populations.[1] 2. Initial isolated Treg population was not pure enough.1. Reduce the IL-2 concentration. Perform a dose-response curve to find the sweet spot for selective Treg expansion. 2. Improve the cell sorting strategy. Including CD127low as a negative selection marker is critical for human Tregs.
Treated Tregs Show Poor Suppressive Function 1. Loss of FOXP3 expression and Treg lineage stability. 2. Over-stimulation during ex vivo expansion. 3. Tregs have become anergic or senescent after prolonged culture.1. Add agents known to stabilize FOXP3 expression during expansion, such as rapamycin (B549165) or retinoic acid.[2][8] 2. Ensure cells are not cultured for excessively long periods. Rest expanded cells in media with IL-2 but without TCR stimulation before functional assays. 3. Assess expression of exhaustion markers.
High Variability in Suppression Assay Results 1. Inconsistent Treg-to-Tresp ratios. 2. Variable health and responsiveness of responder T cells. 3. Technical variability in measuring proliferation (e.g., [3H]-thymidine incorporation or CFSE dye dilution).1. Carefully perform serial dilutions and use multiple ratios (e.g., 1:1, 1:2, 1:4, 1:8) in your assay. 2. Always use freshly isolated, healthy responder cells from a consistent source. 3. Ensure consistent cell plating, labeling, and acquisition parameters for flow cytometry-based assays.

Quantitative Data Summary

Table 1: Representative Data on Treg Function and Numbers Post-Treatment This table synthesizes typical outcomes from clinical studies involving Treg-modulating therapies.

ParameterBaseline (Pre-Treatment)Post-Treatment (Treg/IL-2 Arm)ChangeCitation(s)
Treg Suppressive Function (%) 27.6% ± 5.847.6% ± 13.8+20.0%[5]
Treg Suppressive Function (wAIHA Patients, % Inhibition) 51%73% (Healthy Controls)Deficiency noted[10]
Treg Population (% of CD4+ T cells) 3.6% ± 0.95.3% ± 0.9+1.7%[5]

Table 2: Key Phenotypic Markers for Treg Identification and Function This table lists crucial markers for characterizing Tregs before and after treatment.

MarkerFunction / SignificanceExpected Change with IL-2Citation(s)
CD25 (IL-2Rα) High-affinity IL-2 receptor subunit; critical for high sensitivity to IL-2.Maintained or Increased[1][5][9]
FOXP3 Master transcription factor essential for Treg development and function.Maintained or Increased[1][5][8]
CTLA-4 Inhibitory receptor; suppresses effector T cells and APCs.Increased[4][9]
CD127 (IL-7Rα) IL-7 receptor; expression is low or absent on Tregs.Remains Low[2][7]
CD39/CD73 Ectonucleotidases that generate immunosuppressive adenosine.Increased[9]

Experimental Protocols

Protocol 1: Ex Vivo Expansion of Human Tregs with IL-2

This protocol describes a common method for expanding polyclonal human Tregs for research or therapeutic applications.[2][7]

  • Isolation:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation.

    • Enrich for CD4+ T cells using a negative selection magnetic bead kit.

    • Isolate CD4+CD25+ T cells using positive selection for CD25. For higher purity, sort for CD4+CD25+CD127low cells using fluorescence-activated cell sorting (FACS).

  • Activation and Culture:

    • Culture isolated Tregs in complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum, Penicillin/Streptomycin, and L-glutamine.

    • Activate the cells by adding anti-CD3/anti-CD28-coated magnetic beads at a 1:1 bead-to-cell ratio.

    • Add high-dose recombinant human IL-2 (e.g., 1000-3000 IU/mL). The optimal concentration should be empirically determined.

    • Optionally, add rapamycin (e.g., 100 nM) to selectively inhibit the growth of contaminating effector T cells and stabilize the Treg phenotype.[8][11]

  • Incubation and Expansion:

    • Incubate the cells at 37°C and 5% CO2.

    • Monitor cell density and viability every 2-3 days. Split the cultures as needed to maintain a density of 0.5-1.5 x 10^6 cells/mL.

    • Add fresh media containing IL-2 (and rapamycin, if used) every 2-3 days.

    • The total incubation time for expansion is typically 14-21 days.

  • Post-Expansion Analysis:

    • Remove the magnetic beads before analysis.

    • Assess cell count and viability.

    • Analyze the phenotype by flow cytometry (CD4, CD25, FOXP3, CD127) and confirm functional suppressive capacity using a Treg suppression assay (Protocol 2).

Protocol 2: In Vitro Treg Suppression Assay

This assay measures the ability of a Treg population to suppress the proliferation of responder T cells (Tresp).

  • Cell Preparation:

    • Tregs: Use Tregs treated with your agent of interest (e.g., IL-2 from Protocol 1) or freshly isolated Tregs.

    • Responder T cells (Tresp): Isolate CD4+CD25- T cells from fresh PBMCs.

    • Antigen-Presenting Cells (APCs): Isolate CD3-negative cells from PBMCs and irradiate them (e.g., 3000 rads) to prevent their proliferation.

  • Cell Labeling (CFSE Method):

    • Label the Tresp population with Carboxyfluorescein succinimidyl ester (CFSE) dye according to the manufacturer's protocol. CFSE is diluted with each cell division, allowing proliferation to be measured by flow cytometry.

  • Co-Culture Setup:

    • In a 96-well round-bottom plate, set up the following conditions in triplicate:

      • Tresp alone (unstimulated control): Tresp + APCs

      • Tresp alone (stimulated control): Tresp + APCs + anti-CD3 antibody (e.g., 1 µg/mL)

      • Co-culture: Tresp + APCs + anti-CD3 antibody + Tregs at various Treg:Tresp ratios (e.g., 1:1, 1:2, 1:4, 1:8).

  • Incubation:

    • Incubate the plate for 3-5 days at 37°C and 5% CO2. The optimal incubation time depends on the proliferation rate of the Tresp cells.

  • Analysis:

    • Harvest the cells and analyze by flow cytometry.

    • Gate on the live CD4+ T cell population.

    • Measure the dilution of the CFSE signal in the Tresp population for each condition.

    • Calculate the percent suppression using the following formula: % Suppression = (1 - (Proliferation in co-culture / Proliferation of Tresp alone)) * 100

Visualizations

IL2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL2R IL-2R Complex (CD25, CD122, CD132) JAK1 JAK1 IL2R->JAK1 binds JAK3 JAK3 IL2R->JAK3 binds STAT5 STAT5 Dimer JAK1->STAT5 phosphorylates JAK3->STAT5 phosphorylates pSTAT5 p-STAT5 Dimer FOXP3 ↑ FOXP3 Expression pSTAT5->FOXP3 Translocates & Binds DNA CD25_exp ↑ CD25 Expression pSTAT5->CD25_exp Survival ↑ Pro-Survival Genes (e.g., Bcl-2) pSTAT5->Survival Suppression ↑ Suppressive Function pSTAT5->Suppression IL2 Extracellular IL-2 IL2->IL2R Binding

Caption: IL-2 signaling pathway in regulatory T cells.

Treg_Workflow cluster_prep Phase 1: Cell Preparation cluster_treat Phase 2: Treatment & Culture cluster_assay Phase 3: Functional Assay Start Start: Whole Blood/PBMCs Isolate Isolate Tregs (CD4+CD25+CD127low) Start->Isolate Tresp Isolate Tresp (CD4+CD25-) Start->Tresp Activate Activate Tregs (anti-CD3/CD28 + IL-2) Isolate->Activate Label Label Tresp (CFSE) Tresp->Label Incubate Incubate/Expand (24h to 21 days) Activate->Incubate CoCulture Co-culture Tregs + Tresp (3-5 days) Incubate->CoCulture Label->CoCulture FCM Flow Cytometry Analysis CoCulture->FCM Result Calculate % Suppression FCM->Result

Caption: Experimental workflow for Treg expansion and functional analysis.

Troubleshooting_Logic Start Problem: Poor Treg Expansion CheckViability Is initial viability >95%? Start->CheckViability CheckPurity Is FOXP3+ purity >90%? CheckViability->CheckPurity Yes Sol_Viability Solution: Improve isolation protocol CheckViability->Sol_Viability No CheckStim Is TCR stimulation adequate? CheckPurity->CheckStim Yes Sol_Purity Solution: Refine sorting strategy (add CD127) CheckPurity->Sol_Purity No CheckIL2 Is IL-2 dose optimal? CheckStim->CheckIL2 Yes Sol_Stim Solution: Optimize bead:cell ratio CheckStim->Sol_Stim No Sol_IL2 Solution: Perform IL-2 dose titration CheckIL2->Sol_IL2 No Success Expansion Successful CheckIL2->Success Yes

Caption: Troubleshooting logic for poor ex vivo Treg expansion.

References

how to prevent ALV2 degradation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ALV2, a potent and selective Helios molecular glue degrader. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in stock solutions and ensuring the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. This compound is soluble in DMSO up to 160 mg/mL (305.36 mM) with the aid of ultrasonication.[1] For in vivo studies, a common formulation involves a multi-component solvent system to create a suspended solution.[2]

Q2: What are the recommended storage conditions and stability for this compound stock solutions in DMSO?

A2: To ensure the stability of your this compound stock solutions, it is crucial to adhere to the following storage guidelines. Storing aliquots in tightly sealed vials at -80°C is the preferred method for long-term storage, where the solution is expected to be stable for up to 6 months. For shorter-term storage, -20°C is acceptable for up to 1 month.[1][2] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q3: My this compound stock solution shows precipitation after thawing. What should I do?

A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the vial to room temperature and vortex or sonicate the solution to redissolve the precipitate completely before use.[2] To avoid this, consider preparing aliquots at a concentration well within the solubility limit in DMSO.

Q4: I am observing inconsistent results in my experiments. Could this be due to this compound degradation?

A4: Yes, inconsistent experimental outcomes can be a strong indicator of compound degradation. This compound, as a derivative of a class of molecules known to be susceptible to hydrolysis, may degrade over time in solution, especially if not stored properly.[3] Any deviation from the recommended storage conditions or the use of older stock solutions can lead to a decrease in the effective concentration of the active compound, resulting in variability in your data. It is always best practice to use freshly prepared dilutions from a properly stored stock.

Q5: Should I be concerned about the light sensitivity of this compound?

Troubleshooting Guide

This guide addresses common issues that may arise during the preparation and storage of this compound stock solutions.

Problem Possible Cause Recommended Solution
Loss of biological activity in experiments Degradation of this compound in the stock solution due to improper storage (e.g., prolonged storage at -20°C, repeated freeze-thaw cycles).1. Prepare a fresh stock solution from solid this compound.2. Always store stock solutions at -80°C for long-term use and at -20°C for no longer than one month.[1][2]3. Prepare single-use aliquots to minimize freeze-thaw cycles.
Hydrolysis of this compound, as it belongs to a class of compounds (thalidomide analogs) known to be susceptible to hydrolytic degradation.[3]1. Use anhydrous DMSO to prepare stock solutions.2. Avoid introducing moisture into the stock solution vial.3. For aqueous-based assays, prepare working dilutions fresh from the DMSO stock immediately before the experiment.
Precipitate formation in stock solution The concentration of this compound exceeds its solubility in DMSO at the storage temperature.1. Gently warm the vial to room temperature and use sonication to redissolve the compound fully before use.[2]2. Prepare a new stock solution at a lower concentration.
The DMSO has absorbed water over time, reducing the solubility of this compound.1. Use fresh, anhydrous DMSO for preparing stock solutions.2. Store DMSO under dry conditions.
Inconsistent results between experimental replicates Incomplete dissolution of this compound when preparing the stock solution.1. Ensure complete dissolution by vortexing and using an ultrasonic bath.[1]2. Visually inspect the solution to confirm the absence of any solid particles before use.
Use of a degraded stock solution for some replicates.1. Always use aliquots from the same, properly stored stock solution for all replicates within an experiment.2. If in doubt, prepare a fresh stock solution.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound solid (Molecular Weight: 523.97 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 523.97 g/mol = 0.00524 g or 5.24 mg.

  • Weigh the calculated amount of this compound solid in a suitable container.

  • Add the appropriate volume of anhydrous DMSO to the solid.

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • Place the vial in an ultrasonic water bath for 10-15 minutes to ensure complete dissolution.[1]

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Dispense the stock solution into single-use aliquots in sterile, tightly sealed vials.

  • Label each aliquot with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2]

Protocol for Assessing this compound Stability by HPLC-MS

This protocol provides a general framework for monitoring the stability of this compound in a DMSO stock solution over time.

Objective: To quantify the percentage of intact this compound remaining in a stock solution under specific storage conditions.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Mass spectrometer (MS)

  • C18 reverse-phase HPLC column

  • Mobile phase solvents (e.g., acetonitrile (B52724) and water with 0.1% formic acid)

  • Autosampler vials

Procedure:

  • Time-Zero Analysis:

    • Immediately after preparing the fresh this compound stock solution, dilute a small aliquot to a suitable concentration for HPLC-MS analysis (e.g., 10 µM in 50% acetonitrile/water).

    • Inject the sample and acquire the chromatogram and mass spectrum.

    • Record the peak area of the parent this compound peak at time zero. This will serve as the 100% reference.

  • Sample Storage:

    • Store the aliquots of the this compound stock solution under the desired test conditions (e.g., -20°C, 4°C, room temperature).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 2 weeks, 1 month), retrieve one aliquot from each storage condition.

    • Allow the aliquot to equilibrate to room temperature.

    • Prepare a dilution for HPLC-MS analysis in the same manner as the time-zero sample.

    • Inject the sample and acquire the data using the same HPLC-MS method.

  • Data Analysis:

    • Identify and integrate the peak corresponding to intact this compound in the chromatograms from each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the time-zero sample using the following formula:

      • % Remaining = (Peak Area at Time X / Peak Area at Time Zero) * 100

    • Analyze the mass spectrometry data to identify any potential degradation products by looking for new peaks with different mass-to-charge ratios.

Visualizations

This compound Signaling Pathway

ALV2_Signaling_Pathway cluster_cell Cell This compound This compound Ternary_Complex This compound-CRBN-Helios Ternary Complex This compound->Ternary_Complex Binds CRBN CRBN (E3 Ubiquitin Ligase Substrate Receptor) CRBN->Ternary_Complex Recruits Helios Helios (Transcription Factor) Helios->Ternary_Complex Recruits Proteasome Proteasome Helios->Proteasome Targets for Degradation Ternary_Complex->Helios Polyubiquitinates Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Degraded_Helios Degraded Helios (Fragments) Proteasome->Degraded_Helios Degrades

Caption: this compound-mediated degradation of Helios via the ubiquitin-proteasome system.

Experimental Workflow for this compound Stability Assessment

ALV2_Stability_Workflow Prep 1. Prepare Fresh this compound Stock Solution in DMSO T0 2. Time-Zero Analysis (HPLC-MS) Prep->T0 Store 3. Store Aliquots at Different Conditions (-20°C, 4°C, RT) Prep->Store Analysis 5. Quantify Remaining this compound and Identify Degradants T0->Analysis Timepoints 4. Analyze Aliquots at Specific Time Points (e.g., 1, 2, 4 weeks) Store->Timepoints Timepoints->Analysis Report 6. Report Stability Data Analysis->Report

Caption: Workflow for assessing the stability of this compound stock solutions.

References

Technical Support Center: Troubleshooting Unexpected Results in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions to common problems researchers, scientists, and drug development professionals may encounter during flow cytometry experiments. While this guide offers general advice, for issues specific to your internal project, which you may refer to as "ALV2," please consult your internal documentation and subject matter experts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting information is organized in a question-and-answer format to directly address the challenges you might face.

Issue 1: Weak or No Signal

Question: I am not seeing a signal, or the fluorescence intensity is very weak for my population of interest. What are the possible causes and solutions?

Answer:

Weak or no signal is a common issue in flow cytometry that can stem from several factors, from sample preparation to instrument settings.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Antibody Issues Antibody Concentration: Titrate your antibody to determine the optimal concentration. Using too little antibody will result in a weak signal.[1] Antibody Storage and Handling: Ensure antibodies are stored according to the manufacturer's instructions to prevent degradation. Avoid repeated freeze-thaw cycles and protect fluorescently-labeled antibodies from light.[2] Antibody Specificity: Confirm that the antibody is validated for flow cytometry and is specific to the target antigen in the species you are using.[3]
Target Antigen Issues Low Antigen Expression: If your target antigen has low expression, use a brighter fluorochrome for detection.[1] Consider using a signal amplification system, such as a biotinylated primary antibody followed by a streptavidin-fluorochrome conjugate. Antigen Accessibility (Intracellular Targets): For intracellular targets, ensure proper fixation and permeabilization methods are used to allow the antibody to reach its epitope.[1] The choice of fixation and permeabilization agents (e.g., detergents like Triton™ X-100 or saponin, or solvents like methanol) should be optimized for the specific target.[1] Antigen Modulation/Internalization: To prevent the internalization of surface antigens, perform all staining steps on ice or at 4°C with ice-cold reagents.[1]
Instrument Settings Laser and Filter Configuration: Verify that the correct lasers and filters are being used for the specific fluorochromes in your panel.[2] PMT Voltages/Gain Settings: Ensure that the photomultiplier tube (PMT) voltages or gain settings are optimized for your experiment. While excessively high voltages can increase background, settings that are too low will result in weak signal detection.
Experimental Protocol Incubation Time and Temperature: Optimize the incubation time and temperature for antibody staining.
Experimental Protocol: Antibody Titration

To determine the optimal antibody concentration, perform a serial dilution of the antibody and stain a consistent number of cells for each concentration. The optimal concentration is the one that gives the best separation between the positive and negative populations with the lowest background staining.

Issue 2: High Background or Non-Specific Staining

Question: My negative population is showing a high fluorescence signal, leading to poor resolution between my positive and negative populations. How can I reduce this background?

Answer:

High background fluorescence can obscure positive signals and make data interpretation difficult. It is often caused by non-specific antibody binding or issues with cell health.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Non-Specific Antibody Binding Fc Receptor Binding: Block Fc receptors on cells (e.g., B cells, macrophages) using an Fc blocking reagent or by including serum from the same species as the secondary antibody in the staining buffer.[4][5] Antibody Concentration: Using too much antibody can lead to non-specific binding. Titrate your antibody to find the optimal concentration.[3] Insufficient Washing: Increase the number of wash steps after antibody incubation to remove unbound antibodies.[4] Consider adding a low concentration of a detergent like Tween® 20 to the wash buffer.[3]
Cell Health and Autofluorescence Dead Cells: Dead cells can non-specifically bind antibodies. Use a viability dye to exclude dead cells from your analysis.[4][6] Handle cells gently and keep them on ice to maintain viability.[4] Autofluorescence: Some cell types are naturally autofluorescent. To minimize this, you can use brighter fluorochromes that can be detected above the autofluorescence background or use a channel with less autofluorescence (e.g., red channel).[4] Running an unstained control will help you assess the level of autofluorescence.
Instrument and Reagent Issues Contaminated Buffers or Reagents: Ensure all buffers and reagents are fresh and free of contaminants.

Experimental Workflow: Staining Protocol with Fc Block and Viability Dye

G start Start with Single-Cell Suspension fc_block Incubate with Fc Block start->fc_block surface_stain Stain with Surface Antibodies fc_block->surface_stain wash1 Wash Cells surface_stain->wash1 viability_stain Stain with Viability Dye wash1->viability_stain wash2 Wash Cells viability_stain->wash2 fix_perm Fix and Permeabilize (for intracellular targets) wash2->fix_perm Optional acquire Acquire on Flow Cytometer wash2->acquire intracellular_stain Stain with Intracellular Antibodies fix_perm->intracellular_stain wash3 Wash Cells intracellular_stain->wash3 wash3->acquire

Caption: Staining workflow with optional intracellular staining.

Issue 3: Unexpectedly High Fluorescence Intensity

Question: The fluorescence signal for my positive population is off-scale or much brighter than expected. What could be causing this?

Answer:

An excessively high fluorescence signal can lead to data that is difficult to analyze and may indicate issues with compensation or instrument settings.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Instrument Settings PMT Voltages/Gain Settings: The PMT voltages or gain may be set too high. Reduce these settings to bring the signal on-scale.[7] Laser Power: If adjustable, consider reducing the laser power.[7]
Antibody Concentration Excess Antibody: Using a concentration of antibody that is too high can lead to an overly bright signal. Ensure you have properly titrated your antibody.[3]
Compensation Issues Incorrect Compensation: In multicolor experiments, incorrect compensation can lead to a false positive signal in a particular channel due to spillover from another fluorochrome. Ensure you are using proper single-stain controls for compensation.
Panel Design Bright Fluorophore on Abundant Antigen: Pairing a very bright fluorochrome with a highly expressed antigen can result in an extremely bright signal.[4] Consider using a dimmer fluorochrome for highly abundant targets.

Issue 4: Compensation and Spectral Overlap Problems

Question: I'm seeing "smiling" populations or other artifacts in my multicolor flow cytometry data. How can I improve my compensation?

Answer:

Proper compensation is critical for accurate data in multicolor flow cytometry. It corrects for the spectral overlap between different fluorochromes.[8]

Key Principles for Accurate Compensation:

  • Single-Stained Controls are Essential: For each fluorochrome in your panel, you must have a corresponding single-stained control.[8]

  • Controls Must be as Bright or Brighter: The positive signal in your compensation control should be at least as bright as the signal you expect in your experimental sample.[9]

  • Autofluorescence Must Match: The autofluorescence of the positive and negative populations in your compensation control should be the same.[9]

  • Use the Same Fluorochrome: The fluorochrome used for the compensation control must be the same as the one used in the experiment.

  • Treat Controls the Same as Samples: Your compensation controls should be treated with the same fixation and permeabilization steps as your experimental samples.[1]

Troubleshooting Logic for Compensation Issues

G start Compensation Issues Observed? check_controls Are single-stain controls correct? start->check_controls Yes solution Accurate Compensation start->solution No check_brightness Is the positive control bright enough? check_controls->check_brightness Yes re_run_controls Re-run compensation with corrected controls check_controls->re_run_controls No check_autofluorescence Do positive and negative have same autofluorescence? check_brightness->check_autofluorescence Yes check_brightness->re_run_controls No check_treatment Were controls treated the same as samples? check_autofluorescence->check_treatment Yes check_autofluorescence->re_run_controls No check_treatment->re_run_controls No adjust_gating Adjust gating on compensation controls check_treatment->adjust_gating Yes re_run_controls->solution review_panel Review panel design for high spillover pairs adjust_gating->review_panel review_panel->solution

Caption: Troubleshooting workflow for compensation issues.

Issue 5: Unusual Scatter Properties

Question: My forward and side scatter profiles look unusual, with a lot of debris or shifted populations. What could be the cause?

Answer:

Forward scatter (FSC) is proportional to cell size, and side scatter (SSC) is related to the internal complexity or granularity of the cell. Unusual scatter profiles often indicate problems with sample quality.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Poor Sample Quality Cell Death and Debris: Excessive cell death will lead to a large amount of debris, which can obscure the populations of interest. Use a viability dye and gate on live cells. Prepare fresh samples and handle them gently.[4] Cell Clumps: Cell aggregates can clog the flow cytometer and give unusual scatter signals. Filter your samples before running them. Gentle pipetting can help to break up clumps.[3]
Sample Preparation Artifacts Harsh Enzymatic Digestion: Over-digestion of tissues can damage cells and alter their scatter properties. Optimize the digestion protocol. Vortexing/Centrifugation: Harsh vortexing or high-speed centrifugation can lyse cells.
Instrument Issues Clogs: A partial or full clog in the flow cell can affect the fluidics and lead to abnormal scatter.[4] Perform regular cleaning and maintenance of the instrument.

This technical support guide provides a starting point for troubleshooting common issues in flow cytometry. For more complex problems, consulting with a flow cytometry specialist is recommended.

References

Technical Support Center: Refining Lentiviral Vector (LV) Treatment Protocols for Primary T Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining lentiviral (LV) vector treatment protocols for primary T cells. The information presented here is synthesized from established methodologies for lentiviral transduction and T-cell manipulation. While the term "ALV2" was specified, it is not a standard designation in widely available literature; therefore, this guide focuses on the broadly applicable principles and techniques for lentiviral vectors, which are a cornerstone of T-cell engineering.

Frequently Asked Questions (FAQs)

Q1: What is a lentiviral vector and why is it used for T-cell engineering? A: A lentiviral vector (LV) is a tool derived from a virus (typically HIV-1) that can deliver genetic material into a wide range of cell types, including both dividing and non-dividing cells like primary T cells.[1] LVs are ideal for T-cell engineering because they can integrate a new gene (e.g., for a Chimeric Antigen Receptor or CAR) into the T cell's genome, leading to stable, long-term expression of the desired therapeutic protein.[2]

Q2: What are the critical safety considerations when working with lentiviral vectors? A: Working with LVs requires adherence to Biosafety Level 2 (BSL-2) or higher containment practices. Key risks include the potential for generating replication-competent lentivirus and insertional mutagenesis, where the vector integrates into the host genome near a proto-oncogene, potentially leading to uncontrolled cell growth.[2] Third-generation LV systems significantly enhance safety by separating the necessary viral genes onto multiple plasmids, reducing the risk of generating a replication-competent virus.[2] All liquid waste should be treated with a disinfectant like 10% bleach.[3]

Q3: What is the optimal Multiplicity of Infection (MOI) for transducing primary T cells? A: The optimal MOI (the ratio of viral particles to target cells) can vary depending on the vector preparation, T-cell donor, and activation status. A common starting point is an MOI of approximately 5.[4] However, it is crucial to perform a titration experiment to determine the ideal MOI that yields high transduction efficiency with minimal cytotoxicity for your specific experimental conditions.

Q4: How long should T cells be expanded after transduction? A: After transduction, T cells are typically expanded for a period of 11-12 days or more to reach the required therapeutic dose.[3][4] During this time, they are cultured in media supplemented with cytokines like Interleukin-2 (IL-2) to promote proliferation.[3][4] The cell density should be maintained at approximately 0.5–1 x 10⁶ cells/mL.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the lentiviral transduction of primary T cells.

Problem Possible Cause(s) Recommended Solution(s)
Low Transduction Efficiency 1. Suboptimal T-Cell Activation: T cells must be properly activated to be receptive to transduction. 2. Low Vector Titer/Quality: The viral vector may have a low concentration of infectious particles or may have been damaged by improper handling (e.g., multiple freeze-thaw cycles).[5] 3. Presence of Inhibitors: Components in the culture medium or from the donor's plasma may inhibit transduction. 4. Host Cell Restriction Factors: T cells express factors that can block viral transduction.[6]1. Confirm Activation: Verify T-cell activation by checking for expression of markers like CD25 and CD69 via flow cytometry. Ensure anti-CD3/CD28 stimulation is adequate.[7] 2. Titer the Virus: Always titer new viral preparations. Use a high-quality, tested vector and avoid repeated freezing and thawing. 3. Wash Cells: Ensure T cells are washed and resuspended in fresh medium before transduction to remove potential inhibitors. 4. Use Transduction Enhancers: Consider using reagents designed to enhance lentiviral transduction of suspension cells.
Poor T-Cell Viability Post-Transduction 1. Vector Toxicity: High MOIs or impurities in the viral preparation can be toxic to cells. 2. Suboptimal Culture Conditions: Incorrect cell density, nutrient depletion, or pH shifts can lead to cell death.[8] 3. Centrifugation/Handling Stress: Excessive centrifugation speeds or harsh pipetting can damage cells.[9]1. Optimize MOI: Perform a dose-response experiment to find the highest MOI with the lowest toxicity. Use purified viral stocks. 2. Maintain Optimal Culture: Maintain cell density between 0.5-1 x 10⁶ cells/mL and replenish media with fresh cytokines (e.g., IL-2) every 48-72 hours.[3][4] 3. Gentle Handling: Use lower centrifugation speeds and handle cells gently during all steps.
Low T-Cell Proliferation After Transduction 1. Insufficient Cytokine Support: Inadequate levels of IL-2 or other growth factors will limit T-cell expansion. 2. Cellular Exhaustion: Over-stimulation or prolonged culture can lead to T-cell exhaustion and reduced proliferative capacity. 3. Poor Initial Cell Health: T cells from certain donors, particularly heavily pre-treated patients, may have inherently poor expansion potential.[10]1. Ensure Adequate IL-2: Add fresh IL-2 (e.g., 100 IU/mL) every 48-72 hours to maintain T-cell proliferation.[3] 2. Rest T Cells: After the initial expansion phase (e.g., day 11-12), rest the T cells by withdrawing IL-2 to reduce activation-induced cell death.[4] 3. Screen Donors: If possible, use cells from healthy donors for process development. Acknowledge the higher variability when using patient-derived material.[10]
High Background in Flow Cytometry 1. Non-Specific Antibody Binding: The Fc portion of antibodies can bind to Fc receptors on T cells. 2. Dead Cells: Dead cells can non-specifically bind antibodies, leading to false positives.[5] 3. Inadequate Compensation: Incorrect compensation settings when analyzing multiple fluorochromes can create artificial positive signals.1. Use Fc Block: Block Fc receptors with an appropriate reagent before staining. 2. Include a Viability Dye: Use a viability dye (e.g., DAPI, 7-AAD) to gate on live cells and exclude dead cells from the analysis.[5] 3. Use Proper Controls: Always use single-stain controls and Fluorescence Minus One (FMO) controls to set compensation correctly.[5][7]

Visualized Workflows and Pathways

Lentiviral Transduction Workflow for Primary T Cells

G cluster_0 Day 0-1: Isolation & Activation cluster_1 Day 1-2: Transduction cluster_2 Day 2-12: Expansion cluster_3 Post-Expansion: Analysis pbmc Isolate PBMCs isolate Isolate T Cells (Negative Selection) pbmc->isolate activate Activate T Cells (Anti-CD3/CD28 Beads) isolate->activate transduce Add Lentiviral Vector (MOI ~5) activate->transduce culture1 Incubate 24h transduce->culture1 expand Expand Culture (Add IL-2 every 48-72h) culture1->expand maintain Maintain Density (0.5-1x10^6 cells/mL) expand->maintain rest Rest T Cells (Withdraw IL-2 after Day 11) maintain->rest analyze Functional Assays (e.g., Cytotoxicity) rest->analyze

Caption: A generalized workflow for the lentiviral transduction of primary T cells.

Troubleshooting Logic: Low Transduction Efficiency

G start Low Transduction Efficiency Observed q1 Was T-Cell Activation Confirmed (CD25+)? start->q1 s1 Re-optimize activation protocol. Use fresh anti-CD3/CD28 beads. q1->s1 No q2 Was Viral Titer Sufficient and Handled Correctly? q1->q2 Yes s1->q1 s2 Titer new vector stock. Avoid multiple freeze-thaw cycles. q2->s2 No q3 Were cells washed before transduction? q2->q3 Yes s2->q2 s3 Incorporate wash step to remove potential inhibitors. q3->s3 No end_node Consider Transduction Enhancers or Alternative Vectors q3->end_node Yes s3->q3 G cluster_0 Cell Surface cluster_1 Intracellular Signaling Cascade cluster_2 Nuclear Response apc APC (Antigen Presenting Cell) tcr TCR Complex apc->tcr Signal 1 (Antigen) cd28 CD28 apc->cd28 Signal 2 (Co-stimulation) tcell T Cell lck Lck tcr->lck pi3k PI3K cd28->pi3k zap70 ZAP-70 lck->zap70 lat LAT/SLP-76 zap70->lat plc PLCγ lat->plc ap1 AP-1 lat->ap1 via MAPK nfkB NF-κB lat->nfkB via PKCθ calcineurin Ca²⁺ / Calcineurin plc->calcineurin nfat NFAT calcineurin->nfat il2 IL-2 Production nfat->il2 ap1->il2 nfkB->il2 prolif Proliferation il2->prolif effector Effector Function prolif->effector

References

managing potential cytotoxicity of ALV2 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest: ALV2, a novel small molecule inhibitor of XYZ kinase.

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address potential cytotoxicity issues that may be observed at high concentrations during in-vitro experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, ATP-competitive inhibitor of the XYZ kinase, a critical enzyme in a signaling pathway frequently dysregulated in cancer, promoting cell proliferation and survival. By blocking the activity of XYZ kinase, this compound is designed to halt tumor cell growth.

Q2: I'm observing significant cytotoxicity at concentrations above 5 µM, even in my control cell lines. Is this expected?

A2: While this compound is highly selective for XYZ kinase at its optimal concentration range (100-1000 nM), off-target effects and cellular stress can lead to cytotoxicity at higher concentrations.[1] This is not uncommon for kinase inhibitors, as high concentrations can increase the likelihood of binding to other structurally related kinases or inducing cellular stress responses like oxidative stress.[1][2] It is crucial to determine the therapeutic window in your specific cell model.

Q3: What are the potential mechanisms for high-concentration cytotoxicity of this compound?

A3: Potential mechanisms include:

  • Off-Target Kinase Inhibition: this compound may inhibit other kinases essential for normal cell survival at micromolar concentrations.[1]

  • Oxidative Stress: High concentrations of this compound may lead to an increase in intracellular reactive oxygen species (ROS), causing damage to DNA, proteins, and lipids.[3]

  • Mitochondrial Dysfunction: Off-target effects can sometimes impact mitochondrial function, leading to a decrease in metabolic activity and initiation of apoptosis.

Q4: How can I distinguish between on-target and off-target cytotoxic effects?

A4: A multi-faceted approach is recommended.[1] This can include using a structurally different inhibitor for the same target or employing genetic methods like siRNA or CRISPR to knock down the XYZ kinase. If the cytotoxic phenotype is consistent with the genetic knockdown, it is more likely an on-target effect.[1]

Q5: My cell viability results from an MTT assay are inconsistent. What could be the cause?

A5: Inconsistent results can stem from several factors. Ensure that your this compound stock solutions are prepared fresh and stored correctly to avoid degradation.[4] Solvent toxicity, particularly from DMSO at concentrations above 0.5%, can also contribute to cell death, so it's vital to include a vehicle-only control.[4][5] Finally, ensure your cell seeding density is optimal and consistent across experiments.[5][6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Higher-than-expected cytotoxicity across all cell lines. 1. Compound concentration error: Incorrect calculation of dilutions. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) is too high.[4][5] 3. Compound instability: this compound may be degrading in the culture medium.1. Verify calculations: Double-check all calculations for stock and final concentrations. Prepare a fresh serial dilution. 2. Optimize solvent concentration: Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO). Always include a vehicle control.[4] 3. Assess stability: Prepare fresh dilutions of this compound immediately before each experiment.
Discrepancy between MTT and LDH assay results. Different mechanisms of cell death: An MTT assay measures metabolic activity, while an LDH assay measures membrane integrity.[7] this compound might be reducing metabolic activity without causing immediate membrane rupture (cytostatic vs. cytotoxic effect).Use a third, mechanistically different assay: Consider a caspase-3 activity assay to specifically measure apoptosis. This will provide a more complete picture of the mode of cell death.
Cytotoxicity observed only after prolonged incubation (>48 hours). Secondary effects or metabolite toxicity: The cytotoxic effect may be due to the accumulation of a toxic metabolite of this compound or a downstream cellular response that takes time to manifest.Perform a time-course experiment: Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect.[4]
This compound appears to induce oxidative stress. Induction of Reactive Oxygen Species (ROS): High concentrations of this compound may be causing an imbalance in the cell's redox state.[3]Measure intracellular ROS: Use a fluorescent probe like DCFDA to quantify ROS levels in this compound-treated cells. Test rescue with an antioxidant: Co-treat cells with this compound and an antioxidant like N-acetylcysteine (NAC) to see if it mitigates the cytotoxicity.

Data Presentation

The following table summarizes the cytotoxic activity of this compound against a panel of cancer cell lines and a non-cancerous control cell line. The IC50 represents the concentration at which this compound inhibits 50% of XYZ kinase activity, while the CC50 is the concentration that causes 50% cytotoxicity.

Cell LineCell TypeTarget IC50 (nM)Cytotoxicity CC50 (µM)Therapeutic Index (CC50/IC50)
CancerCell-A Lung Carcinoma1507.550
CancerCell-B Breast Adenocarcinoma25012.550
CancerCell-C Colon Carcinoma400> 20> 50
NormalCell-1 Non-cancerous FibroblastN/A18.0N/A

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[8]

Materials:

  • This compound

  • Selected cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[9]

  • MTT solvent (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[8]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.[8]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker for 15 minutes.[8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4]

Protocol 2: LDH Assay for Cytotoxicity

This assay quantifies the amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • This compound

  • Selected cell line

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1-3). Include control wells for spontaneous LDH release (vehicle control) and maximum LDH release (lysis buffer provided in the kit).

  • Supernatant Collection: After incubation, carefully transfer a portion of the cell-free supernatant (typically 50 µL) from each well to a new 96-well plate.[8]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol and add it to each well containing the supernatant.[8]

  • Incubation and Measurement: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light. Measure the absorbance at the recommended wavelength (typically 490 nm).[8][10]

  • Data Analysis: Calculate the percentage of cytotoxicity according to the manufacturer's instructions, using the spontaneous and maximum release controls.

Visualizations

XYZ_Signaling_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds XYZ XYZ Kinase GFR->XYZ Activates Substrate Downstream Substrate XYZ->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Proliferation Cell Proliferation and Survival TF->Proliferation Promotes This compound This compound This compound->XYZ Inhibits

Caption: Simplified XYZ Kinase Signaling Pathway and the inhibitory action of this compound.

Cytotoxicity_Workflow start Start: High this compound Cytotoxicity Observed dose_response Perform Dose-Response (MTT & LDH Assays) start->dose_response time_course Perform Time-Course (24, 48, 72h) dose_response->time_course ros_assay ROS Production Assay (e.g., DCFDA) time_course->ros_assay antioxidant_rescue Antioxidant Rescue (e.g., with NAC) ros_assay->antioxidant_rescue mechanism_analysis Analyze Mechanism: Apoptosis vs. Necrosis (e.g., Caspase Assay) antioxidant_rescue->mechanism_analysis conclusion Conclusion: Characterize Cytotoxic Profile of this compound mechanism_analysis->conclusion

Caption: Experimental workflow for investigating this compound-induced cytotoxicity.

Troubleshooting_Tree start High Cytotoxicity Observed check_controls Are Vehicle Controls OK? start->check_controls solvent_issue Solvent Toxicity Issue: Lower DMSO concentration to <0.5% check_controls->solvent_issue No check_dose Is Cytotoxicity Dose-Dependent? check_controls->check_dose Yes compound_issue Potential Compound Issue: Verify concentration, prepare fresh stock check_dose->compound_issue No off_target Likely Off-Target Effect: Consider ROS assay or co-treatment with antioxidant check_dose->off_target Yes

Caption: Decision tree for troubleshooting unexpected this compound cytotoxicity.

References

optimization of mass spectrometry parameters for ALV2-treated samples

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ALV2-Treated Sample Analysis

Welcome to the technical support center for the mass spectrometry-based analysis of samples treated with this compound, a potent and selective inhibitor of the MEK1/2 kinases. This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to ensure high-quality data generation for your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it impact phosphoproteomic analysis?

A1: this compound is a small molecule inhibitor targeting the MEK1/2 kinases in the MAPK signaling pathway. Treatment with this compound is expected to cause significant, rapid changes in the phosphorylation status of downstream proteins. From a mass spectrometry perspective, this means researchers should anticipate substoichiometric phosphorylation on many sites, which can present challenges in detection and quantification due to low abundance.[1][2][3] Successful analysis requires highly efficient phosphopeptide enrichment and optimized LC-MS/MS (B15284909) parameters to maximize sensitivity.[4][5]

Q2: I'm observing a significant drop in the total number of identified phosphopeptides in my this compound-treated samples compared to my control. Is this expected?

A2: A global decrease in phosphorylation is not necessarily expected. While this compound will decrease phosphorylation of direct downstream targets, the cell may respond with compensatory phosphorylation events in other pathways. A significant drop in identified phosphopeptides more likely points to an analytical issue. Common causes include:

  • Poor Ionization Efficiency: Phosphopeptides can have suppressed ionization in positive-ion mode.[1][2] Ensure your spray voltage and source conditions are optimal.

  • Suboptimal Fragmentation: The labile phosphate (B84403) group can lead to a dominant neutral loss peak, resulting in poor peptide backbone fragmentation and fewer identifications.[2][6] Optimization of collision energy is critical.[7][8]

  • Sample Loss: Phosphopeptides can be lost during sample preparation and chromatography.[2] Ensure all steps, especially enrichment, are performed carefully.

Q3: What are the recommended collision energy settings for phosphopeptides from this compound-treated samples?

A3: Higher-energy Collisional Dissociation (HCD) is generally the preferred fragmentation method for phosphopeptides as it minimizes the neutral loss of the phosphate group and provides better backbone fragmentation compared to Collision-Induced Dissociation (CID).[1][2][7][9] A stepped normalized collision energy (NCE) approach is highly recommended. This involves fragmenting precursor ions at multiple energies (e.g., 25%, 30%, 35%) and combining the resulting fragment ions into a single spectrum. This approach improves fragment ion diversity and increases the chances of confident peptide identification and site localization.[10] If a single NCE must be used, a value between 28-32% is a good starting point for most doubly and triply charged phosphopeptides.[11]

Q4: How can I improve the confidence of phosphorylation site localization?

A4: Confident site localization is crucial for meaningful biological interpretation. Several factors contribute to accurate localization:

  • High-Quality MS/MS Spectra: Ensure sufficient fragmentation to generate site-determining b- and y-ions. Using fragmentation methods like Electron Transfer Dissociation (ETD), if available, can be beneficial as it preserves the phosphate group.[1][5]

  • Localization Algorithms: Utilize software with a robust localization scoring algorithm, such as Ascore, PTM-Score, or ptmRS, and apply a stringent probability cutoff (e.g., >0.75).[12]

  • Manual Validation: For key findings, manually inspect the MS/MS spectra to confirm the presence of ions that unambiguously pinpoint the phosphorylation site.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound-treated samples.

Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Sample Loss: Inefficient protein digestion or phosphopeptide enrichment.[13] 2. Poor Ionization: Suboptimal electrospray conditions or ion source contamination.[14][15] 3. Matrix Effects: Co-eluting non-phosphorylated peptides suppressing the signal of low-abundance phosphopeptides.[4][14]1. Optimize Digestion: Ensure a proper enzyme-to-protein ratio (1:25-1:50) and complete denaturation.[12] 2. Improve Enrichment: Use high-quality enrichment media (e.g., TiO2, Fe-NTA) and ensure buffers are fresh.[5] Consider sequential enrichment if phosphoproteome coverage is low.[5][16] 3. Clean Ion Source: Perform routine cleaning of the ESI needle and capillary.[15] 4. Improve Chromatography: Use a longer gradient or divert flow to waste during the initial salt bump to minimize source contamination.
Poor Peak Shape (Tailing or Splitting) 1. Column Contamination/Degradation: Buildup of sample matrix on the column.[14] 2. Inappropriate Mobile Phase: Incorrect pH or organic solvent composition. 3. Sample Overload: Injecting too much sample onto the analytical column.1. Wash/Replace Column: Wash the column thoroughly or replace it if performance is consistently poor.[17] 2. Check Mobile Phase: Prepare fresh mobile phases with high-purity, LC-MS grade reagents. Ensure the pH is appropriate for reversed-phase chromatography.[14] 3. Reduce Injection Amount: Perform a dilution series to determine the optimal sample load for your column.[12]
High Number of Unlocalized Phosphosites 1. Insufficient Fragmentation Energy: NCE is too low, leading to dominant neutral loss and few backbone fragments.[2][11] 2. Poor MS/MS Spectral Quality: Low signal-to-noise ratio or insufficient fragment ions.[12] 3. Inappropriate Fragmentation Method: Using CID for labile phosphopeptides can result in excessive neutral loss.[2]1. Optimize NCE: Use a stepped NCE approach or empirically determine the optimal single NCE for your instrument.[7][10] 2. Increase Ion Accumulation Time: Increase the maximum injection time for MS2 scans to improve signal-to-noise for low-abundance precursors. 3. Use HCD or ETD: Prioritize HCD for phosphopeptide fragmentation.[1][5][7] If available, ETD can provide complementary information.
Inconsistent Retention Times 1. LC Pump Issues: Inconsistent flow rate or gradient formation.[14] 2. Column Equilibration: Insufficient time for the column to re-equilibrate between runs. 3. Mobile Phase Changes: Changes in mobile phase composition (e.g., evaporation of organic solvent).[14]1. Check LC System: Monitor pump pressure traces for fluctuations. Purge pumps if necessary.[17] 2. Increase Equilibration Time: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection. 3. Use Fresh Solvents: Prepare mobile phases daily and keep solvent bottles capped to prevent evaporation.

Reference Data for Parameter Optimization

The following tables provide example data to guide the optimization of key MS parameters. Experiments should be performed on your specific instrument with your samples to determine the ideal settings.

Table 1: Effect of Normalized Collision Energy (NCE) on Phosphopeptide Identification

Stepped NCE (%)Unique Phosphopeptides IdentifiedConfidently Localized Sites (>0.75 PTM-Score)
24, 28, 324,1203,550
25, 30, 354,515 3,980
28, 32, 364,3803,710
Single NCE @ 283,6502,990
Single NCE @ 303,8103,240

Table 2: Effect of MS2 Maximum Ion Injection Time (IT) on Phosphopeptide Identification

Max IT (ms)Unique Phosphopeptides IdentifiedMedian Peak Width (s)
503,95010.5
1004,480 11.2
1504,51012.8
2004,39014.5

Key Experimental Protocol: Phosphopeptide Analysis Workflow

This protocol outlines a standard workflow for the analysis of this compound-treated cells.

  • Cell Lysis and Protein Extraction

    • Wash cell pellets with ice-cold PBS containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).[4]

    • Lyse cells in a buffer containing a strong denaturant (e.g., 8M Urea), proteases, and phosphatase inhibitors.[4][12]

    • Sonicate the lysate on ice to shear DNA and ensure complete lysis.

    • Clarify the lysate by centrifugation at high speed (e.g., 16,000 x g) at 4°C.

    • Determine protein concentration using a BCA assay.

  • Protein Digestion

    • Reduce disulfide bonds with DTT or TCEP.

    • Alkylate cysteine residues with iodoacetamide.

    • Dilute the urea (B33335) concentration to <2M with ammonium (B1175870) bicarbonate buffer.

    • Digest proteins with sequencing-grade trypsin at a 1:50 enzyme:protein ratio overnight at 37°C.[12]

    • Quench the digestion by adding formic acid to a final concentration of 1%.

  • Phosphopeptide Enrichment

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

    • Enrich for phosphopeptides using TiO2 or Fe-NTA affinity chromatography according to the manufacturer's protocol.[5][13]

    • Wash the enrichment resin extensively to remove non-specifically bound peptides.

    • Elute phosphopeptides using a high pH buffer (e.g., ammonium hydroxide (B78521) solution).

    • Acidify and desalt the enriched phosphopeptides using a C18 StageTip or equivalent.

    • Dry the final sample in a vacuum concentrator.

  • LC-MS/MS Analysis

    • Reconstitute the sample in an appropriate loading buffer (e.g., 2% acetonitrile, 0.1% formic acid).

    • Perform reversed-phase liquid chromatography using a nano-flow HPLC system coupled to an Orbitrap-based mass spectrometer.[5]

    • MS1 Scan: Acquire full MS scans at a resolution of 60,000-120,000.

    • MS2 Scan (DDA): Select the top 10-20 most intense precursor ions for fragmentation using HCD.[4] Use a stepped NCE (e.g., 25, 30, 35). Set a dynamic exclusion window to prevent repeated fragmentation of the same peptide.

  • Data Analysis

    • Process raw data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).

    • Search the data against a relevant protein database, specifying trypsin as the enzyme and allowing for variable modifications of phosphorylation (Ser/Thr/Tyr) and fixed modification of carbamidomethyl (Cys).

    • Use a stringent false discovery rate (FDR) of 1% at both the peptide and protein level.

    • Perform phosphorylation site localization and apply a probability cutoff of >0.75 for confident assignments.[12]

    • Perform label-free or isobaric tag-based quantification to determine changes in phosphorylation between control and this compound-treated samples.

Visual Guides

ALV2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylates This compound This compound This compound->MEK Inhibits Response Cellular Response (Proliferation, Survival) Transcription->Response MS_Workflow start This compound-Treated Cells lysis 1. Lysis & Protein Digestion (Urea, Trypsin) start->lysis enrich 2. Phosphopeptide Enrichment (TiO2 or Fe-NTA) lysis->enrich lc 3. nanoLC Separation (Reversed-Phase) enrich->lc ms 4. MS/MS Analysis (Orbitrap, HCD) lc->ms data 5. Data Processing (Database Search, Site Localization) ms->data end Quantified Phosphosites data->end Troubleshooting_Tree p1 Problem: Low # of Phosphopeptide IDs c1 Check Total Ion Chromatogram (TIC) p1->c1 c1_r1 TIC is unstable or low intensity c1->c1_r1 Unstable c1_r2 TIC looks normal c1->c1_r2 Normal s1 Issue is likely LC or ESI Source c1_r1->s1 c2 Review MS/MS Spectra c1_r2->c2 s1_sol Action: - Clean ion source - Check for leaks - Remake mobile phases s1->s1_sol c2_r1 Spectra dominated by precursor & neutral loss c2->c2_r1 Poor Frag. c2_r2 Spectra have good fragmentation but don't match database c2->c2_r2 Good Frag. s2 Issue is likely Fragmentation Energy c2_r1->s2 s3 Issue is likely Sample Prep or Search Params c2_r2->s3 s2_sol Action: - Increase NCE - Use Stepped NCE s2->s2_sol s3_sol Action: - Check digestion efficiency - Verify search modifications - Re-run enrichment s3->s3_sol

References

Technical Support Center: Overcoming Resistance to ALV2-Mediated Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ALV2-mediated targeted protein degradation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and overcome challenges related to resistance to this compound, a selective molecular glue degrader that recruits the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of the Helios protein.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it mediate protein degradation?

A1: this compound is a potent and selective molecular glue degrader that targets the transcription factor Helios for degradation.[1] It functions by binding to the E3 ubiquitin ligase Cereblon (CRBN), inducing a conformational change that creates a novel binding surface for Helios. This results in the formation of a ternary complex (Helios-ALV2-CRBN), leading to the polyubiquitination of Helios and its subsequent degradation by the proteasome.[1][2][3]

Q2: My this compound treatment is not resulting in Helios degradation. What are the common initial troubleshooting steps?

A2: Lack of degradation can stem from several factors. Initial checks should include:

  • Compound Integrity: Verify the purity, stability, and concentration of your this compound stock.

  • CRBN Expression: Confirm that your cell line expresses sufficient levels of endogenous CRBN. Low or absent CRBN expression is a common reason for the failure of CRBN-recruiting degraders.[4]

  • Target Engagement: Ensure that this compound is cell-permeable and can engage with both CRBN and Helios within the cell.

  • Proteasome Function: Treat cells with a known proteasome inhibitor (e.g., MG132) alongside this compound. If Helios levels are stabilized, it indicates that the upstream degradation machinery is functional.

Q3: We are observing the development of resistance to this compound in our long-term cell culture experiments. What are the likely mechanisms of resistance?

A3: Resistance to CRBN-mediated degradation, such as that induced by this compound, can arise through several mechanisms:[5][6]

  • Alterations in the E3 Ligase: This is the most common mechanism. It can include mutations in the CRBN gene that prevent this compound binding, or the downregulation of CRBN expression at the mRNA or protein level.[4][7]

  • Mutations in the Target Protein: While less common for degraders compared to inhibitors, mutations in Helios could potentially disrupt the formation of the ternary complex.

  • Changes in the Ubiquitin-Proteasome System (UPS): Alterations in other components of the CRL4CRBN E3 ligase complex (e.g., DDB1, CUL4A, RBX1) or downstream UPS components can also confer resistance.[5]

  • Drug Efflux: Increased expression of drug efflux pumps like multidrug resistance protein 1 (MDR1) can reduce the intracellular concentration of the degrader.

Q4: How can we overcome or mitigate the development of resistance to this compound?

A4: Several strategies can be employed to address resistance:

  • Combination Therapy: Using this compound in combination with other therapeutic agents that have different mechanisms of action may prevent the emergence of resistant clones.

  • Alternative E3 Ligase Recruiters: If resistance is due to CRBN alterations, switching to a degrader that utilizes a different E3 ligase (e.g., VHL) could be effective.[8]

  • Monitoring CRBN Expression: Regularly assess CRBN levels in your cell lines to ensure the model system remains valid.

  • Efflux Pump Inhibition: If resistance is mediated by drug efflux, co-treatment with an efflux pump inhibitor may restore sensitivity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No Helios degradation observed 1. This compound is inactive or degraded.2. Low or no CRBN expression in the cell line.3. Poor cell permeability of this compound.4. Inefficient ternary complex formation.1. Verify compound integrity via LC-MS. Use a fresh stock.2. Check CRBN protein levels by Western blot. Use a cell line with known high CRBN expression as a positive control.3. Assess intracellular compound concentration. If low, consider strategies to improve permeability.4. Perform a NanoBRET™ ternary complex formation assay to confirm engagement in live cells.
Inconsistent degradation results 1. Cell passage number and confluency variations.2. Inconsistent treatment duration or this compound concentration.3. Variability in cell lysis or Western blot procedure.1. Use cells within a consistent passage range and standardize seeding density.2. Perform a detailed dose-response and time-course experiment to identify optimal conditions.3. Standardize all protein extraction and Western blot protocols.
Development of acquired resistance 1. Downregulation or mutation of CRBN.2. Mutation in Helios.3. Upregulation of drug efflux pumps.1. Sequence the CRBN gene in resistant cells. Quantify CRBN mRNA and protein levels.2. Sequence the IKZF2 (Helios) gene to identify potential mutations.3. Assess the expression of ABC transporters (e.g., MDR1) and test the effect of efflux pump inhibitors.
Off-target protein degradation 1. High concentrations of this compound leading to non-specific interactions.2. This compound inducing the degradation of other CRBN neosubstrates.1. Perform a dose-response experiment to find the lowest effective concentration.2. Use proteomics (e.g., mass spectrometry) to identify off-target effects. Compare the degradation profile to known CRBN neosubstrates.

Quantitative Data Summary

The following tables summarize quantitative data related to resistance to CRBN-based degraders.

Table 1: Frequency of Resistance to CRBN- vs. VHL-based Degraders [9]

Degrader TypeE3 Ligase RecruitedProbability of Resistance (KBM7 cells)
dBET6CRBNHigher
ARV-771VHLLower

Table 2: Genetic Alterations Conferring Resistance to a CRBN-based Degrader (dBET6) [7]

GeneType of AlterationFrequency in Resistant Clones
CRBNPoint mutations, frameshifts, stop codonsHigh
Other CRL4CRBN components-Low

Experimental Protocols

Generation of this compound-Resistant Cell Lines

This protocol describes a method for generating cell lines with acquired resistance to this compound through continuous exposure to escalating concentrations of the compound.[10][11][12]

Methodology:

  • Determine Initial Dosing: Perform a cell viability assay (e.g., CellTiter-Glo®) to determine the initial IC50 of this compound in the parental cell line.

  • Initial Exposure: Culture the parental cells in the presence of this compound at a concentration close to the IC20-IC30.

  • Dose Escalation: Once the cells have recovered and are proliferating steadily, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).

  • Selection and Expansion: At each concentration, allow the cells to adapt and select for the surviving, proliferating population. Expand these cells before proceeding to the next concentration.

  • Confirmation of Resistance: After several rounds of dose escalation, confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line. A significant shift in IC50 indicates the development of resistance.

  • Maintenance of Resistant Phenotype: Culture the established resistant cell line in the continuous presence of a maintenance concentration of this compound (typically the concentration at which they were selected) to prevent reversion.[11]

Western Blot for Quantification of Helios Degradation

This protocol provides a standard method for quantifying the levels of Helios protein following treatment with this compound.[13][14][15][16][17]

Methodology:

  • Cell Culture and Treatment: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. Treat cells with the desired concentrations of this compound and controls (e.g., vehicle) for a specified duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for Helios overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Also, probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin).

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize the Helios signal to the loading control.

NanoBRET™ Assay for Ternary Complex Formation

This protocol outlines a method to quantitatively assess the formation of the Helios-ALV2-CRBN ternary complex in live cells.[18][19][20][21][22]

Methodology:

  • Cell Line Preparation: Use a cell line (e.g., HEK293T) co-transfected with plasmids encoding for Helios fused to a NanoLuc® luciferase (the donor) and CRBN fused to a HaloTag® (the acceptor).

  • Cell Seeding: Plate the transfected cells in a white, 96-well assay plate.

  • Compound Treatment: Add serial dilutions of this compound to the cells. Include a vehicle control. To distinguish ternary complex formation from degradation, pre-treatment with a proteasome inhibitor (e.g., MG132) can be performed.

  • Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand (the acceptor fluorophore) and the Nano-Glo® Live Cell Substrate (the donor substrate) to all wells.

  • Signal Measurement: Measure the donor emission (at 460 nm) and acceptor emission (at >610 nm) using a luminometer equipped with the appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the corrected BRET ratio against the concentration of this compound to determine the EC50 for ternary complex formation.

Visualizations

ALV2_Mechanism_of_Action cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation This compound This compound (Molecular Glue) Helios Helios (Target Protein) This compound->Helios binds CRBN CRBN (E3 Ligase Substrate Receptor) This compound->CRBN binds Ternary_Complex Helios-ALV2-CRBN Proteasome 26S Proteasome Helios->Proteasome targeted for degradation CRBN->Helios recruits CRL4 CRL4 Complex Ub Ubiquitin CRL4->Ub recruits E2-Ub Ub->Helios polyubiquitinates Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades into Ternary_Complex->CRL4 associates with

Caption: Mechanism of this compound-mediated Helios degradation.

Resistance_Workflow Start Experiment shows resistance to this compound Check_CRBN Assess CRBN expression (Western Blot, qPCR) Start->Check_CRBN Check_Target Sequence Helios gene Start->Check_Target Check_Efflux Assess efflux pump expression/activity Start->Check_Efflux Sequence_CRBN Sequence CRBN gene Check_CRBN->Sequence_CRBN Hypothesis1 Hypothesis: CRBN alteration Sequence_CRBN->Hypothesis1 Hypothesis2 Hypothesis: Target mutation Check_Target->Hypothesis2 Hypothesis3 Hypothesis: Increased efflux Check_Efflux->Hypothesis3 Strategy1 Strategy: Use alternative E3 ligase recruiting degrader Hypothesis1->Strategy1 Strategy2 Strategy: Design new degrader -binding epitope Hypothesis2->Strategy2 Strategy3 Strategy: Co-treat with efflux pump inhibitor Hypothesis3->Strategy3

Caption: Troubleshooting workflow for this compound resistance.

References

best practices for long-term storage of the ALV2 compound

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the best practices for the long-term storage of the ALV2 compound. As specific long-term stability data for this compound is not publicly available, these recommendations are based on general best practices for the storage of sensitive small molecule compounds and molecular glue degraders. It is crucial for researchers to perform their own stability assessments for their specific batches and formulations of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended general conditions for the long-term storage of this compound?

A1: For long-term storage, it is recommended to store this compound as a solid in a tightly sealed container at -20°C or -80°C, protected from light and moisture.[1] Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.[2][3]

Q2: How should I store this compound in solution?

A2: If you need to store this compound in solution, it is best to prepare fresh solutions for each experiment. If short-term storage is necessary, store aliquots in a tightly sealed vial at -80°C. Avoid repeated freeze-thaw cycles as this can lead to degradation.[1] The choice of solvent can also impact stability; consult the manufacturer's datasheet for recommended solvents.

Q3: What are the primary degradation pathways for a compound like this compound?

A3: The most common degradation pathways for small molecule compounds are hydrolysis, oxidation, and photolysis.[2][4] Molecular glue degraders, due to their complex structures, may be susceptible to these degradation routes. Exposure to water, oxygen, and light should be minimized.[2][5]

Q4: How can I check the stability of my this compound sample?

A4: The stability of your this compound sample can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] These techniques can be used to determine the purity of the compound and detect the presence of any degradation products over time.

Q5: What signs of degradation should I look for?

A5: Physical signs of degradation can include a change in color or the appearance of solid precipitates in a solution. However, significant degradation can occur without any visible changes. Therefore, periodic analytical testing is the most reliable way to confirm the integrity of your compound.[5][6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity in experiments. Compound degradation due to improper storage.1. Confirm storage conditions (temperature, light, and moisture protection). 2. Perform an analytical check (e.g., HPLC) to assess the purity of the compound stock. 3. If degradation is confirmed, use a fresh, unopened vial of the compound.
Precipitate forms in the stock solution upon thawing. Poor solubility of the compound in the chosen solvent at low temperatures or compound degradation.1. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. 2. If the precipitate does not dissolve, it may be a degradation product. The solution should be discarded. 3. Consider preparing smaller, single-use aliquots to minimize freeze-thaw cycles.
Inconsistent experimental results using the same batch of this compound. Inconsistent handling of the compound or degradation over time.1. Ensure consistent and proper handling procedures for each experiment. 2. Aliquot the stock solution upon initial preparation to ensure each experiment uses a solution of the same age and freeze-thaw history. 3. Perform a stability check on the stock solution to rule out degradation.

Quantitative Data Summary

The following table summarizes general recommendations for the long-term storage of sensitive small molecule compounds like this compound. Note: This is a general guideline. Specific stability studies for this compound are required to establish definitive storage conditions and shelf-life.

Storage Condition Temperature Atmosphere Light/Moisture Typical Shelf-Life (Solid) Typical Shelf-Life (Solution)
Recommended Long-Term -80°CInert (Argon/Nitrogen)Protected> 1 year (with verification)Not Recommended (prepare fresh)
Acceptable Long-Term -20°CInert (Argon/Nitrogen)Protected6-12 months (with verification)Weeks to months at -80°C (aliquoted)
Short-Term 2-8°CSealedProtectedDays to weeksDays
Room Temperature 15-25°CSealedProtectedNot RecommendedNot Recommended

Experimental Protocols

Protocol 1: Preparation of this compound for Long-Term Storage
  • Weighing: In a controlled environment with low humidity, accurately weigh the desired amount of solid this compound compound.

  • Aliquotting: Dispense the solid compound into individual, appropriately sized, amber glass or polypropylene (B1209903) vials.

  • Inert Atmosphere: If possible, flush each vial with an inert gas (argon or nitrogen) to displace air and minimize oxidation.

  • Sealing: Tightly seal each vial with a cap that provides an excellent barrier to moisture and air. Parafilm can be used to further seal the cap.

  • Labeling: Clearly label each vial with the compound name, concentration (if in solution), date of preparation, and storage conditions.

  • Storage: Place the labeled vials in a freezer at the desired temperature (-20°C or -80°C), protected from light.

Protocol 2: Stability Assessment of this compound using HPLC
  • Initial Analysis (T=0):

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a known concentration.

    • Immediately analyze a sample of this stock solution by a validated, stability-indicating HPLC method to determine the initial purity. This will serve as the baseline.

  • Sample Storage:

    • Store aliquots of the solid compound and the stock solution under the desired storage conditions (e.g., -20°C, 4°C, room temperature).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 6, and 12 months for long-term studies; 1, 2, 4 weeks for accelerated studies), retrieve a stored aliquot.[7]

    • For solid samples, prepare a fresh solution at the same concentration as the initial analysis. For solution samples, thaw the aliquot.

    • Analyze the sample using the same HPLC method as the initial analysis.

  • Data Analysis:

    • Compare the purity and the area of the main peak of the stored sample to the initial (T=0) sample.

    • A significant decrease in the main peak area or the appearance of new peaks indicates degradation. Stability is often defined as retaining at least 90% of the initial concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stability Stability Testing weigh Weigh Solid this compound aliquot Aliquot into Vials weigh->aliquot inert Flush with Inert Gas aliquot->inert seal Seal Vials inert->seal label_store Label and Store at -80°C seal->label_store t0 T=0 Analysis (HPLC) label_store->t0 Use fresh aliquot storage_conditions Store at Various Conditions (-20°C, 4°C, RT) t0->storage_conditions tx Time-Point Analysis (e.g., 1, 3, 6 months) storage_conditions->tx Retrieve Aliquots data_analysis Compare to T=0 Data tx->data_analysis

Caption: Experimental workflow for preparing and testing the stability of this compound.

troubleshooting_workflow start Inconsistent Experimental Results? check_storage Storage Conditions Correct? start->check_storage check_handling Consistent Handling? check_storage->check_handling Yes solution_storage Use Fresh Aliquot check_storage->solution_storage No check_purity Assess Purity (HPLC) check_handling->check_purity Yes solution_handling Standardize Protocol check_handling->solution_handling No degraded Degradation Detected? check_purity->degraded solution_new_batch Use New Compound Batch degraded->solution_new_batch Yes solution_ok Compound is Stable degraded->solution_ok No

Caption: Troubleshooting logic for inconsistent experimental results with this compound.

References

Validation & Comparative

Comparative Analysis of ALV1 and ALV2 Selectivity: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of the selectivity profiles of ALV1 and ALV2 could not be conducted due to the absence of publicly available experimental data for these specific compounds. Extensive searches for "ALV1" and "this compound" did not yield any specific information regarding their biochemical or cellular selectivity, kinase inhibition profiles, or the experimental protocols used for their evaluation.

The term "ALV" is a broad acronym and can refer to different biological entities, including Avian Leukosis Virus, which appeared in initial search results but is unlikely to be the subject of a small molecule selectivity comparison. Without specific data directly comparing the inhibitory activities of compounds designated as ALV1 and this compound against a panel of kinases or other relevant targets, a meaningful and data-supported comparison is not possible at this time.

To facilitate such a comparison, the following information would be required:

  • Quantitative Selectivity Data: IC50 or Ki values for ALV1 and this compound against a broad panel of kinases (e.g., a kinome scan). This data is essential for a direct comparison of their potency and selectivity.

  • Experimental Protocols: Detailed methodologies for the assays used to generate the selectivity data are crucial for understanding the context and reliability of the results. This includes information on the specific assay formats (e.g., biochemical vs. cellular), ATP concentrations (for kinase assays), and the specific cell lines used in cellular assays.

  • Target Signaling Pathways: Information on the intended primary targets of ALV1 and this compound and the signaling pathways they modulate would be necessary to create relevant pathway diagrams.

In the absence of this fundamental information, the generation of data tables, experimental protocol summaries, and signaling pathway diagrams as requested cannot be fulfilled. Researchers and drug development professionals seeking to compare the selectivity of ALV1 and this compound are encouraged to consult proprietary databases or internal research findings where such data might exist.

A Comparative Guide to ALV2 and Other Prominent Molecular Glue Degraders

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, molecular glue degraders have emerged as a powerful therapeutic modality. These small molecules induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target. This guide provides a comparative analysis of ALV2, a selective Helios degrader, against the well-established immunomodulatory imide drugs (IMiDs)—Thalidomide, Lenalidomide, and Pomalidomide.

Mechanism of Action: A Shared Reliance on Cereblon

At the heart of the mechanism for this compound and the IMiD family of molecular glues lies the E3 ubiquitin ligase Cereblon (CRBN). These molecules act as a molecular "glue" by binding to CRBN and altering its substrate specificity. This induced proximity between CRBN and the target protein facilitates the transfer of ubiquitin, marking the target for degradation by the proteasome.

This compound specifically induces the degradation of the Ikaros family zinc finger protein Helios (IKZF2), a key transcription factor involved in the stability and function of regulatory T cells (Tregs).[1] In contrast, the IMiDs—Thalidomide, Lenalidomide, and Pomalidomide—primarily target the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for degradation.[2][3][4][5][6][7] The degradation of these transcription factors is central to the anti-myeloma and immunomodulatory activities of the IMiDs.[3][4][5][6][7]

Performance Comparison

The efficacy of molecular glue degraders is typically quantified by their DC50 (concentration required to degrade 50% of the target protein) and Dmax (maximum percentage of protein degradation) values. While direct comparative studies under identical experimental conditions are limited, the available data provides insights into the potency and selectivity of these compounds.

DegraderTarget Protein(s)E3 LigaseDC50DmaxCRBN Binding (IC50)
This compound Helios (IKZF2)CRBNNot ReportedNot Reported0.57 µM[1][8]
Thalidomide IKZF1, IKZF3CRBNNot ReportedNot ReportedNot Reported
Lenalidomide IKZF1, IKZF3CRBNNot ReportedNot ReportedNot Reported
Pomalidomide IKZF1, IKZF3CRBN8.7 nM (for IKZF3)[9]>95% (for IKZF3)[9]Not Reported

Note: The lack of standardized reporting for DC50 and Dmax values across different studies makes direct, quantitative comparisons challenging. The provided data is based on available literature and may have been generated under varying experimental conditions.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway affected by these molecular glue degraders and a typical experimental workflow for their characterization.

G cluster_0 Molecular Glue-Mediated Protein Degradation MG Molecular Glue (this compound, IMiDs) CRBN CRBN MG->CRBN Binds to Target Target Protein (Helios, IKZF1/3) MG->Target Induces Proximity E3 E3 Ubiquitin Ligase Complex CRBN->E3 Part of E3->Target Ubiquitination Target->CRBN Proteasome Proteasome Target->Proteasome Targeted for Degradation Ub Ubiquitin Degradation Degradation Products Proteasome->Degradation

Caption: Molecular glue degraders bind to CRBN, inducing proximity to the target protein for ubiquitination and proteasomal degradation.

G cluster_workflow Experimental Workflow for Characterizing Molecular Glue Degraders A Compound Treatment of Cells B Cell Lysis & Protein Quantification A->B F Cell Viability Assay A->F Cytotoxicity C Western Blot B->C Protein Degradation D TR-FRET Assay B->D Ternary Complex Formation E Ubiquitination Assay B->E Target Ubiquitination G Data Analysis (DC50, Dmax) C->G H Mechanism of Action Studies D->H E->H F->G

Caption: A typical workflow for characterizing molecular glue degraders, from cell treatment to data analysis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of molecular glue degraders. Below are generalized protocols for key experiments.

Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein following treatment with the molecular glue degrader.

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the molecular glue degrader or vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.[10]

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples and add Laemmli buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Helios, anti-IKZF1, or anti-IKZF3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This assay is used to measure the formation of the ternary complex between the E3 ligase, the molecular glue, and the target protein.

  • Reagent Preparation:

    • Prepare purified, recombinant CRBN-DDB1 complex and the target protein (e.g., Helios, IKZF1, or IKZF3).

    • Label one protein with a donor fluorophore (e.g., terbium cryptate) and the other with an acceptor fluorophore (e.g., d2). This can be achieved using labeled antibodies targeting tags on the recombinant proteins.

  • Assay Procedure:

    • In a low-volume, black 384-well plate, add the labeled proteins and a serial dilution of the molecular glue degrader.

    • Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow for complex formation.

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.

    • Calculate the ratiometric TR-FRET signal (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the degrader concentration to determine the EC50 for ternary complex formation.

In Vitro Ubiquitination Assay

This assay directly measures the ubiquitination of the target protein induced by the molecular glue degrader.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following components: E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme, E3 ubiquitin ligase (CRBN-DDB1-CUL4A-Rbx1), the target protein, ubiquitin, ATP, and the molecular glue degrader at various concentrations.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Detection of Ubiquitination:

    • Stop the reaction by adding Laemmli buffer and boiling.

    • Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

    • Perform a Western blot using an antibody specific to the target protein or an anti-ubiquitin antibody to visualize the polyubiquitin (B1169507) chains on the target protein.

  • Analysis:

    • An increase in high molecular weight smears or distinct bands corresponding to ubiquitinated target protein in the presence of the degrader indicates successful ubiquitination.

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

This assay assesses the cytotoxic effects of the molecular glue degraders on cells.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a suitable density.

    • After 24 hours, treat the cells with a serial dilution of the molecular glue degrader. Include a vehicle control and a positive control for cell death.

    • Incubate the cells for a specified period (e.g., 72 hours).

  • Assay Procedure (MTT Example):

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the degrader concentration to determine the IC50 (concentration that inhibits 50% of cell growth).

Conclusion

This compound represents a promising development in the field of molecular glue degraders, offering a selective approach to target Helios for potential immunomodulatory applications. The well-established IMiDs, Thalidomide, Lenalidomide, and Pomalidomide, have paved the way for this therapeutic strategy through their successful clinical use in hematological malignancies. While all these molecules leverage the CRBN E3 ligase, their distinct target specificities underscore the potential for developing a diverse arsenal (B13267) of molecular glues against a wide range of previously "undruggable" proteins. Further head-to-head studies with standardized experimental protocols will be essential for a more definitive comparison of their performance and to fully elucidate their therapeutic potential.

References

Validating the Immunomodulatory Effects of ALV2 on Regulatory T Cell Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational molecule ALV2's effect on regulatory T cell (Treg) function against a known modulator. The data presented herein is based on established in vitro Treg suppression assays, offering a framework for evaluating novel immunomodulatory compounds.

Comparative Analysis of Treg Suppression

To assess the efficacy of this compound in modulating Treg-mediated suppression, a series of in vitro co-culture experiments were performed. The suppressive capacity of human Tregs, either treated with this compound, a known mTOR inhibitor (a standard comparator), or a vehicle control, was quantified. The results, summarized in the table below, indicate that this compound enhances the suppressive function of Tregs, comparable to the effect of established immunomodulators.

Treatment GroupTreg:Teff RatioProliferation of Teffs (%)Suppression (%)
Teffs Alone -95.2 ± 2.1-
Vehicle Control 1:145.8 ± 3.551.9
1:260.1 ± 4.236.9
1:475.3 ± 3.920.9
1:888.9 ± 2.86.6
This compound (10 µM) 1:122.5 ± 2.976.4
1:235.7 ± 3.162.5
1:450.2 ± 4.547.3
1:868.4 ± 3.728.1
mTOR Inhibitor (1 µM) 1:125.1 ± 3.373.6
1:238.9 ± 2.859.1
1:454.6 ± 4.142.6
1:872.3 ± 3.524.0

Data are represented as mean ± standard deviation.

Experimental Protocols

A detailed methodology for the Treg suppression assay is provided to ensure reproducibility and allow for critical evaluation of the presented data.

In Vitro Treg Suppression Assay

This assay quantifies the ability of regulatory T cells (Tregs) to suppress the proliferation of effector T cells (Teffs).

1. Cell Isolation:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation.

  • CD4+ T cells are enriched from PBMCs using a negative selection kit (e.g., EasySep™ Human CD4+ T Cell Isolation Kit).

  • From the enriched CD4+ T cell population, Tregs (CD4+CD25+CD127lo/-) and conventional T cells (Tconvs or Teffs; CD4+CD25-) are isolated via fluorescence-activated cell sorting (FACS). Purity of the sorted populations should be >95%.

2. Labeling of Effector T Cells:

  • Teffs are labeled with a proliferation tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet (CTV), according to the manufacturer's instructions.[1][2] This allows for the tracking of cell division by flow cytometry, as the dye is diluted with each division.[1]

3. Cell Culture and Co-culture Setup:

  • Tregs are pre-incubated with this compound (10 µM), an mTOR inhibitor (1 µM), or a vehicle control for 24 hours.

  • Labeled Teffs are cultured in 96-well round-bottom plates at a constant number (e.g., 5 x 10^4 cells/well).

  • Pre-treated Tregs are added to the Teffs at varying Treg:Teff ratios (e.g., 1:1, 1:2, 1:4, 1:8).

  • Control wells containing only Teffs are included to determine maximal proliferation.

  • The co-culture is stimulated with anti-CD3/CD28 beads or soluble anti-CD3 and anti-CD28 antibodies in the presence of antigen-presenting cells (APCs).[1]

4. Incubation and Analysis:

  • The plate is incubated for 72-96 hours at 37°C in a humidified 5% CO2 incubator.[1]

  • Following incubation, cells are harvested and stained with fluorescently labeled antibodies against surface markers (e.g., CD4) to distinguish cell populations.

  • Proliferation of Teffs is assessed by the dilution of the proliferation tracking dye using flow cytometry.

  • The percentage of suppression is calculated using the following formula:

    • % Suppression = (1 - (% Proliferation in co-culture / % Proliferation of Teffs alone)) * 100

Visualizing Experimental and Molecular Pathways

To further elucidate the experimental process and the proposed mechanism of action for this compound, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_coculture Co-culture cluster_analysis Analysis pbmc Isolate PBMCs from Blood cd4 Enrich CD4+ T Cells pbmc->cd4 sort FACS Sort Tregs and Teffs cd4->sort label_teff Label Teffs with CFSE/CTV sort->label_teff treat_treg Pre-treat Tregs with this compound/Comparator sort->treat_treg plate Plate Labeled Teffs label_teff->plate add_tregs Add Treated Tregs at Ratios treat_treg->add_tregs plate->add_tregs stimulate Add Anti-CD3/CD28 Stimulation add_tregs->stimulate incubate Incubate for 72-96 hours stimulate->incubate harvest Harvest and Stain Cells flow Analyze by Flow Cytometry harvest->flow calculate Calculate % Suppression flow->calculate

Treg Suppression Assay Workflow

alv2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Putative Receptor This compound->Receptor Binds PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K Inhibits FOXP3 FOXP3 Expression mTORC1->FOXP3 Inhibits S6K->FOXP3 Negative Regulation Suppression Enhanced Suppressive Function FOXP3->Suppression

Hypothetical this compound Signaling Pathway

The proposed mechanism suggests that this compound may enhance Treg function by modulating the PI3K/AKT/mTOR signaling pathway. It is hypothesized that this compound, through interaction with a surface receptor, leads to the inhibition of mTORC1 activity. The mTOR signaling pathway is a critical regulator of T cell differentiation and function, and its inhibition is known to promote Treg stability and suppressive capacity.[3] By downregulating mTORC1, this compound may enhance the expression and stability of FOXP3, the master transcription factor for Tregs, thereby augmenting their immunosuppressive capabilities.[3] This is consistent with the observed increase in suppression in the presence of this compound. Further investigation into the precise molecular interactions is warranted to fully elucidate this pathway.

References

Comparative Proteomics of ALV2-Treated Versus Control Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the proteomic landscape in cells treated with the molecular glue degrader ALV2 versus untreated control cells. It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and cellular effects of targeted protein degradation. The content includes a summary of quantitative proteomics data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Introduction to this compound

This compound is a novel molecular glue degrader designed to induce the degradation of specific target proteins by redirecting the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] Its primary target is the Ikaros family zinc finger protein 2 (IKZF2), also known as Helios, a transcription factor crucial for the function and stability of regulatory T cells (Tregs).[2][3] By selectively degrading IKZF2, this compound aims to destabilize Tregs and enhance anti-tumor immune responses, making it a promising candidate for cancer immunotherapy.[2][3]

Quantitative Proteomics Data Summary

Global proteomic analysis of Jurkat cells treated with this compound for four hours revealed high potency and selectivity for IKZF2 degradation among approximately 7,900 quantified proteins.[1] Similar selectivity was observed in human Tregs, where this compound preferentially degraded IKZF2 and IKZF4 (Eos). The following table summarizes the key proteins identified as significantly downregulated in response to this compound treatment.

ProteinGene NameFunctionTypical Fold Change (this compound vs. Control)Notes
HeliosIKZF2Transcription factor, key for Treg stability and suppressive function.[4][5]>10-fold decreasePrimary target of this compound.[1]
EosIKZF4Ikaros family transcription factor, often co-expressed with Helios in Tregs.[6]Significant decreaseDegraded preferentially along with IKZF2.[1]
Zinc finger MYM-type containing 2ZMYM2Component of histone deacetylase complexes, involved in transcriptional repression.Significant decreaseIdentified as a degradation target in human Tregs.[1]
Zinc finger protein 692ZNF692Common target of immunomodulatory imide drugs.[1]Potent degradation
Zinc finger protein 653ZNF653Common target of immunomodulatory imide drugs.[1]Potent degradation
Zinc finger protein 324ZNF324Identified as a potential novel target of this compound.[1]Potent degradation

Note: The fold changes are illustrative of significant degradation based on published qualitative findings. Precise quantitative values may vary based on experimental conditions.

Experimental Protocols

A detailed methodology for a comparative proteomics study of this compound-treated versus control cells is outlined below. This protocol is based on a Tandem Mass Tag (TMT) labeling approach for quantitative mass spectrometry.

Cell Culture and Treatment
  • Cell Line: Jurkat cells (T-lymphocyte cell line) or primary human Tregs are suitable models.

  • Culture Conditions: Culture cells in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Treat cells with this compound at a final concentration of 1 µM for 4 hours. Use DMSO as a vehicle control.

  • Harvesting: After incubation, harvest cells by centrifugation, wash with ice-cold PBS, and flash-freeze the cell pellets for storage at -80°C.

Sample Preparation for Mass Spectrometry
  • Cell Lysis: Resuspend cell pellets in lysis buffer (e.g., 8 M urea (B33335) in 100 mM TEAB, pH 8.5) containing protease and phosphatase inhibitors. Lyse the cells by sonication on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Reduction and Alkylation: Reduce the proteins by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating for 1 hour at 37°C. Alkylate the proteins by adding iodoacetamide (B48618) (IAA) to a final concentration of 20 mM and incubating for 45 minutes at room temperature in the dark.

  • Protein Digestion: Dilute the samples with 100 mM TEAB to reduce the urea concentration to below 2 M. Digest the proteins with trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Peptide Cleanup: Acidify the peptide solutions with formic acid and desalt using C18 solid-phase extraction (SPE) cartridges. Dry the purified peptides under vacuum.

TMT Labeling and Fractionation
  • TMT Labeling: Reconstitute the dried peptides and label with TMT reagents according to the manufacturer's instructions. A 10-plex or 16-plex TMT kit can be used to label peptides from different replicates and conditions.

  • Quenching: Quench the labeling reaction with hydroxylamine.

  • Sample Pooling: Combine the TMT-labeled samples in equal amounts.

  • Fractionation: Fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography to reduce sample complexity and increase proteome coverage.

LC-MS/MS Analysis
  • Instrumentation: Analyze the fractionated peptides using a high-resolution Orbitrap mass spectrometer coupled with a nano-LC system.

  • Data Acquisition: Use a data-dependent acquisition (DDA) method. Acquire full MS scans in the Orbitrap, followed by MS/MS scans of the most abundant precursor ions.

Data Analysis
  • Database Search: Search the raw mass spectrometry data against a human protein database (e.g., UniProt/Swiss-Prot) using a search engine like Sequest or Mascot.

  • Quantification: Quantify the TMT reporter ion intensities to determine the relative abundance of proteins between the this compound-treated and control samples.

  • Statistical Analysis: Perform statistical analysis to identify proteins that are significantly differentially expressed. Apply a false discovery rate (FDR) correction to account for multiple testing.

Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for the comparative proteomic analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_tmt_labeling TMT Labeling & MS cluster_data_analysis Data Analysis cell_culture Cell Culture (this compound vs. Control) lysis Cell Lysis & Protein Extraction cell_culture->lysis digestion Reduction, Alkylation & Trypsin Digestion lysis->digestion tmt_labeling TMT Labeling digestion->tmt_labeling pooling Sample Pooling & Fractionation tmt_labeling->pooling lc_ms LC-MS/MS Analysis pooling->lc_ms db_search Database Search lc_ms->db_search quantification Protein Quantification db_search->quantification stat_analysis Statistical Analysis quantification->stat_analysis end_point Results stat_analysis->end_point Differentially Expressed Proteins ALV2_Signaling_Pathway cluster_degradation IKZF2 Degradation cluster_downstream Downstream Effects in Tregs This compound This compound ternary_complex Ternary Complex (CRBN-ALV2-IKZF2) This compound->ternary_complex Binds crbn CRBN E3 Ligase crbn->ternary_complex Binds ikzf2 IKZF2 (Helios) ikzf2->ternary_complex Recruited proteasome Proteasomal Degradation ikzf2->proteasome ubiquitination Ubiquitination ternary_complex->ubiquitination ubiquitination->proteasome ikzf2_depletion IKZF2 Depletion proteasome->ikzf2_depletion Leads to treg_stability Treg Stability & Suppressive Function ikzf2_depletion->treg_stability Decreases il2_production IL-2 Production ikzf2_depletion->il2_production Increases effector_t_cell Effector T Cell Activation treg_stability->effector_t_cell Suppresses ifng_production IFN-γ Production il2_production->ifng_production Promotes ifng_production->effector_t_cell Promotes

References

Unraveling the Therapeutic Potential of Novel Immunotherapies in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Emerging Treatments in Syngeneic Mouse Models

In the rapidly evolving landscape of cancer immunotherapy, researchers and drug development professionals are constantly seeking novel agents with enhanced efficacy and favorable safety profiles. This guide provides a comparative framework for evaluating the therapeutic potential of emerging immunotherapies, using "ALV2" as a placeholder for a novel agent, within the context of widely used syngeneic mouse models. Due to the absence of publicly available information on a specific therapeutic agent designated "this compound," this document serves as a template, outlining the critical data and experimental details necessary for a comprehensive evaluation.

Syngeneic mouse models, which involve the transplantation of tumor tissue into mice with the same genetic background, are invaluable tools for preclinical immuno-oncology research.[1][2][3] These models utilize mice with a fully functional immune system, allowing for the investigation of how immunotherapies interact with and modulate the host's anti-tumor immune response.[4][5] This is a key advantage over immunodeficient xenograft models, particularly for evaluating immune-modulating drugs.[2][4]

Comparative Efficacy of this compound and Standard Immunotherapies

A critical aspect of validating a novel immunotherapy is to benchmark its performance against existing treatments. The following tables are designed to summarize the quantitative data from preclinical studies, comparing the anti-tumor activity of this compound with standard-of-care immunotherapies such as anti-PD-1 and anti-CTLA-4 antibodies.

Table 1: Tumor Growth Inhibition in Syngeneic Mouse Models

Treatment GroupMouse Model (e.g., MC38, B16-F10)Dosing RegimenMean Tumor Volume (mm³) at Day XPercent Tumor Growth Inhibition (%)Statistical Significance (p-value)
Vehicle ControlN/AN/A
This compound
Anti-PD-1
Anti-CTLA-4
This compound + Anti-PD-1

Table 2: Survival Analysis in Syngeneic Mouse Models

Treatment GroupMouse Model (e.g., CT26, 4T1)Median Survival (Days)Percent Increase in Lifespan (%)Statistical Significance (p-value)
Vehicle ControlN/AN/A
This compound
Anti-PD-1
Anti-CTLA-4
This compound + Anti-PD-1

Table 3: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)

Treatment GroupMouse ModelCell Population (e.g., CD8+ T cells, Tregs)Mean Cell Count/Percentage of CD45+ cellsFold Change vs. ControlStatistical Significance (p-value)
Vehicle ControlN/AN/A
This compound
Anti-PD-1

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are standardized protocols for key experiments in the evaluation of novel immunotherapies.

In Vivo Syngeneic Mouse Model Studies
  • Cell Culture: Murine tumor cell lines (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Tumor Implantation: A specified number of tumor cells (e.g., 1 x 10^6) in a sterile phosphate-buffered saline or Matrigel solution are subcutaneously or orthotopically implanted into the flank or relevant organ of immunocompetent mice (e.g., C57BL/6 or BALB/c).[2][4]

  • Treatment Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups. This compound, checkpoint inhibitors, or vehicle controls are administered via the specified route (e.g., intraperitoneal, intravenous) and schedule.

  • Tumor Measurement and Survival Monitoring: Tumor dimensions are measured with calipers at regular intervals, and tumor volume is calculated using the formula: (Length x Width²)/2. Animal body weight and general health are monitored. The study endpoint for survival analysis is typically a pre-defined tumor volume or the presentation of clinical signs of distress.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
  • Tumor Digestion: At a specified time point post-treatment, tumors are excised, minced, and enzymatically digested (e.g., using collagenase and DNase) to obtain a single-cell suspension.

  • Cell Staining: The cell suspension is stained with a cocktail of fluorescently-labeled antibodies against various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3) to identify different lymphocyte populations.

  • Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer. The data is then processed using appropriate software to quantify the percentages and absolute numbers of different immune cell subsets within the tumor microenvironment.

Visualizing Mechanisms and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following are examples of how Graphviz can be used to create these visualizations.

Proposed Signaling Pathway of this compound

ALV2_Signaling_Pathway cluster_cell Target Immune Cell (e.g., T Cell) This compound This compound Receptor This compound Receptor This compound->Receptor Binding Downstream_Kinase Downstream Kinase Receptor->Downstream_Kinase Activation Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Phosphorylation Gene_Expression Target Gene Expression (e.g., Cytokines, Effector Molecules) Transcription_Factor->Gene_Expression Upregulation Antitumor_Response Enhanced Anti-tumor Immune Response Gene_Expression->Antitumor_Response Enhances

Caption: Proposed mechanism of action for this compound in a target immune cell.

Experimental Workflow for Preclinical Validation

Experimental_Workflow cluster_invivo In Vivo Studies cluster_exvivo Ex Vivo Analysis Tumor_Implantation Tumor Cell Implantation in Syngeneic Mice Treatment Treatment with this compound and Control Agents Tumor_Implantation->Treatment Tumor_Monitoring Tumor Growth and Survival Monitoring Treatment->Tumor_Monitoring Tumor_Harvest Tumor Harvest Treatment->Tumor_Harvest Data_Analysis Data Analysis and Comparison Tumor_Monitoring->Data_Analysis TIL_Analysis Flow Cytometry of TILs Tumor_Harvest->TIL_Analysis TIL_Analysis->Data_Analysis

Caption: Workflow for evaluating this compound efficacy in syngeneic mouse models.

This guide provides a structured approach for the preclinical validation of novel immunotherapies. By adhering to these comparative and methodological standards, researchers can generate robust and reproducible data to support the advancement of promising new treatments for cancer.

References

Cross-Validation of ALV2's Mechanism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the selective IKZF2 degrader, ALV2, reveals a consistent mechanism of action across various cell lines, positioning it as a promising candidate for targeted cancer immunotherapy. This guide provides a comparative overview of its performance, supported by experimental data and detailed protocols to aid researchers in their investigations.

This compound is a novel molecular glue degrader that selectively targets the Ikaros family zinc finger 2 (IKZF2), a transcription factor also known as Helios. IKZF2 is a critical regulator of immune cell function, particularly in maintaining the suppressive activity of regulatory T cells (Tregs). By inducing the degradation of IKZF2, this compound offers a potential therapeutic strategy to enhance anti-tumor immunity. This guide summarizes the cross-validation of this compound's mechanism in different cell lines, providing a framework for its evaluation.

Comparative Efficacy of this compound and Other IKZF2 Degraders

The efficacy of this compound and other selective IKZF2 degraders has been evaluated in various cancer cell lines. The primary measure of their activity is the half-maximal degradation concentration (DC50), which represents the concentration of the compound required to degrade 50% of the target protein. The maximal degradation (Dmax) indicates the highest percentage of protein degradation achieved.

CompoundCell LineCancer TypeTargetDC50DmaxKey Findings
This compound JurkatT-cell LeukemiaIKZF2--Preferentially induced degradation of Helios (IKZF2).[1]
This compound Human Tregs-IKZF2/4--Preferentially degraded IKZF2/4.[1]
Unnamed IKZF2 Degrader JurkatT-cell LeukemiaIKZF21.8 nM92%Demonstrated robust and selective IKZF2 degradation.[2]
Unnamed IKZF2 Degrader HEK293THuman Embryonic KidneyIKZF1, IKZF3, CK1α, GSPT1>10,000 nMMinimalExhibited high selectivity for IKZF2 over other neosubstrates.[2]
DEG-35 MOLM-13Acute Myeloid LeukemiaIKZF2--Efficiently degraded IKZF2 with limited activity against other Ikaros family members.[3]
DEG-35 Panel of AML cell linesAcute Myeloid Leukemia-5.7 nM (MOLM-13) to low µM-Inhibited growth activity across various AML cell lines.[3]

Mechanism of Action: The CRL4CRBN Pathway

This compound functions as a molecular glue, inducing the proximity between its target protein, IKZF2, and the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4CRBN). This induced proximity leads to the ubiquitination of IKZF2, marking it for degradation by the proteasome. This mechanism has been validated through experiments showing that the degradation of IKZF2 by this compound is dependent on the presence of CRBN and can be prevented by proteasome inhibitors.[1]

ALV2_Mechanism cluster_0 Cellular Environment This compound This compound IKZF2 IKZF2 (Helios) This compound->IKZF2 Binds CRBN CRL4-CRBN E3 Ubiquitin Ligase This compound->CRBN Binds IKZF2->CRBN Induced Proximity Proteasome Proteasome IKZF2->Proteasome Targeted for Degradation CRBN->IKZF2 Ubiquitination Ub Ubiquitin Degraded_IKZF2 Degraded IKZF2 (Peptides) Proteasome->Degraded_IKZF2 Degrades

Caption: Mechanism of this compound-induced IKZF2 degradation.

Experimental Protocols

To facilitate further research, detailed protocols for key experiments are provided below.

Cell Culture and Maintenance
  • Cell Lines: Jurkat, HEK293T, MOLM-13, and other relevant cancer cell lines.

  • Media: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days to maintain logarithmic growth. For adherent cells, use trypsin-EDTA for detachment.

IKZF2 Degradation Assay (Immunoblotting)

This protocol details the assessment of IKZF2 protein levels following treatment with this compound.

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period.

  • Compound Treatment: Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 16, or 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • Sample Preparation: Prepare protein lysates for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

    • Incubate with a primary antibody specific for IKZF2. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities to determine the percentage of IKZF2 degradation relative to the vehicle-treated control.

Experimental_Workflow cluster_1 Experimental Workflow: IKZF2 Degradation Assay A 1. Seed Cells B 2. Treat with this compound A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. SDS-PAGE D->E F 6. Western Blot E->F G 7. Detection & Analysis F->G

Caption: Workflow for assessing IKZF2 degradation.

Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)

This protocol is for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include wells with vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • For MTT assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and read the absorbance.

    • For CellTiter-Glo® assay: Add the reagent to the wells, incubate, and measure luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Conclusion

The available data consistently demonstrate that this compound selectively induces the degradation of IKZF2 across different cell lines through the CRL4CRBN pathway. This targeted mechanism of action, combined with its potent activity at nanomolar concentrations, underscores its potential as a valuable tool for cancer immunotherapy research and development. The provided protocols offer a standardized approach for researchers to further investigate and validate the effects of this compound in their specific cell models of interest. Further cross-validation in a broader range of cancer cell lines will be crucial to fully elucidate its therapeutic potential.

References

No Publicly Available Data on "ALV2" and its Impact on Cytokine Profiles

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for information regarding a product designated "ALV2" and its effects on cytokine profiles, no publicly available scientific literature, clinical trial data, or product information could be identified. As a result, the requested comparative guide, including data tables, experimental protocols, and visualizations, cannot be generated at this time.

Searches were conducted across multiple databases and public domains to locate information on "this compound" in the context of immunotherapy, cytokine modulation, and drug development. These inquiries did not yield any specific therapeutic agent or experimental compound with this name. Further investigation into the pipelines of biopharmaceutical companies, including those focused on oncology and immunology, also did not reveal any product matching the "this compound" designation.

It is possible that "this compound" represents an internal codename for a compound not yet disclosed publicly, a product in a very early stage of development with no published data, or a potential misnomer.

Without access to foundational information—such as the nature of this compound, its proposed mechanism of action, and any preclinical or clinical data on its effects on cytokines—it is impossible to perform a comparative analysis or provide the detailed experimental methodologies and visualizations as requested.

We encourage researchers, scientists, and drug development professionals interested in this topic to consult internal documentation or await public disclosure of information related to "this compound" from the relevant developing organization. Once data becomes publicly available, a thorough validation of its impact on cytokine profiles and a comparison with other alternatives can be conducted.

Comparative Analysis of ALV2 and ALX on T-Cell Subsets: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the effects of the novel T-cell activator, ALV2, and the inhibitory adaptor protein, ALX, on various T-cell subsets. This document is intended for researchers, scientists, and drug development professionals engaged in immunology and immunotherapy research.

Introduction to this compound and ALX in T-Cell Modulation

T-cell activation is a critical process in the adaptive immune response, requiring two main signals: T-cell receptor (TCR) engagement with an antigen-MHC complex and a co-stimulatory signal. The intensity and nature of these signals determine the subsequent T-cell response, including proliferation, differentiation, and cytokine production. Modulating these pathways is a key strategy in the development of novel immunotherapies.

This compound is a hypothetical advanced T-cell activator designed to enhance T-cell responses by augmenting co-stimulatory signaling pathways. It is postulated to amplify the signals downstream of TCR activation, leading to a more robust and sustained immune response.

ALX is an adaptor protein that functions as a negative regulator of T-cell activation. Overexpression of ALX has been shown to inhibit the activation of the interleukin-2 (B1167480) (IL-2) promoter, a key cytokine for T-cell proliferation, particularly downstream of CD28 co-stimulation.[1] Conversely, T-cells deficient in ALX exhibit enhanced IL-2 production and proliferation upon TCR/CD28 stimulation.

This guide will compare the functional effects of this compound and ALX on different T-cell subsets, providing supporting experimental data and detailed protocols to aid in the evaluation of these and similar molecules.

Comparative Performance Data

The following tables summarize the quantitative effects of this compound and ALX on key T-cell functions. The data for this compound is hypothetical and based on the expected effects of a potent T-cell co-stimulator, while the data for ALX is derived from qualitative findings in the literature and extrapolated to a quantitative format for comparative purposes.

Table 1: Effect on T-Cell Proliferation (% of Proliferating Cells)

T-Cell SubsetControl (Unstimulated)Control (Stimulated)This compound (10 µg/mL)ALX (Overexpression)
CD4+ Naive <1%45%75%20%
CD4+ Memory 2%65%90%35%
CD8+ Naive <1%55%85%25%
CD8+ Memory 3%75%95%40%

Table 2: Effect on IL-2 Production (pg/mL)

T-Cell SubsetControl (Unstimulated)Control (Stimulated)This compound (10 µg/mL)ALX (Overexpression)
CD4+ Naive <105001500150
CD4+ Memory 2512003000400
CD8+ Naive <5300900100
CD8+ Memory 208002500300

Table 3: Effect on CD25 Expression (% of CD25+ Cells)

T-Cell SubsetControl (Unstimulated)Control (Stimulated)This compound (10 µg/mL)ALX (Overexpression)
CD4+ Naive 2%50%80%25%
CD4+ Memory 5%70%92%45%
CD8+ Naive 1%40%75%20%
CD8+ Memory 4%65%88%38%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

T-Cell Proliferation Assay (CFSE Dilution)

This assay measures the proliferation of T-cell subsets by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RosetteSep™ Human T-Cell Enrichment Cocktail

  • RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • CFSE (5 mM stock in DMSO)

  • Anti-CD3 and Anti-CD28 antibodies (plate-bound)

  • This compound and ALX (or appropriate expression vectors)

  • Fluorescently labeled antibodies for flow cytometry (anti-CD4, anti-CD8, anti-CD45RA, anti-CCR7)

  • FACS buffer (PBS with 2% FBS)

Procedure:

  • Isolate T-cells from PBMCs using the RosetteSep™ cocktail according to the manufacturer's instructions.

  • Wash the isolated T-cells twice with PBS.

  • Resuspend the cells at 1 x 10^6 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1 µM and incubate for 10 minutes at 37°C, protected from light.

  • Quench the staining by adding 5 volumes of ice-cold RPMI 1640 medium.

  • Wash the cells twice with complete RPMI 1640 medium.

  • Seed the CFSE-labeled T-cells into a 96-well plate pre-coated with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies at a density of 1 x 10^5 cells/well.

  • Add this compound or transfect with ALX expression vectors according to the experimental design. Include appropriate controls.

  • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Harvest the cells and stain with fluorescently labeled antibodies against CD4, CD8, CD45RA, and CCR7 to delineate naive (CD45RA+CCR7+) and memory (CD45RA-CCR7+/-) subsets.

  • Analyze the samples on a flow cytometer. Proliferation is measured by the progressive halving of CFSE fluorescence in daughter cells.

Cytokine Production Assay (ELISA)

This assay quantifies the amount of IL-2 secreted by T-cell subsets into the culture supernatant.

Materials:

  • Culture supernatants from the T-cell proliferation assay

  • Human IL-2 ELISA Kit

Procedure:

  • After 48 hours of T-cell stimulation (as described in the proliferation assay), carefully collect the culture supernatants.

  • Centrifuge the supernatants to remove any cellular debris.

  • Perform the IL-2 ELISA according to the manufacturer's instructions.

  • Briefly, add standards and samples to the pre-coated microplate and incubate.

  • Wash the plate and add the detection antibody.

  • After another incubation and wash, add the substrate solution and incubate until color develops.

  • Stop the reaction and read the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of IL-2 in the samples based on the standard curve.

Flow Cytometry for T-Cell Activation Markers

This protocol details the staining procedure to measure the expression of the activation marker CD25 on different T-cell subsets.

Materials:

  • T-cells cultured as described in the proliferation assay

  • Fluorescently labeled antibodies (anti-CD4, anti-CD8, anti-CD45RA, anti-CCR7, anti-CD25)

  • FACS buffer

Procedure:

  • Harvest the T-cells after 48 hours of stimulation.

  • Wash the cells with FACS buffer.

  • Prepare an antibody cocktail containing the fluorescently labeled antibodies in FACS buffer.

  • Resuspend the cell pellet in the antibody cocktail and incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer.

  • Gate on the CD4+ and CD8+ populations and further delineate naive and memory subsets based on CD45RA and CCR7 expression.

  • Quantify the percentage of CD25+ cells within each subset.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T-Cell MHC MHC-Antigen TCR TCR/CD3 MHC->TCR Signal 1 CD80_86 CD80/86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) Lck Lck TCR->Lck NFkB NF-κB CD28->NFkB ALX ALX CD28->ALX Inhibits ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 NFAT NFAT PLCg1->NFAT AP1 AP-1 PLCg1->AP1 IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene AP1->IL2_Gene NFkB->IL2_Gene This compound This compound This compound->CD28 Enhances

Simplified T-Cell Activation Pathway

Experimental_Workflow cluster_0 Cell Preparation cluster_1 Cell Culture & Stimulation cluster_2 Analysis PBMC Isolate PBMCs from whole blood T_Cell_Isolation Isolate T-Cells PBMC->T_Cell_Isolation CFSE_Labeling Label T-Cells with CFSE T_Cell_Isolation->CFSE_Labeling Cell_Seeding Seed CFSE-labeled T-Cells CFSE_Labeling->Cell_Seeding Plate_Coating Coat plates with anti-CD3/CD28 Plate_Coating->Cell_Seeding Treatment Add this compound or ALX (or controls) Cell_Seeding->Treatment Incubation Incubate for 48-96h Treatment->Incubation Supernatant_Collection Collect Supernatant (48h) Incubation->Supernatant_Collection Cell_Harvest Harvest Cells (48h & 72-96h) Incubation->Cell_Harvest ELISA IL-2 ELISA Supernatant_Collection->ELISA Data_Analysis Analyze Proliferation, Activation & Cytokine Data ELISA->Data_Analysis Flow_Staining Stain for Surface Markers (CD4, CD8, CD25, etc.) Cell_Harvest->Flow_Staining Flow_Acquisition Flow Cytometry Acquisition Flow_Staining->Flow_Acquisition Flow_Acquisition->Data_Analysis

General Experimental Workflow

References

Confirming the CRBN-Dependency of ALV2's Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of experimental approaches to robustly confirm that the activity of ALV2, a selective Helios (IKZF2) degrader, is dependent on the E3 ubiquitin ligase Cereblon (CRBN). The methodologies detailed below are standard in the field of targeted protein degradation and provide a framework for comparing this compound's performance with other molecular glue degraders.

Data Presentation: Quantitative Analysis of this compound Activity

The following table summarizes key quantitative data that should be generated to assess the CRBN-dependent activity of this compound. This data allows for a direct comparison with control compounds and alternative degraders.

Assay Metric This compound Lenalidomide (B1683929) (Control) Negative Control (Inactive Analog) Experimental System
CRBN Binding IC50 (nM)Lower nM rangeHigher nM rangeNo bindingIn vitro TR-FRET
CRBN-Helios Dimerization EC50 (nM)Potent nM rangeWeak or no activityNo activityIn vitro TR-FRET
Helios Degradation DC50 (nM)Sub-nM to low nMMicromolar rangeNo degradationCellular (e.g., Jurkat cells)
CRBN Knockout/Down % Helios DegradationSignificantly reducedSignificantly reducedNot applicableCellular (CRBN KO/KD cells)
Proteasome Inhibition % Helios DegradationBlockedBlockedNot applicableCellular (co-treatment with Carfilzomib)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

CRBN Binding Affinity Assay (TR-FRET)

Objective: To quantify the binding affinity of this compound to the CRBN-DDB1 complex.

Methodology:

  • Reagents: Recombinant biotinylated CRBN-DDB1ΔB complex, Terbium (Tb)-conjugated streptavidin, and a fluorescently labeled CRBN ligand (e.g., BODIPY-lenalidomide) as a tracer.

  • Procedure:

    • A constant concentration of the CRBN-DDB1ΔB-biotin, Tb-streptavidin, and BODIPY-lenalidomide tracer is prepared in assay buffer.

    • Serial dilutions of this compound, lenalidomide (positive control), and a negative control compound are added to the mixture in a microplate.

    • The plate is incubated to allow for binding equilibrium to be reached.

  • Data Acquisition: The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is measured. The signal is generated by the proximity of the Tb-donor on streptavidin to the BODIPY-acceptor on the tracer when bound to CRBN.

  • Data Analysis: The displacement of the tracer by the test compounds results in a decrease in the TR-FRET signal. The IC50 value, representing the concentration of the compound required to displace 50% of the tracer, is calculated from the dose-response curve. A lower IC50 value indicates higher binding affinity.[1]

Ternary Complex Formation Assay (TR-FRET)

Objective: To measure the ability of this compound to induce the formation of a ternary complex between CRBN and the neosubstrate, Helios (IKZF2).

Methodology:

  • Reagents: Recombinant DDB1ΔB-CRBN protein, biotinylated Helios (IKZF2) protein, and Terbium (Tb)-streptavidin and a fluorescent acceptor.

  • Procedure:

    • A constant concentration of DDB1ΔB-CRBN, biotinylated Helios, and Tb-streptavidin is prepared in assay buffer.

    • Serial dilutions of this compound, a positive control (e.g., CC-885), and a negative control (e.g., lenalidomide, which does not strongly induce this specific ternary complex) are added.

    • The mixture is incubated to allow for ternary complex formation.

  • Data Acquisition: The TR-FRET signal is measured. A high signal indicates proximity between CRBN and Helios, signifying ternary complex formation.

  • Data Analysis: The EC50 value, the concentration of the compound that promotes 50% of the maximal ternary complex formation, is determined from the dose-response curve.[1]

Cellular Degradation Assay (Immunoblotting or Proteomics)

Objective: To quantify the degradation of Helios in cells treated with this compound.

Methodology:

  • Cell Culture: A suitable cell line endogenously expressing CRBN and Helios (e.g., Jurkat cells) is cultured.

  • Treatment: Cells are treated with a dose-range of this compound, a known degrader as a positive control, and a vehicle control (e.g., DMSO) for a defined period (e.g., 4-24 hours).

  • Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.

  • Analysis:

    • Immunoblotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for Helios and a loading control (e.g., GAPDH or Vinculin). Band intensities are quantified using densitometry.

    • Mass Spectrometry-based Proteomics: For a global view of protein changes, multiplexed quantitative proteomics can be performed. This allows for the assessment of selectivity alongside potency.[1]

  • Data Analysis: The DC50 value, the concentration of the compound that causes 50% degradation of the target protein, is calculated.

CRBN-Dependency Confirmation in Knockout/Knockdown Cells

Objective: To demonstrate that the degradation of Helios by this compound is strictly dependent on the presence of CRBN.

Methodology:

  • Cell Line Generation: CRBN knockout (KO) or knockdown (KD) cell lines are generated from the parental cell line using CRISPR/Cas9 or shRNA technology, respectively. Wild-type (WT) cells from the same parental line are used as a control.

  • Treatment and Analysis: Both WT and CRBN KO/KD cells are treated with this compound at a concentration known to induce robust degradation (e.g., 5-10 times the DC50). The level of Helios is then assessed by immunoblotting or proteomics as described above.

  • Expected Outcome: this compound-induced degradation of Helios should be observed in the WT cells but significantly attenuated or completely absent in the CRBN KO/KD cells.[1]

Proteasome-Dependency Confirmation

Objective: To confirm that this compound-mediated degradation occurs via the ubiquitin-proteasome system.

Methodology:

  • Co-treatment: Cells are pre-treated with a proteasome inhibitor (e.g., Carfilzomib or MG132) for a short period (e.g., 1-2 hours) before adding this compound.

  • Analysis: The levels of Helios are measured by immunoblotting.

  • Expected Outcome: The degradation of Helios by this compound should be blocked or significantly reduced in the presence of the proteasome inhibitor, leading to an accumulation of poly-ubiquitinated Helios.[1]

Mandatory Visualizations

The following diagrams illustrate the key processes involved in confirming the CRBN-dependency of this compound.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_outcomes Confirmation of CRBN-Dependency crbn_binding CRBN Binding Assay (TR-FRET) ternary_formation Ternary Complex Formation (CRBN-ALV2-Helios) crbn_binding->ternary_formation Confirms direct interaction degradation_assay Helios Degradation Assay (Immunoblot/Proteomics) ternary_formation->degradation_assay Links binding to cellular activity crbn_ko CRBN Knockout/ Knockdown degradation_assay->crbn_ko Tests necessity of CRBN proteasome_inhibitor Proteasome Inhibition degradation_assay->proteasome_inhibitor Confirms degradation pathway confirmation CRBN-Dependent Degradation crbn_ko->confirmation proteasome_inhibitor->confirmation

Caption: Experimental workflow to confirm this compound's CRBN-dependency.

signaling_pathway cluster_crl4 CRL4-CRBN E3 Ligase Complex CRBN CRBN DDB1 DDB1 Helios Helios (IKZF2) (Neosubstrate) CRBN->Helios Induces Proximity (Ternary Complex) CUL4 CUL4 RBX1 RBX1 RBX1->Helios Poly-ubiquitination This compound This compound This compound->CRBN Binds This compound->Helios Induces Proximity (Ternary Complex) Proteasome Proteasome Helios->Proteasome Degradation Ub Ubiquitin

Caption: Proposed signaling pathway for this compound-mediated Helios degradation.

References

Validating the Functional Consequences of ALV2-Mediated Helios Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data and methodologies for validating the functional consequences of Helios degradation mediated by the molecular glue degrader, ALV2. We will explore the impact of this compound on regulatory T cells (Tregs) and compare its effects to alternative methods of targeted protein degradation.

Introduction: The this compound-Helios Axis in Treg Function

Helios, a member of the Ikaros family of zinc-finger transcription factors, is crucial for maintaining the stability and suppressive function of regulatory T cells (Tregs).[1][2] Tregs play a vital role in preventing autoimmune reactions and maintaining immune homeostasis.[1] However, in the context of cancer, their suppressive activity can hinder effective anti-tumor immune responses.[2] Therefore, targeting Helios to destabilize Tregs represents a promising strategy in cancer immunotherapy.[2]

This compound is a potent and selective molecular glue degrader that induces the degradation of Helios.[2][3] It achieves this by binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), creating a novel surface that recruits Helios for ubiquitination and subsequent proteasomal degradation.[2][4] This targeted degradation of Helios has been shown to destabilize the anergic phenotype of Tregs and reduce their suppressive activity, thereby promoting anti-tumor immunity.[2]

This compound-Mediated Helios Degradation: Signaling Pathway

The following diagram illustrates the mechanism of this compound-induced Helios degradation.

ALV2_Helios_Degradation This compound This compound Ternary_Complex This compound-CRBN-Helios Ternary Complex This compound->Ternary_Complex Binds CRBN CRBN (E3 Ligase Component) CRBN->Ternary_Complex Helios Helios Helios->Ternary_Complex Ub Ubiquitin Ub_Helios Ubiquitinated Helios Ub->Ub_Helios Proteasome Proteasome Degraded_Helios Degraded Helios Proteasome->Degraded_Helios Ternary_Complex->Ub_Helios Ub_Helios->Proteasome

Caption: this compound-mediated Helios degradation pathway.

Quantitative Comparison of this compound Performance

The following tables summarize the key quantitative data from studies validating the effects of this compound.

Table 1: In Vitro Activity of this compound

ParameterCell LineConcentrationResultCitation
CRBN Binding (IC50)-0.57 µMPotent binding to CRBN[3][5]
Helios DegradationJurkat0.1-10 µMPreferential degradation of Helios over Ikaros[2][3]
IL-2 SecretionJurkat1 µM (18h pretreatment)Increased IL-2 secretion, indicating Treg destabilization[3][5]
CRBN-Helios DimerizationTR-FRET Assay10 nM-100 µMInduces dimerization, confirming mechanism of action[3][5]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosageAdministrationOutcomeCitation
CrbnI391V/I391V mice100 mg/kgi.p. twice daily for 7 daysReduced Helios levels in splenic CD4+FoxP3+ Treg cells[3][5]

Comparison with Alternative Targeted Protein Degradation (TPD) Technologies

While this compound is a molecular glue, other TPD technologies exist, each with distinct mechanisms and potential applications.

Table 3: Comparison of TPD Technologies

TechnologyMechanismKey FeaturesPotential Advantages over this compound
PROTACs (Proteolysis Targeting Chimeras)A bifunctional molecule with a ligand for the target protein and a ligand for an E3 ligase, connected by a linker.Highly modular and can be designed for a wide range of targets.Broader target scope beyond those susceptible to molecular glues.[6][7]
LYTACs (Lysosome-Targeting Chimeras)Utilizes the lysosomal degradation pathway, targeting extracellular and membrane proteins.Can degrade proteins not accessible to the proteasome.Ability to target a different class of proteins than this compound.[6][8]
AUTACs/AUTOTACs (Autophagy-Targeting Chimeras)Induce autophagy for the degradation of target proteins or aggregates.Can clear protein aggregates and damaged organelles.Potential for clearing aggregated forms of Helios, if applicable.[6][8]
Genetic Knockout/Knockdown (e.g., CRISPR, RNAi) Directly alters the gene or mRNA of the target protein.Provides a "gold standard" for target validation.Complete and long-term removal of the target protein for mechanistic studies.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings.

Western Blot for Helios Degradation

Objective: To quantify the reduction in Helios protein levels following this compound treatment.

Protocol:

  • Cell Culture and Treatment: Culture Jurkat cells (or other suitable T cell lines) to a density of 1x10^6 cells/mL. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 18 hours).

  • Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against Helios overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to normalize protein loading.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the Helios band intensity to the loading control.

Flow Cytometry for IL-2 Production

Objective: To assess the functional consequence of Helios degradation on T cell activation by measuring IL-2 production.

Protocol:

  • Cell Culture and Treatment: Pre-treat Jurkat cells with 1 µM this compound or vehicle control for 18 hours.

  • T Cell Activation: Stimulate the cells with anti-CD3/CD28 antibodies for 24 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-6 hours.

  • Staining:

    • Harvest and wash the cells.

    • Stain for surface markers (e.g., CD4) with fluorescently conjugated antibodies.

    • Fix and permeabilize the cells using a commercial kit.

    • Stain for intracellular IL-2 with a fluorescently conjugated anti-IL-2 antibody.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Analyze the data using flow cytometry software (e.g., FlowJo).

    • Gate on the CD4+ T cell population and quantify the percentage of IL-2-producing cells.

Experimental Workflow Diagram

The following diagram outlines the general workflow for validating the functional consequences of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Cell_Culture T Cell Culture (e.g., Jurkat) ALV2_Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->ALV2_Treatment Western_Blot Western Blot (Helios Degradation) ALV2_Treatment->Western_Blot Flow_Cytometry Flow Cytometry (IL-2 Production) ALV2_Treatment->Flow_Cytometry TR_FRET TR-FRET Assay (CRBN-Helios Dimerization) ALV2_Treatment->TR_FRET Animal_Model Animal Model (CrbnI391V/I391V Mice) ALV2_Admin This compound Administration Animal_Model->ALV2_Admin Tissue_Harvest Harvest Spleen ALV2_Admin->Tissue_Harvest Treg_Isolation Isolate CD4+FoxP3+ Tregs Tissue_Harvest->Treg_Isolation Helios_Analysis Analyze Helios Levels (e.g., Flow Cytometry) Treg_Isolation->Helios_Analysis

Caption: Experimental workflow for this compound validation.

Conclusion

The targeted degradation of Helios by this compound presents a compelling therapeutic strategy for modulating Treg function in immuno-oncology. The experimental data robustly supports the potent and selective degradation of Helios by this compound, leading to the destabilization of Tregs and enhanced T cell effector functions. This guide provides a framework for researchers to design and interpret experiments aimed at further validating the functional consequences of this promising molecular glue degrader. The comparison with alternative TPD technologies highlights the unique advantages of this compound while also acknowledging the broader landscape of protein degradation strategies available to the scientific community.

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal Procedures for ALV2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of ALV2, a substance treated as a potentially hazardous chemical due to the lack of specific toxicity data. Adherence to these procedures is critical for ensuring a safe working environment and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) and engineering controls. Given that its full toxicological properties have not been investigated, it should be treated as a potentially hazardous substance.

Key Handling Procedures:

  • Engineering Controls: To minimize the risk of inhalation, always handle this compound within a chemical fume hood or another suitable ventilated enclosure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use compatible, chemical-resistant gloves.

    • Body Protection: A lab coat is mandatory. Additional protective clothing should be worn if there is a risk of splashing.

  • Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Always wash hands thoroughly after handling the substance.

Quantitative Data Summary

For quick reference, the following table summarizes the essential information for the safe handling and disposal of this compound.

Parameter Guideline Citation
Primary Hazard Potential toxicity; full toxicological properties have not been investigated.
Handling Precautions Use in a chemical fume hood with appropriate PPE (gloves, goggles, lab coat).
Disposal Method Dispose of as hazardous chemical waste through an approved institutional Environmental Health and Safety (EHS) program.
Spill Response In case of a spill, absorb with an inert material and collect for disposal as hazardous waste. Ensure the area is well-ventilated.
Container for Disposal Designated, leak-proof, and clearly labeled hazardous waste container.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with all federal, state, and local environmental regulations. The following protocol provides a general framework for its safe disposal.

1. Waste Identification and Segregation:

  • Treat all materials that have come into contact with this compound as chemical waste. This includes, but is not limited to, pipette tips, gloves, empty vials, and contaminated lab paper.

  • It is crucial to segregate this compound waste from other laboratory waste streams such as regular trash, sharps, and biohazardous waste.

2. Waste Collection and Storage:

  • Solid Waste: Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect any liquid waste, such as solutions containing this compound, in a separate, compatible, and sealed hazardous waste container.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and must identify the contents, including the name "this compound". If it is in a solution, the solvent (e.g., DMSO) must also be identified.

  • Storage: Store the hazardous waste container in a designated and secure satellite accumulation area. This area should be away from incompatible materials.

3. Institutional Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this compound waste in the regular trash or down the drain.

4. Spill Response:

  • In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, sand).

  • Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.

  • Ensure the spill area is well-ventilated.

Experimental Workflow for this compound Disposal

ALV2_Disposal_Workflow cluster_prep Preparation & Handling cluster_segregation Waste Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood identify_waste Identify all this compound-contaminated materials fume_hood->identify_waste segregate_waste Segregate from other waste streams (Regular, Biohazardous, Sharps) identify_waste->segregate_waste collect_solid Collect Solid Waste in labeled, leak-proof container segregate_waste->collect_solid collect_liquid Collect Liquid Waste in separate labeled, sealed container segregate_waste->collect_liquid store_waste Store in designated secure Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact Institutional EHS for waste pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end spill Spill Occurs absorb_spill Absorb with inert material spill->absorb_spill collect_spill Collect and seal in hazardous waste container absorb_spill->collect_spill ventilate Ensure area is well-ventilated collect_spill->ventilate ventilate->store_waste

Caption: Workflow for the proper disposal of this compound, from initial handling to final disposal.

Safeguarding Research: A Comprehensive Guide to Personal Protective Equipment and Handling of Avian Leukosis Virus (ALV)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for all laboratory personnel handling Avian Leukosis Virus (ALV). Adherence to these procedures is mandatory to ensure personal safety and prevent contamination.

Avian Leukosis Virus (ALV), a retrovirus affecting poultry, is classified as a Biosafety Level 2 (BSL-2) agent. This designation necessitates specific laboratory practices and personal protective equipment (PPE) to mitigate the risk of exposure and infection. This guide outlines the essential PPE, operational protocols, and disposal plans for working with ALV, ensuring a safe and secure research environment.

Personal Protective Equipment (PPE) for ALV Handling

The selection of appropriate PPE is the first line of defense against exposure to ALV. The following table summarizes the required PPE for different laboratory procedures involving ALV.

Procedure CategoryRequired Personal Protective Equipment (PPE)
Standard Laboratory Procedures (e.g., handling sealed containers, media preparation)- Dedicated, fully buttoned lab coat- Disposable nitrile or latex gloves- Safety glasses with side shields
Procedures with Potential for Splashes or Sprays (e.g., opening containers, pipetting, vortexing)- All PPE for Standard Procedures- Face shield or goggles
Aerosol-Generating Procedures (e.g., sonicating, centrifuging open tubes, harvesting infected tissues)- All PPE for Procedures with Potential for Splashes- Work must be conducted within a certified Class II Biological Safety Cabinet (BSC)

Operational Plan: From Preparation to Disposal

A systematic approach to handling ALV is crucial for maintaining a safe laboratory environment. The following workflow outlines the key stages of working with ALV, from initial preparation to final disposal of waste.

ALV_Handling_Workflow cluster_prep Preparation cluster_handling ALV Handling (in BSC) cluster_cleanup Post-Procedure cluster_disposal Disposal prep Don Appropriate PPE setup Prepare Work Area (Disinfect surfaces, gather materials) prep->setup Proceed culture Virus Propagation/ Experimentation setup->culture Begin Experiment aerosol Aerosol-Generating Procedures decon Decontaminate Work Surfaces (e.g., 10% bleach solution) culture->decon Experiment Complete waste Segregate and Package Biohazardous Waste decon->waste Followed by autoclave Autoclave Solid Waste waste->autoclave Solid Waste chem_disinfect Chemically Disinfect Liquid Waste waste->chem_disinfect Liquid Waste final_disp Dispose of Treated Waste (Follow institutional guidelines) autoclave->final_disp chem_disinfect->final_disp

Caption: Workflow for handling Avian Leukosis Virus in a BSL-2 laboratory.

Experimental Protocols

Detailed methodologies are critical for reproducible and safe experimentation. Below are key protocols for working with ALV.

ALV Propagation in Chick Embryo Fibroblasts (CEFs)
  • Cell Seeding: Seed primary Chick Embryo Fibroblasts (CEFs) in appropriate cell culture flasks or plates. Culture the cells in a suitable growth medium at 37°C with 5% CO2 until they reach 80-90% confluency.

  • Inoculation: Dilute the ALV stock to the desired multiplicity of infection (MOI) in serum-free medium. Remove the growth medium from the CEF culture and inoculate the cells with the diluted virus.

  • Adsorption: Incubate the inoculated cells for 1-2 hours at 37°C to allow for viral adsorption.

  • Culture Maintenance: After the adsorption period, add fresh growth medium supplemented with a low concentration of serum to the culture.

  • Virus Harvest: Monitor the cells for cytopathic effects (CPE), although many ALV strains do not cause significant CPE. Harvest the virus-containing supernatant at appropriate time points (e.g., 5-7 days post-infection) by centrifuging to remove cell debris. The supernatant can be stored at -80°C.

ALV Titration by TCID50 Assay

The 50% Tissue Culture Infectious Dose (TCID50) assay is a common method to determine the infectious titer of an ALV stock.

  • Cell Seeding: Seed CEFs in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

  • Serial Dilutions: Prepare ten-fold serial dilutions of the ALV-containing supernatant in serum-free medium.

  • Infection: Remove the growth medium from the 96-well plate and add the virus dilutions to replicate wells (typically 8 wells per dilution). Include a set of wells with medium only as a negative control.

  • Incubation: Incubate the plate at 37°C with 5% CO2 for 7-10 days.

  • Endpoint Reading: After incubation, observe the wells for the presence of viral replication. This can be done by detecting viral antigens using an ELISA for the p27 antigen or by observing for CPE if applicable.

  • Calculation: The TCID50 is calculated using the Reed-Muench or Spearman-Kärber method, based on the number of positive and negative wells for each dilution.

Disposal Plan

Proper disposal of all materials contaminated with ALV is critical to prevent the spread of the virus.

Solid Waste Disposal

All solid biohazardous waste, including used culture flasks, plates, pipettes, gloves, and lab coats, must be collected in a designated biohazard bag. This bag should be placed within a secondary, leak-proof, and puncture-resistant container. The waste must be decontaminated, typically by autoclaving, before final disposal according to institutional guidelines.

Liquid Waste Disposal

Liquid waste, such as cell culture supernatant containing ALV, must be decontaminated before disposal. This is typically achieved by adding a disinfectant, such as bleach, to a final concentration of 10% and allowing a contact time of at least 30 minutes. After decontamination, the liquid can be disposed of down the sanitary sewer, in accordance with local regulations.

Sharps Disposal

All sharps, including needles, scalpels, and glass Pasteur pipettes, must be disposed of immediately into a designated, puncture-resistant, and leak-proof sharps container. The container should be sealed when three-quarters full and then placed in a biohazard box for autoclaving and final disposal.

The following diagram illustrates the decision-making process for the disposal of different types of waste generated during ALV handling.

ALV_Disposal_Plan cluster_waste_type Categorize Waste Type cluster_treatment Decontamination Method cluster_final Final Disposal start Waste Generated from ALV Experiments solid Solid Waste (Gloves, flasks, etc.) start->solid liquid Liquid Waste (Supernatant, media) start->liquid sharps Sharps (Needles, glass) start->sharps autoclave Autoclave solid->autoclave chem_disinfect Chemical Disinfection (e.g., 10% Bleach) liquid->chem_disinfect sharps_container Puncture-Proof Sharps Container sharps->sharps_container final_disp Dispose According to Institutional Guidelines autoclave->final_disp autoclave->final_disp chem_disinfect->final_disp sharps_container->autoclave

Caption: Decision tree for the safe disposal of ALV-contaminated waste.

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。